molecular formula C6H15NO B3136142 1-(Propan-2-ylamino)propan-2-ol CAS No. 41063-31-4

1-(Propan-2-ylamino)propan-2-ol

カタログ番号: B3136142
CAS番号: 41063-31-4
分子量: 117.19 g/mol
InChIキー: RNFDZDMIFOFNMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Propan-2-ylamino)propan-2-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Propan-2-ylamino)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Propan-2-ylamino)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(propan-2-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)7-4-6(3)8/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFDZDMIFOFNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Propan-2-ylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of 1-(Propan-2-ylamino)propan-2-ol. This key amino alcohol serves as a critical building block in the development of various pharmaceutical agents, most notably as a precursor to β-blockers such as Propranolol.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy and Rationale

The most direct and industrially relevant pathway to 1-(Propan-2-ylamino)propan-2-ol is the nucleophilic ring-opening of propylene oxide with isopropylamine.[3] This reaction is a classic example of an SN2-type attack by an amine on an epoxide ring.

Causality of Experimental Design:

  • Nucleophile: Isopropylamine serves as the nitrogen nucleophile. Its basicity is sufficient to open the epoxide ring without the need for strong acid catalysis, which could promote side reactions.

  • Electrophile: Propylene oxide is the electrophilic partner. The strained three-membered ether ring is susceptible to nucleophilic attack.

  • Regioselectivity: In a basic or neutral medium, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide.[4] For propylene oxide, this is the terminal (C1) carbon, leading to the desired propan-2-ol isomer as the major product. The alternative attack at the C2 position is disfavored due to the steric hindrance from the methyl group.

  • Solvent: The reaction can be performed neat (without solvent) or in a protic solvent like ethanol. A protic solvent can facilitate the reaction by protonating the oxygen atom in the transition state, making the ring easier to open. For this guide, a solvent-free approach is detailed to maximize reactant concentration and simplify purification.

Synthesis_Reaction cluster_reactants PropyleneOxide Propylene Oxide Plus + Isopropylamine Isopropylamine Product 1-(Propan-2-ylamino)propan-2-ol Plus->Product Δ (Heat) Isopropylamine_img PropyleneOxide_img Product_img Target Molecule

Caption: Reaction scheme for the synthesis of 1-(Propan-2-ylamino)propan-2-ol.

Detailed Experimental Protocols

Synthesis of 1-(Propan-2-ylamino)propan-2-ol

This protocol describes a robust, lab-scale synthesis. The reaction between propylene oxide and ammonia is known to be catalyzed by water and can be run under pressure at elevated temperatures.[5] This adapted procedure for isopropylamine is designed for standard laboratory glassware.

  • Materials & Equipment:

    • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

    • Pressure-equalizing dropping funnel

    • Heating mantle with temperature control

    • Isopropylamine (≥99%)

    • Propylene oxide (≥99%)

    • Ice bath

  • Procedure:

    • Charging the Reactor: To a 250 mL round-bottom flask, add isopropylamine (e.g., 59.1 g, 1.0 mol, 2.0 eq). Cool the flask in an ice bath.

    • Reactant Addition: Place propylene oxide (e.g., 29.0 g, 0.5 mol, 1.0 eq) in the dropping funnel. Add the propylene oxide dropwise to the cooled, stirring isopropylamine over a period of 60-90 minutes. Maintain the internal temperature below 10 °C during the addition.

      • Expert Insight: The reaction is exothermic. A slow, controlled addition of the limiting reagent (propylene oxide) to an excess of the amine helps to manage the reaction temperature and minimize the formation of byproducts from the reaction of the product with another molecule of propylene oxide.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 50-60 °C) for 4-6 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the propylene oxide starting material.

    • Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is a mixture of the desired amino alcohol, unreacted isopropylamine, and potential di-alkylation byproducts.

Purification by Vacuum Distillation

Amino alcohols are often purified by distillation or crystallization of their salts.[6][7] Given the liquid nature of the product and the volatility of the excess starting material, fractional vacuum distillation is the most effective method for purification.

  • Equipment:

    • Distillation apparatus (round-bottom flask, short-path distillation head with Vigreux column, condenser, receiving flask)

    • Vacuum pump and pressure gauge

    • Heating mantle

  • Procedure:

    • Removal of Excess Amine: Assemble the distillation apparatus. Gently heat the crude reaction mixture under atmospheric pressure to distill off the excess isopropylamine (boiling point: 32-34 °C).

    • Vacuum Distillation: Once the bulk of the isopropylamine has been removed, apply a vacuum. Reduce the pressure gradually to avoid bumping.

    • Fraction Collection: Collect the product fraction at the appropriate boiling point and pressure. 1-(Propan-2-ylamino)propan-2-ol has a reported boiling point of 105-107 °C at 40 mmHg. Discard any initial forerun and stop the distillation before high-boiling residues begin to distill.

    • Product Isolation: The collected liquid should be a colorless to pale yellow, viscous oil. Weigh the product and calculate the yield.

Comprehensive Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The following data represent the expected results for a successfully synthesized and purified sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[8] The predicted spectra are based on established chemical shift principles and coupling patterns.[9][10]

¹H NMR (Predicted, CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.80m (multiplet)1H-CH (OH)-
~2.75m (septet)1H-NH -CH(CH₃)₂
~2.60dd (doublet of doublets)1H-CH H-NH- (one proton of CH₂)
~2.40dd (doublet of doublets)1H-CHH -NH- (one proton of CH₂)
~2.0-2.5 (broad)s (singlet)2H-OH , -NH (exchangeable)
~1.15d (doublet)3H-CH(OH)-CH
~1.05d (doublet)6H-NH-CH(CH ₃)₂
  • Note on Exchangeable Protons: The O-H and N-H protons are exchangeable and may appear as a single broad peak or not be observed at all, depending on the solvent and concentration.[9] Their coupling to adjacent protons is often not resolved.

¹³C NMR (Predicted, CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~68.5-C H(OH)-
~55.0-C H₂-NH-
~49.0-NH-C H(CH₃)₂
~23.0-NH-CH(C H₃)₂
~21.0-CH(OH)-C H₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

FTIR (Predicted)
Frequency (cm⁻¹) Intensity Assignment
3100-3500 (broad)StrongO-H and N-H stretching vibrations
2960-2980StrongC-H stretching (aliphatic)
1450-1470MediumC-H bending
1050-1150StrongC-O stretching (secondary alcohol)
1100-1130MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure.

Mass Spectrometry (Predicted, EI)
m/z (mass-to-charge ratio) Assignment
117[M]⁺ (Molecular Ion)
102[M - CH₃]⁺ (Loss of a methyl group)
86[CH₂=NHCH(CH₃)₂]⁺ (α-cleavage)
45[CH₃CH=OH]⁺ (α-cleavage, Base Peak )[11]
44[CH(CH₃)₂NH]⁺ fragment[12]

Workflow and Logic Diagram

The entire process from starting materials to a fully characterized product follows a logical and self-validating sequence.

Workflow Start Starting Materials (Propylene Oxide, Isopropylamine) Reaction Step 1: Nucleophilic Ring-Opening Reaction Start->Reaction Workup Step 2: Removal of Excess Isopropylamine Reaction->Workup Purification Step 3: Vacuum Distillation Workup->Purification Product Pure Product: 1-(Propan-2-ylamino)propan-2-ol Purification->Product Characterization Step 4: Full Spectroscopic Characterization Product->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR FTIR FTIR Characterization->FTIR MS Mass Spec. Characterization->MS Validation Structure & Purity Validated NMR->Validation FTIR->Validation MS->Validation

Caption: A comprehensive workflow for the synthesis and validation of the target compound.

Safety, Handling, and Storage

  • Propylene Oxide: Is extremely flammable and a known carcinogen. All handling must be performed in a well-ventilated chemical fume hood.

  • Isopropylamine: Is a flammable liquid and is corrosive to the skin and eyes.[13] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-(Propan-2-ylamino)propan-2-ol: Assumed to be a skin and eye irritant. Handle with standard laboratory PPE.

  • Storage: Store the final product in a tightly sealed container in a cool, dry place, away from ignition sources.

References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate. Available at: [Link]

  • Process for the purification of an aminoalcohol. Google Patents.
  • Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Novel propranolol synthesis method. Google Patents.
  • Research Article Facile Synthesis of Propranolol and Novel Derivatives. Semantic Scholar. Available at: [Link]

  • Propranolol synthesis | Medicinal Chemistry - I | B. Pharm IV Semester. YouTube. Available at: [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available at: [Link]

  • 1-(Isopropylamino)prop-1-en-2-ol. PubChem. Available at: [Link]

  • Synthesis of 14C-labelled propranolol hydrochloride, 1-isopropylamino-3-(1-naphthyloxy) propane-2-ol-1-14C hydrochloride. PubMed. Available at: [Link]

  • Isopropanol Amine Production By Chemical Reaction Between Propylene Oxide and Ammonia. Procurement Resource. Available at: [Link]

  • Process for the preparation of amino-alcohols. Google Patents.
  • A kind of preparation method of propranolol hydrochloride. Google Patents.
  • Production method of isopropanolamine. Google Patents.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • Propylene oxide. Wikipedia. Available at: [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. Available at: [Link]

  • Propranolol. NIST WebBook. Available at: [Link]

  • Method of separating racemic 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol into enantiomers. Google Patents.
  • Chemical Properties of Propranolol (CAS 525-66-6). Cheméo. Available at: [Link]

  • 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol. Pharmaffiliates. Available at: [Link]

  • Mass spectrum of propan-2-amine. docbrown.info. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • 1-Amino-2-propanol. NIST WebBook. Available at: [Link]

  • H-1 proton nmr spectrum of propan-2-ol. docbrown.info. Available at: [Link]

  • 13C NMR of 1-Propanol. University of Calgary. Available at: [Link]

  • Propylene (oxide) synthesis. Sciencemadness Discussion Board. Available at: [Link]

  • HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. YouTube. Available at: [Link]

  • Synthetic Methods and Use of Isopropylamine. Wuxi Weiheng Chemical Co., Ltd.. Available at: [Link]

  • Mass spectrum of propan-2-ol. docbrown.info. Available at: [Link]

  • Isopropyl Alcohol. NIST WebBook. Available at: [Link]

  • 1-(Isopropylamino)-3-Phenoxypropan-2-Ol. Amanote Research. Available at: [Link]

Sources

Physicochemical Properties of 1-(Propan-2-ylamino)propan-2-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Propan-2-ylamino)propan-2-ol, widely known as 1-(isopropylamino)propan-2-ol, is a low-molecular-weight alkanolamine. It serves as a fundamental building block and pharmacophoric core in medicinal chemistry, particularly in the synthesis of aryloxypropanolamine beta-adrenergic antagonists (beta-blockers) 1[1]. This technical guide details the core physicochemical properties, thermodynamic behavior, and self-validating analytical workflows required to characterize this critical intermediate.

Structural and Pharmacophoric Significance

The alkanolamine motif is essential for anchoring drugs to the beta-adrenergic receptor. The secondary amine undergoes protonation at physiological pH, enabling crucial ionic interactions with aspartate residues in the receptor's binding pocket, while the hydroxyl group participates in critical hydrogen bonding 2[2]. Understanding the isolated physicochemical properties of 1-(propan-2-ylamino)propan-2-ol allows researchers to predict the thermodynamic binding efficacy, ionization state, and membrane permeability of the final active pharmaceutical ingredients (APIs) 3[3].

SynthesisPathway N1 Propylene Oxide (Electrophile) N3 Regioselective Ring Opening N1->N3 N2 Isopropylamine (Nucleophile) N2->N3 N4 1-(Propan-2-ylamino)propan-2-ol (Alkanolamine Core) N3->N4 SN2 Attack N5 Aryloxypropanolamine (Beta-Blocker) N4->N5 Arylation (If modified at C3)

Regioselective synthesis pathway and pharmacophoric integration into beta-blockers.

Core Physicochemical Profile

The fundamental properties of 1-(propan-2-ylamino)propan-2-ol are governed by its high polarity and capacity for hydrogen bonding. The presence of both hydrogen bond donors and acceptors results in a highly hydrophilic molecule.

Table 1: Physicochemical and Computational Data

PropertyValueCausality / Significance
Molecular Formula C₆H₁₅NOAliphatic alkanolamine core 4[4].
Molecular Weight 117.19 g/mol Low MW ensures minimal steric hindrance during synthetic derivatization 4[4].
Topological Polar Surface Area 32.3 ŲHigh polarity relative to size; dictates poor passive lipid bilayer diffusion in its isolated form 5[5].
pKa (Predicted) ~9.6The secondary amine acts as a weak base, ensuring >99% ionization at physiological pH (7.4) 3[3].
logP (Octanol/Water) ~0.1 to 0.5Highly hydrophilic; necessitates specific chromatographic techniques (e.g., HILIC) 6[6].
H-Bond Donors / Acceptors 2 / 2Facilitates strong aqueous solvation and receptor pocket anchoring 5[5].

Thermodynamic & Solubility Behavior

Because 1-(propan-2-ylamino)propan-2-ol possesses a logP near zero and a TPSA of 32.3 Ų, it exhibits complete miscibility with water and lower alcohols (methanol, ethanol) 5[5].

Causality in Experimental Design: When extracting this compound during synthesis, standard aqueous-organic partitioning (e.g., water/ethyl acetate) is highly inefficient due to the compound's thermodynamic preference for the aqueous phase. Instead, liquid-liquid extraction requires highly alkaline conditions (pH > 12) to fully deprotonate the secondary amine. This suppresses its ionization and forces the neutral species into moderately polar organic solvents like dichloromethane, or necessitates the use of continuous liquid-liquid extraction setups.

Analytical Characterization Workflows

To ensure self-validating experimental systems, the following protocols are designed specifically for the physicochemical constraints of highly polar alkanolamines.

Protocol A: pKa Determination via Potentiometric Titration

Rationale: Co-solvent extrapolation (e.g., using methanol/water mixtures) is standard for poorly soluble drugs. However, because 1-(propan-2-ylamino)propan-2-ol is highly water-soluble, introducing co-solvents alters the dielectric constant unnecessarily and introduces extrapolation errors. A purely aqueous system is mandated.

  • Standardization: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve exactly 2.0 mmol of 1-(propan-2-ylamino)propan-2-ol in 50 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).

  • Acidification: Add 0.1 M HCl to lower the pH to approximately 3.0, ensuring the secondary amine is fully protonated.

  • Titration: Titrate with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the basic region).

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The pKa is identified at the half-equivalence point, calculated via the Henderson-Hasselbalch equation 3[3].

Protocol B: Purity Profiling via HILIC LC-MS

Rationale: Standard Reversed-Phase (C18) chromatography fails to retain 1-(propan-2-ylamino)propan-2-ol due to its extreme hydrophilicity, causing it to elute in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary orthogonal retention mechanism.

  • Column Selection: Utilize an unmodified bare silica or zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium formate in water, pH 3.0 (ensures ionization of the amine).

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 95% B (highly organic, promoting retention in HILIC), decreasing to 50% B over 10 minutes to elute the polar analyte.

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. The target mass-to-charge ratio (m/z) is 118.1 [M+H]⁺.

AnalyticalWorkflow A 1-(Propan-2-ylamino)propan-2-ol Sample Prep B Potentiometric Titration (Aqueous Media) A->B pH Profiling C HILIC LC-MS (Polar Retention) A->C Chromatography D Shake-Flask Method (Octanol/Water) A->D Partitioning E pKa Determination (~9.6) B->E F Purity & Mass Confirmation (m/z 118.1 [M+H]+) C->F G logP Assessment (Hydrophilic Profile) D->G

Workflow for the physicochemical characterization of 1-(Propan-2-ylamino)propan-2-ol.

References

  • ChemScene. "1690085-42-7 | (R)-1-(Isopropylamino)propan-2-ol - ChemScene". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXBj3haQWTxyfyqom-zXa5O2jKKo6lb7DTj3GYpgPX3pmDrwaOJ7rVs2rhWbEgsKkhFtABLSHRByHeFsnxf2-wxklUvkgvRi4wf4sgjNv6VeZZkRXooI9F7FfhjvPE3hWExwGG49WglUUxs8f2mQ==]
  • Google Patents. "WO2020101977A1 - Lipid ether amine compounds for topical treatment of cutaneous disease". Available at:[https://vertexaisearch.cloud.google.
  • Longdom Publishing. "Towards a Thermodynamic Definition of Efficacy in Partial Agonism: I Concentration-Response Theory for Explicit Agonist and Antagonist Complexes". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEJJnMohn6aRtO2whb3524WfDyAbC1ufcbpYWW-EAGUyjjZUPGP0Zv1rutd97Ur0Jn43bI_0fMuA16y0Ok85fsMDDjnICwZsaDmiybqWeTMlbAC1r0nLljMF1LLBYEN-62O_si-ogghQFQrd16MNp9VWZ0ZtlR0kqMztPQFGf8CH-HcGrXkUGjmgaybo0jglE572YPPUk7pVdja1w1B410gJwwr4eiyNj5RSkmJIdIZq6ZkCO8YwY4TR_KB74gC66vk-FR05nPhUoPQeqxajoJTIDzeEISd6LxZC_4WiwrfgKNB1nsFB31HGLsIZV3M_boOLLFYOa7tBsQ_E4CD_diPzSOLH427SDuZA==]
  • Ethernet.edu.et. "Smith and Williams' - Introduction to the Principles of Drug Design and Action". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXXJnLZXKk6OqdDDt3oIaHfMZlFtvdCCk56yjOP2Jg1rCAi_mG2x2OQR1u7YG3hJIOdzFp0jVdSFqe8NS9KfHz_QAyW1sHvas2t7a5d8ReUt4KpBGVGE5tk1wjGIOz1WphPTE2GiRGgIdSxuPpoUMkwuHlXFgPA-u3]
  • Guidechem. "(S) -2- (isopropilamino) propan-1-ol 129156-64-5 wiki - Es - Guidechem". Available at:[https://vertexaisearch.cloud.google.
  • Guidechem. "1- (Boc-aMino) -3- (isopropilaMino) propano 1229627-05-7 wiki - Es - Guidechem". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBT9EFUQqY2SE77ZmOUU7h0UuHCR-Hi4JntPozH9WT4Gv1vVVOSZMIu4inNxbs3PcINopc8Pe7XOiihDOctfD__98z_FXZJS6HBmREfyGibWSl44gg2ipuafR_RikPRNwoCVtxSLImku6KU496tYJSekXhaNKXDlaHcxNqJK6fMBOn6FriB9a3i8FQV8g1-2GDq1I=]

Sources

A Mechanistic Deep Dive: The Biological Actions of 1-(Propan-2-ylamino)propan-2-ol (Propranolol)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Propan-2-ylamino)propan-2-ol, widely known as propranolol, is a cornerstone therapeutic agent and a critical tool in pharmacological research. As the prototypical non-selective beta-adrenergic receptor antagonist, its mechanism of action extends beyond simple receptor blockade, encompassing a range of effects on cellular signaling, membrane properties, and systemic physiology. This guide provides a detailed examination of propranolol's biological actions, from its molecular interactions with G-protein coupled receptors (GPCRs) to its profound physiological consequences. We will explore the canonical signaling pathways it inhibits, its secondary membrane-stabilizing activities, and the validated experimental protocols required to rigorously characterize its effects. This document is designed to serve as an authoritative resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical methodological insights.

Section 1: Introduction to 1-(Propan-2-ylamino)propan-2-ol (Propranolol)

Propranolol is a competitive antagonist of beta-adrenergic receptors (β-ARs) and the first of its class to be clinically successful, leading to a revolution in the management of cardiovascular diseases.[1] Developed by Sir James Black, its discovery has had a profound impact on medicine.[1]

Chemical Identity and Pharmacological Classification: Propranolol is a non-selective beta-blocker, meaning it blocks both β1- and β2-adrenergic receptors with similar high affinity.[2][3] It lacks intrinsic sympathomimetic activity (ISA), meaning it does not weakly activate the receptor it blocks.[2] Its high lipophilicity allows it to cross the blood-brain barrier, contributing to its effects on the central nervous system (CNS).[2]

Clinical Significance: Clinically, propranolol is utilized for a wide array of conditions, including hypertension, angina pectoris, myocardial infarction, cardiac arrhythmias, and essential tremors.[3][4] Its ability to modulate the sympathetic nervous system also makes it effective for performance anxiety, migraine prophylaxis, and managing symptoms of thyrotoxicosis.[1][2]

Section 2: The Adrenergic System: The Molecular Stage

To understand propranolol's action, one must first understand its target: the adrenergic signaling pathway. This system is a critical component of the sympathetic nervous system's "fight-or-flight" response.

The Canonical β-Adrenergic Signaling Cascade: The natural ligands for β-ARs are the catecholamines, primarily norepinephrine (released from sympathetic nerves) and epinephrine (from the adrenal medulla).[5] These receptors are classic Gs-protein coupled receptors (GPCRs).[6] Ligand binding initiates a conformational change, leading to the activation of the Gs alpha subunit.[7][8] This, in turn, stimulates adenylyl cyclase to convert ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[6][9] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to the final physiological response, such as increased heart rate and contractility.[6][7]

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Epinephrine/Norepinephrine) BetaReceptor β-Adrenergic Receptor (GPCR) Catecholamine->BetaReceptor Binds G_Protein Gs Protein (α, β, γ subunits) BetaReceptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Phosphorylation of Downstream Targets Physiological Response PKA->CellularResponse Phosphorylates Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Source of Receptors) Incubation 3. Incubation (Membranes + Ligands) Allow binding to reach equilibrium Membrane_Prep->Incubation Ligand_Prep 2. Prepare Ligands - Radioligand (¹²⁵I-CYP) - Unlabeled Propranolol Ligand_Prep->Incubation Filtration 4. Filtration (Separate Bound from Free Ligand) Incubation->Filtration Counting 5. Gamma Counting (Quantify Bound Radioactivity) Filtration->Counting Analysis 6. Data Analysis - Plot Competition Curve - Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol 6.2: Functional Antagonism Assay (cAMP Quantification)

Objective: To measure propranolol's ability to functionally block agonist-induced cAMP production.

Causality and Self-Validation: This assay moves beyond simple binding to measure the downstream consequence of receptor interaction. [10]By pre-treating cells with propranolol before stimulating them with a β-agonist (like isoproterenol), we can quantify the extent to which propranolol blunts the expected rise in cAMP. [11]A dose-dependent inhibition of the agonist response validates the antagonistic activity. The Schild analysis of the resulting dose-response curves can confirm competitive antagonism. [12] Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target β-adrenergic receptor in a 96- or 384-well plate and grow to an appropriate confluency.

  • Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of propranolol (the antagonist) in assay buffer. Include a phosphodiesterase (PDE) inhibitor (like IBMX) to prevent cAMP degradation. [9]Incubate for a set period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a β-agonist (e.g., isoproterenol at its EC80 concentration) to all wells (except negative controls) and incubate for a specific time (e.g., 10-15 minutes) to stimulate cAMP production. [11][13]4. Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the lysate using a detection kit, such as a competitive immunoassay based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or an AlphaScreen assay. [9][14]In these assays, the signal is inversely proportional to the amount of cAMP produced by the cells. [9]6. Data Analysis: Plot the assay signal (or calculated cAMP concentration) against the log concentration of propranolol. Fit the data to determine the IC50 of the antagonist. This demonstrates the concentration of propranolol required to inhibit 50% of the agonist-induced functional response.

Section 7: Conclusion and Future Directions

1-(Propan-2-ylamino)propan-2-ol (propranolol) remains a vital molecule in both the clinic and the laboratory. Its mechanism of action is a paradigm of competitive antagonism at G-protein coupled receptors. The primary blockade of β1- and β2-adrenergic receptors comprehensively explains its wide-ranging effects on the cardiovascular, respiratory, and central nervous systems. Furthermore, ancillary properties such as membrane stabilization contribute to its complex pharmacological profile. [2][15] For drug development professionals, a thorough understanding of propranolol's mechanisms, supported by robust methodologies like radioligand binding and functional cAMP assays, is essential. These techniques provide the foundation for characterizing novel adrenergic modulators and understanding the intricate pharmacology of GPCR-targeted therapies. Future research may continue to explore the nuanced roles of β-arrestin-dependent signaling in response to antagonists and further delineate the clinical relevance of propranolol's off-target effects.

References

  • Propranolol - Wikipedia. [Link]

  • Mansur, A. P., et al. (n.d.). Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration: systemic availability. SciELO. [Link]

  • Patel, H., & Tadi, P. (2023). Propranolol. In StatPearls. StatPearls Publishing. [Link]

  • Shand, D. G. (1974). Clinical pharmacology of propranolol. Circulation, 50(4), 629-637. [Link]

  • Završnik, D., et al. (2007). Poisoning with 1-propanol and 2-propanol. Clinical Toxicology, 45(8), 904-907. [Link]

  • Anderson, R., et al. (1993). Membrane stabilizing, anti-oxidative interactions of propranolol and dexpropranolol with neutrophils. Biochemical Pharmacology, 46(11), 2029-2037. [Link]

  • Skepper, A., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e958. [Link]

  • Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences, 15(7), 12847-12869. [Link]

  • Taylor & Francis. (n.d.). Propan 2 ol – Knowledge and References. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Bankston, J. R., et al. (2007). Propranolol Block of Human Cardiac Sodium Channels is Enhanced by SCN5A Mutations in Long-QT Syndrome Type 3. Circulation, 116(II_429). [Link]

  • Farzam, K., & Lakhkar, A. D. (2023). Beta 1 Receptors. In StatPearls. StatPearls Publishing. [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Bristow, M. R. (2012). Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Cardiology, 122(2), 104-118. [Link]

  • An, S., & Toll, L. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Srinivasan, A. V. (2019). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology, 22(1), 21-26. [Link]

  • Wang, D. W., et al. (2010). Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 1, 143. [Link]

  • Nies, A. S., & Shand, D. G. (1975). Pharmacokinetics of propranolol: a review. Clinical Pharmacokinetics, 1(1), 1-15. [Link]

  • Horinouchi, T., et al. (2011). Competitive antagonistic actions of propranolol and bupranolol on adrenaline-elicited relaxation of guinea-pig tracheal smooth muscle. ResearchGate. [Link]

  • Al-Ghananeem, A. M. (2023). Propranolol and its Mechanism of Action. Journal of Drug Discovery and Development, 1(1), 1-2. [Link]

  • Nakaya, H., et al. (1991). Possible involvement of membrane-stabilizing action in beneficial effect of beta adrenoceptor blocking agents on hypoxic and posthypoxic myocardium. Journal of Cardiovascular Pharmacology, 17(5), 800-807. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? [Link]

  • ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). [Link]

  • Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201-1206. [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Drugs.com. (2026). Propranolol: Package Insert / Prescribing Information / MOA. [Link]

  • Kalam, M. N., et al. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current Drug Metabolism, 21(2), 89-105. [Link]

  • Bio-Techne. (2024). What is Propranolol Hydrochloride used for? [Link]

  • Google Patents. (n.d.). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
  • Lohse, M. J., et al. (2003). What Is the Role of β-Adrenergic Signaling in Heart Failure? Circulation Research, 93(10), 896-906. [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • Nakano, E. D., & Kusakari, J. (1966). Competitive Antagonism Between Isoproterenol and a New Beta-Receptor Adrenergic Blocking Agent, Propranolol. Proceedings of the Society for Experimental Biology and Medicine, 121(3), 879-883. [Link]

Sources

Spectroscopic Elucidation of 1-(Propan-2-ylamino)propan-2-ol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(Propan-2-ylamino)propan-2-ol, commonly referred to as 1-(isopropylamino)propan-2-ol, is a critical aliphatic amino alcohol. Structurally, it consists of an isopropylamine group covalently linked to a 2-hydroxypropyl moiety. This specific structural scaffold is highly significant in medicinal chemistry, serving as the foundational pharmacophore for a vast class of aryloxypropanolamine


-adrenergic receptor antagonists (beta-blockers) such as propranolol, metoprolol, and atenolol. Furthermore, it is a recognized environmental transformation product generated during the microbial biodegradation of these pharmaceuticals in wastewater treatment systems [1].

Due to its dual role as a synthetic building block and an environmental biomarker, the unambiguous structural elucidation of 1-(propan-2-ylamino)propan-2-ol is paramount. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic profiling (NMR, MS, IR) of this compound, establishing self-validating analytical protocols for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the most definitive map of the compound's carbon backbone and proton environments. The presence of a chiral center at C2 of the propanol chain fundamentally dictates the magnetic environment of the adjacent protons, a phenomenon that must be carefully accounted for during spectral interpretation.

Causality in Spin-Spin Coupling: The Diastereotopic Effect

Because C2 is a stereocenter, the two protons on the adjacent C1 methylene group (


) are not magnetically equivalent. They are diastereotopic. Instead of appearing as a simple doublet coupled to the C2 methine proton, they present as a complex ABX spin system. Recognizing this multiplet is a critical diagnostic step; its absence would suggest a loss of chirality or an incorrect structural assignment.
Quantitative NMR Data

Table 1:


C NMR Chemical Shifts (75 MHz, CDCl

)
[2] | Carbon Position | Chemical Shift (

, ppm) | Assignment Rationale | | :--- | :--- | :--- | | C3 (Propanol

) | 20.9 | Shielded aliphatic methyl. | | Isopropyl

(x2) | 22.5 | Equivalent methyls on the isopropyl group. | | Isopropyl

| 49.1 | Deshielded by the adjacent electronegative nitrogen. | | C1 (

) | 54.1 | Deshielded by nitrogen; distinct from the methine carbon. | | C2 (

) | 65.5 | Highly deshielded due to the directly attached hydroxyl oxygen. |

Table 2: Predicted


H NMR Chemical Shifts (300 MHz, CDCl

)
| Proton Environment | Chemical Shift (

, ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | | Isopropyl

| 1.05 | Doublet (

Hz) | 6H | | Propanol

| 1.15 | Doublet (

Hz) | 3H | |

(C1) | 2.40 - 2.70 | Multiplet (ABX system) | 2H | | Isopropyl

| 2.80 | Septet (

Hz) | 1H | |

and

| 2.50 - 3.00 | Broad Singlet | 2H (Exchangeable) | |

(C2) | 3.75 - 3.90 | Multiplet | 1H |

Mass Spectrometry (MS) & Fragmentation Mechanics

Mass spectrometry offers orthogonal validation of the molecular weight and connectivity. The ionization technique chosen dictates the observed fragmentation pathways.

Ionization Causality: ESI vs. EI

In environmental monitoring (e.g., LC-MS/MS), Electrospray Ionization (ESI) is preferred. The secondary amine is easily protonated, yielding a strong pseudo-molecular ion


 at m/z 118 [1]. Conversely, in synthetic quality control using GC-MS, Electron Ionization (EI) generates a radical cation 

at m/z 117.

In EI, the fragmentation is heavily directed by the nitrogen atom. Nitrogen is significantly more capable of stabilizing a positive charge than oxygen. Consequently,


-cleavage between C1 and C2 of the propanol chain results in the loss of a hydroxyethyl radical (

), leaving a highly stable iminium cation at m/z 72. This ion typically presents as the base peak of the spectrum.
Quantitative MS Data

Table 3: Key Mass Spectrometry Fragments

m/z Ionization Mode Fragment Assignment Relative Abundance

| 118 | ESI (+ mode) |


 (Protonated molecular ion) | High |
| 117 | EI (70 eV) | 

(Molecular ion) | Weak | | 102 | EI (70 eV) |

(

-cleavage at isopropyl) | Low-Medium | | 72 | EI (70 eV) |

(Iminium ion) | Base Peak (100%) | | 45 | EI (70 eV) |

(Oxonium ion) | Low |

Fragmentation M Molecular Ion [M]•+ m/z 117 F1 α-Cleavage (C1-C2) Loss of •CH(OH)CH3 M->F1 F2 α-Cleavage (Isopropyl) Loss of •CH3 M->F2 I1 Iminium Cation m/z 72 (Base Peak) F1->I1 I2 Fragment Ion m/z 102 F2->I2

Fig 1. Primary EI-MS fragmentation pathways driven by nitrogen charge stabilization.

Infrared (IR) Vibrational Analysis

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized to confirm the presence of the functional groups without the need for KBr pellet pressing, preventing moisture absorption that could obscure the O-H region.

Table 4: Characteristic IR Absorption Bands | Wavenumber (cm


) | Intensity | Vibrational Mode | Structural Implication |
| :--- | :--- | :--- | :--- |
| 3250 - 3400 | Strong, Broad | O-H stretch | Confirms the secondary alcohol. Broadening is due to intermolecular hydrogen bonding. |
| 3150 - 3300 | Medium, Sharp | N-H stretch | Confirms the secondary amine (often appears as a shoulder on the O-H band). |
| 2850 - 2960 | Strong | C-H stretch (sp

) | Aliphatic backbone (isopropyl and propanol chains). | | 1100 - 1150 | Strong | C-O stretch | Confirms the secondary alcohol C-O bond. | | 1050 - 1100 | Medium | C-N stretch | Confirms the aliphatic amine linkage. |

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the analytical workflow must be self-validating. This means the protocol contains internal checks that prevent false positives or misidentifications caused by instrument drift or sample degradation.

Step-by-Step Analytical Protocol

Phase 1: Sample Preparation & System Suitability

  • Purity Check: Dissolve 1 mg of 1-(propan-2-ylamino)propan-2-ol in 1 mL of HPLC-grade Methanol. Inject into an LC-UV system at 210 nm to ensure a single chromatographic peak (>98% purity) prior to advanced spectroscopy.

  • MS Tuning: Run a standard tuning mix (e.g., PFTBA for GC-MS) to ensure the mass axis is calibrated to within

    
     Da.
    
  • Blank Validation: Execute a neat solvent blank run to confirm the absence of carryover at m/z 118 (ESI) or m/z 72 (EI).

Phase 2: Data Acquisition 4. NMR Acquisition: Dissolve 15 mg of the sample in 0.6 mL of CDCl


 containing 0.03% TMS as an internal standard. Acquire 

H (16 scans) and

C (512 scans) spectra. 5. D

O Exchange (Self-Validation Step):
Add 1 drop of D

O to the NMR tube, shake vigorously, and re-acquire the

H spectrum. The broad signal between 2.50-3.00 ppm must disappear, validating the assignment of the exchangeable -OH and -NH protons. 6. ATR-FTIR Acquisition: Place 2

L of the neat liquid sample directly onto the diamond ATR crystal. Acquire 32 scans from 4000 to 400 cm

with a resolution of 4 cm

.

Phase 3: Orthogonal Data Synthesis 7. Cross-Verification: The integration of the


H NMR spectrum must yield exactly 15 protons. The molecular ion in the MS must align with 117 Da. If the MS shows a mass of 115 Da, it indicates undesired oxidation of the secondary alcohol to a ketone, and the sample must be rejected.

Workflow Sample Sample Preparation 1-(Propan-2-ylamino)propan-2-ol NMR NMR Spectroscopy (1H, 13C, D2O Exchange) Sample->NMR MS Mass Spectrometry (ESI-LC-MS / EI-GC-MS) Sample->MS IR FT-IR Spectroscopy (ATR Method) Sample->IR Data Data Synthesis & Orthogonal Cross-Validation NMR->Data MS->Data IR->Data Result Structural Elucidation & Purity Confirmation Data->Result

Fig 2. Multimodal, self-validating spectroscopic workflow for structural confirmation.

References

  • Title: Biodegradation of Atenolol by an Enriched Nitrifying Sludge: Products and Pathways Source: The University of Queensland (UQ eSpace) URL: [Link]

An In-depth Technical Guide to the Solubility and Stability of 1-(Propan-2-ylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Propan-2-ylamino)propan-2-ol, a secondary amino alcohol also known by synonyms such as isopropanolamine, monoisopropanolamine (MIPA), and 1-amino-2-propanol, is a versatile organic compound with the chemical formula C₆H₁₅NO.[1][2][3][4][5][6] Its bifunctional nature, containing both a secondary amine and a hydroxyl group, imparts a unique combination of physical and chemical properties. This makes it a valuable intermediate and functional additive in a wide array of industrial and pharmaceutical applications, including as a neutralizing agent, emulsifier, solubilizer, and corrosion inhibitor.[5][7][8][9] In the pharmaceutical sector, it serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[10][11]

This technical guide provides a comprehensive examination of the critical physicochemical properties of 1-(Propan-2-ylamino)propan-2-ol, with a core focus on its solubility and chemical stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is paramount for ensuring product quality, efficacy, and safety, from early-stage formulation development to commercial-scale manufacturing and storage. The methodologies and insights presented herein are grounded in established scientific principles and aligned with international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH).[12][13]

Part 1: Physicochemical Properties and Solubility Profile

A foundational understanding of the physicochemical properties of 1-(Propan-2-ylamino)propan-2-ol is essential for predicting its behavior in various solvent systems and formulations.

Key Physicochemical Characteristics:

PropertyValueReferences
Chemical Formula C₆H₁₅NO[1][2][3][4]
Molecular Weight 117.19 g/mol [Calculated]
Appearance Colorless to pale yellow, viscous liquid[1][7][14]
Odor Ammonia-like[1][4][7]
Melting Point Approximately 33°C[1][11]
Boiling Point Approximately 283°C[1][11]
Density Approx. 0.960 g/mL at 20°C[15]
pKa The pKa of the protonated amine is approximately 10.63, indicating it is a weak base.[2]
LogP -0.96 (experimental)[4][7]
Solubility Analysis

The solubility of an API is a critical determinant of its bioavailability and a key consideration in formulation development. 1-(Propan-2-ylamino)propan-2-ol exhibits high solubility in polar solvents due to its ability to form hydrogen bonds through its hydroxyl and amino groups.

Qualitative Solubility:

  • Water: Completely soluble/miscible.[14][15][16][17]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Soluble.[7][11][18]

  • Polar Aprotic Solvents (e.g., Acetone): Soluble.[11][19]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Limited to sparingly soluble.[19]

Quantitative Solubility Determination:

Experimental Protocol: Isothermal Solubility Determination

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 1-(Propan-2-ylamino)propan-2-ol to vials containing a known volume of the selected solvents (e.g., water, ethanol, acetone, toluene).

    • The presence of undissolved solid is crucial to ensure equilibrium saturation is achieved.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperatures (e.g., 25°C and 40°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow for phase separation.

    • Carefully withdraw a clear aliquot from the supernatant using a pre-warmed syringe.

    • Immediately filter the aliquot through a suitable (e.g., 0.45 µm PTFE) syringe filter into a pre-weighed volumetric flask.

    • Determine the weight of the transferred filtrate and dilute with a suitable solvent.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Part 2 of this guide.

    • Calculate the solubility in terms of mg/mL or g/100g of solvent.

Visualization of Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solute to known volume of solvent prep2 Create supersaturated solution prep1->prep2 equil1 Seal vials and place in shaker bath at constant T prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample for analysis sample2->sample3 sample4 Quantify by validated HPLC method sample3->sample4

Caption: Workflow for isothermal solubility determination.

Part 2: Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a drug substance is a mandatory regulatory requirement and a critical component of drug development.[12][15][18] Stability studies provide evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][10][12]

1-(Propan-2-ylamino)propan-2-ol is generally stable under normal storage conditions.[1][10][20] However, its amino and hydroxyl functional groups make it susceptible to specific degradation pathways, particularly oxidation.[10][11] It is also known to be hygroscopic and incompatible with strong oxidizing agents and nitrosating agents.[16][20]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[4][8][10] These studies are also crucial for developing and validating stability-indicating analytical methods.[5][8][10] The goal is typically to achieve 5-20% degradation of the active substance.[8][21]

Experimental Protocol: Forced Degradation Study

A stock solution of 1-(Propan-2-ylamino)propan-2-ol (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or methanol). This stock solution is then subjected to the following stress conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a final concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration for HPLC analysis.

  • Thermal Degradation (in solution):

    • Heat the stock solution at 80°C for 48 hours.

    • Cool to room temperature.

    • Dilute to a final concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Dilute the exposed and control samples for HPLC analysis.

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions substance 1-(Propan-2-ylamino)propan-2-ol Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) substance->acid base Basic Hydrolysis (1M NaOH, 60°C) substance->base oxidation Oxidation (3% H₂O₂, RT) substance->oxidation thermal Thermal (80°C) substance->thermal photo Photolytic (ICH Q1B) substance->photo analysis Analyze all samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Forced degradation study workflow.

Potential Degradation Pathways

Based on the chemical structure of 1-(Propan-2-ylamino)propan-2-ol and known reactivity of amino alcohols, the following degradation pathways can be anticipated:

  • Oxidation: The secondary amine is susceptible to oxidation, potentially forming an N-oxide or other related species. The secondary alcohol could also be oxidized to a ketone.[10]

  • Thermal Degradation: At elevated temperatures, dehydration (elimination of water) to form an alkene or dehydrogenation to form a ketone and ammonia are possible.[16][23][24]

  • Photodegradation: UV light can initiate free-radical reactions, leading to a complex mixture of degradation products.[15][25]

  • Reaction with Nitrosating Agents: In the presence of nitrites or other nitrosating agents, there is a risk of forming N-nitrosamines, which are potent carcinogens.[7][16]

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other excipients.[9][26][27] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and suitable approach. Since 1-(Propan-2-ylamino)propan-2-ol lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. However, for the purpose of a general stability-indicating assay where higher concentrations are used, detection at low UV wavelengths (e.g., 210 nm) might be feasible.

Proposed HPLC Method Parameters (Exemplary)

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for polar analytes.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for amines.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% BA gradient elution is necessary to separate the polar parent compound from potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detector UV at 210 nmWavelength for detecting compounds with limited chromophores.

Method Validation:

The proposed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][28][29][30] Specificity is demonstrated by showing that the peak for 1-(Propan-2-ylamino)propan-2-ol is well-resolved from all degradation product peaks generated during the forced degradation study.

Conclusion

1-(Propan-2-ylamino)propan-2-ol is a valuable chemical intermediate with a well-defined physicochemical profile characterized by high polarity and aqueous solubility. While generally stable, its amino and hydroxyl functionalities make it susceptible to oxidative and thermal degradation. A comprehensive understanding of these properties, as outlined in this guide, is essential for its effective application in pharmaceutical development.

The provided protocols for solubility determination and forced degradation studies serve as a robust framework for researchers to generate critical data for formulation design, analytical method development, and regulatory submissions. The implementation of a validated, stability-indicating HPLC method is paramount to ensure the quality, safety, and efficacy of any drug substance or product containing 1-(Propan-2-ylamino)propan-2-ol. Further studies, particularly employing LC-MS/MS, are recommended for the definitive structural elucidation of degradation products formed under various stress conditions.[1][20][31]

References

  • Isopropanolamine: A Full Overview of Its Science and Uses - Patsnap Eureka. (2024, September 4). Patsnap. [Link]

  • MONOISOPROPANOLAMINE Safety Data Sheet. (2019, March 1). Brenntag. [Link]

  • Isopropylamine - Wikipedia. (n.d.). Wikipedia. [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (1995). European Medicines Agency. [Link]

  • ISOPROPANOLAMINE (MONOISOPROPANOLAMINE) - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

  • 1-Amino-2-propanol. (n.d.). PubChem. [Link]

  • 1-Amino-2-propanol Method number: PV2002. (n.d.). OSHA. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Cas 78-96-6,Amino-2-propanol. (n.d.). LookChem. [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [Link]

  • CN105388233A - High-performance liquid chromatography analysis method for determining the content of isopropanolamine hydrogen sulfate ester. (2016).
  • Monoisopropanolamine (MIPA). (n.d.). Dow Inc. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Sinu, C. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]

  • Klick, S., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • diisopropanolamine. (n.d.). PharmaCompass. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Wang, D. K. W., et al. (2011). In situ thermal degradation of isopropanol under typical thermal desorption conditions for GC-MS analysis of volatile organic compounds. Analytical Methods, 3(7), 1634-1639. [Link]

  • 1-Aminopropan-2-ol - Wikipedia. (n.d.). Wikipedia. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). Industrial & Engineering Chemistry Research. [Link]

  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. [Link]

  • Photostability. (n.d.). R.D. Laboratories, Inc. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Journal of Validation Technology. [Link]

  • Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Isopropanolamine Uses. (n.d.). isopropanolamine.com. [Link]

  • ISOPROPANOLAMINE. (n.d.). Inxight Drugs. [Link]

  • In situ thermal degradation of isopropanol under typical thermal desorption conditions for GC-MS analysis of volatile organic compounds. (2011). Analytical Methods. [Link]

  • Stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection. (2018). Journal of Pharmaceutical and Scientific Innovation. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]

  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (2016). Food Science and Technology. [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. (2015). ResearchGate. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2024). Indian Journal of Nuclear Medicine. [Link]

  • Modelling the fluid phase behaviour of aqueous mixtures of multifunctional alkanolamines and carbon dioxide using transferable parameters within the SAFT-γ Mie group-contribution approach. (2020). Fluid Phase Equilibria. [Link]

  • LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. (2016). Chemical Sciences Journal. [Link]

  • 5.4: Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts. [Link]

  • Stability-indicating HPLC method optimization using quality by design approach for simultaneous estimation of doripenem and its related impurities in pharmaceutical dosage forms. (2025). Journal of Applied Pharmaceutical Science. [Link]

  • Alcohols to Ketones, Part 1: Hydrogen Peroxide. (2019, November 6). YouTube. [Link]

  • Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. (2025, December 22). Journal of Molecular Liquids. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2010). Journal of Chemical Engineering and Materials Science. [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository. [Link]

  • How Is Isopropyl Decomposition in Heat Reduced? (2026, February 26). Patsnap. [Link]

  • CN101265197A - Method for preparing diisopropanolamine. (2008).
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2025, August 6). ResearchGate. [Link]

  • In situ thermal degradation of isopropanol under typical thermal desorption conditions for GC-MS analysis of volatile organic compounds. (2011). Analytical Methods. [Link]

Sources

The Privileged Scaffold: Biological Activity and Pharmacological Profile of 1-(Propan-2-ylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, certain molecular fragments transcend their original therapeutic applications to become "privileged scaffolds"—structures capable of providing high-affinity binding across diverse biological targets. 1-(Propan-2-ylamino)propan-2-ol (often abbreviated as 1-IPA or isopropylamino-propan-2-ol) is the quintessential example of such a scaffold. Originally identified as the core pharmacophore of aryloxypropanolamine


-blockers (e.g., propranolol), this fragment is responsible for the critical hydrogen-bonding and ionic interaction network within the orthosteric site of 

-adrenergic receptors.

Today, the utility of 1-IPA has expanded far beyond cardiovascular pharmacology. By leveraging its unique physicochemical properties—specifically its ability to act as a polar, modular anchor—drug development professionals are incorporating the 1-IPA motif into novel lipid ether amines for topical dermatological therapies[1] and as a solubility-enhancing, target-engaging fragment in next-generation EGFR inhibitors for oncology[2]. This whitepaper provides an in-depth technical analysis of the biological activity, structural pharmacology, and validated experimental workflows associated with 1-(Propan-2-ylamino)propan-2-ol.

Structural Pharmacology: The Beta-Adrenergic Paradigm

To understand the versatility of 1-IPA, we must first analyze its canonical role in G-protein-coupled receptor (GPCR) modulation. The structure of 1-IPA consists of a secondary amine attached to an isopropyl group, flanked by a


-hydroxyl group.

When engaging the


 or 

-adrenergic receptor, the causality of binding is driven by strict stereochemical and electrostatic requirements:
  • The Secondary Amine: At physiological pH (7.4), the secondary amine is protonated. This positive charge forms a highly stable salt bridge with the carboxylate side chain of Asp113 (in Transmembrane Helix 3). Without this ionic anchor, binding affinity drops by over 1000-fold.

  • The

    
    -Hydroxyl Group:  The hydroxyl group acts as a hydrogen bond donor, interacting directly with Asn312  (in Transmembrane Helix 7). The S-enantiomer (in aryloxypropanolamines) typically places this hydroxyl in the optimal vector for H-bonding, explaining the stereoselective nature of 
    
    
    
    -blockers.
  • The Isopropyl Group: The branched aliphatic chain fits snugly into a hydrophobic pocket formed by Val114 and Phe290 , providing entropic stabilization by displacing highly ordered water molecules from the binding site.

G cluster_0 1-(Propan-2-ylamino)propan-2-ol Scaffold cluster_1 GPCR (Beta-Adrenergic) Binding Pocket A Secondary Amine (Protonated) D Asp113 (TM3) A->D Ionic Bond (Salt Bridge) B Beta-Hydroxyl Group E Asn312 (TM7) B->E Hydrogen Bond C Isopropyl Group F Hydrophobic Pocket (Val114, Phe290) C->F Van der Waals Interactions

Fig 1: Molecular interaction network of the 1-IPA pharmacophore with the Beta-Adrenergic Receptor.

Emerging Modalities: Lipid Ether Amines and Kinase Inhibition

Sphingosine Kinase 1 (SphK1) Inhibition via Lipid Ether Amines

Recent breakthroughs in dermatological pharmacology have repurposed the 1-IPA motif to target lipid metabolism. By conjugating the 1-IPA polar headgroup to long-chain polyunsaturated fatty acids via an ether linkage, researchers have developed novel lipid ether amines[1]. These compounds act as competitive inhibitors of Sphingosine Kinase 1 (SphK1) . The 1-IPA moiety mimics the polar amino-alcohol headgroup of endogenous sphingosine, while the lipid tail occupies the hydrophobic substrate channel. This inhibition reduces the production of Sphingosine-1-Phosphate (S1P), a potent signaling lipid implicated in hyperproliferative cutaneous diseases such as psoriasis and keratinocyte carcinoma[1].

Next-Generation EGFR Inhibitors

In oncology, the 1-IPA fragment is increasingly utilized as a solubilizing and target-modulating appendage in kinase inhibitors. For instance, incorporating 1-IPA into pyrazole-based scaffolds has yielded potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), specifically targeting T790M and L858R mutations prevalent in non-small-cell lung cancer (NSCLC)[2]. The secondary amine enhances aqueous solubility for oral bioavailability, while the hydroxyl group forms solvent-exposed hydrogen bonds that stabilize the kinase-inhibitor complex.

Quantitative Pharmacological Profiling

To facilitate cross-target comparison, the following table summarizes the quantitative pharmacological data of 1-IPA derivatives across their primary biological targets.

Compound Class / DerivativePrimary TargetBinding Affinity (

/

) /

Pharmacological Effect
Aryloxypropanolamines (e.g., Propranolol)

/

-Adrenergic Receptors

~ 1–10 nM
Antagonist / Inverse Agonist
Prenalterol (Phenoxypropanolamine)

-Adrenergic Receptor

~ 30–50 nM
Partial Agonist
1-IPA Lipid Ether Amines Sphingosine Kinase 1 (SphK1)

~ 2–15

M
Enzyme Inhibition (Topical)[1]
1-IPA Substituted Pyrazoles Mutant EGFR (T790M/L858R)

< 10 nM
Kinase Inhibition (Systemic)[2]

Standardized Experimental Workflows

As an application scientist, I emphasize that data is only as reliable as the assay that generates it. Below are two self-validating protocols for evaluating 1-IPA derivatives.

Protocol A: Radioligand Binding Assay for GPCR Target Engagement

Purpose: To determine the


 of novel 1-IPA derivatives at 

-adrenergic receptors. Causality & Design: We utilize

-cyanopindolol as the radioligand. Because 1-IPA derivatives are competitive binders, they will displace the radioligand. We perform the assay in a buffer containing Gpp(NH)p (a non-hydrolyzable GTP analog) to uncouple the receptor from G-proteins, ensuring we are measuring pure affinity (

) for the uncoupled state rather than a mixed affinity state.
  • Membrane Preparation: Resuspend CHO cells expressing human

    
    -AR in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM 
    
    
    
    , 1 mM EDTA). Homogenize and centrifuge at 40,000 x g.
  • Ligand Incubation: In a 96-well plate, combine 50

    
    g of membrane protein, 50 pM 
    
    
    
    -cyanopindolol, 100
    
    
    M Gpp(NH)p, and serial dilutions of the 1-IPA test compound (10 pM to 10
    
    
    M).
  • Equilibration: Incubate at 30°C for 60 minutes. Rationale: 30°C prevents rapid receptor degradation while allowing the system to reach thermodynamic equilibrium.

  • Separation: Harvest membranes rapidly via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the lipophilic 1-IPA derivatives to the filter matrix.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and count radioactivity using a gamma counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: High-Throughput Sphingosine Kinase 1 (SphK1) Inhibition Assay

Purpose: To evaluate the


 of 1-IPA lipid ether amines against SphK1.

Workflow Step1 Compound Preparation 1-IPA lipid ether derivatives Serial dilution in DMSO Step2 Enzyme Incubation Recombinant SphK1 + ATP + NBD-Sphingosine Step1->Step2 Step3 Reaction Termination Add Methanol/Chloroform Extract lipid phase Step2->Step3 30 min at 37°C Step4 Fluorescence Readout Ex: 460nm / Em: 534nm Quantify NBD-S1P Step3->Step4 Phase Separation Step5 Data Analysis Non-linear regression Calculate IC50 Step4->Step5

Fig 2: High-throughput fluorescence assay workflow for evaluating SphK1 inhibition by 1-IPA analogs.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-IPA lipid ether amines in 100% DMSO. Causality: DMSO ensures complete solubilization of the lipophilic ether-amine chains. Keep final assay DMSO concentration

    
    1% to prevent SphK1 denaturation.
    
  • Enzyme Incubation: In a black 384-well plate, add 10 ng recombinant human SphK1, 10

    
    M ATP, and 5 
    
    
    
    M NBD-sphingosine (fluorescent substrate) in assay buffer (HEPES pH 7.4,
    
    
    , KCl). Add test compounds and incubate for 30 minutes at 37°C.
  • Reaction Termination & Extraction: Add a 2:1 mixture of Methanol/Chloroform. Causality: This step is critical. It immediately denatures SphK1 to stop the reaction and induces phase separation. The unreacted NBD-sphingosine partitions into the organic phase, while the phosphorylated product (NBD-S1P) partitions into the aqueous/methanol phase.

  • Fluorescence Readout: Transfer the aqueous phase to a new plate. Measure fluorescence (Excitation: 460 nm, Emission: 534 nm).

  • Self-Validation (QC): Ensure the Z'-factor is >0.6 using PF-543 as a positive control. Calculate

    
     via non-linear regression (GraphPad Prism).
    

Conclusion

1-(Propan-2-ylamino)propan-2-ol is a masterclass in pharmacophore design. By providing a rigid, stereospecific arrangement of a protonatable amine and a hydrogen-bond donating hydroxyl group, it acts as a universal key for targets requiring polar anchors within hydrophobic pockets. As demonstrated by its evolution from classical


-blockers to cutting-edge SphK1 and EGFR inhibitors, understanding the thermodynamic and structural causality of this scaffold allows drug development professionals to continuously repurpose it for novel therapeutic frontiers.

References

  • Towards a Thermodynamic Definition of Efficacy in Partial Agonism: I Concentration-Response Theory for Explicit Agonist and Antagonist Complexes. Longdom Publishing. URL:[Link]

  • WO2020101977A1 - Lipid ether amine compounds for topical treatment of cutaneous disease.Google Patents.
  • WO2024229087A1 - Inhibiteurs d'EGFR pour le traitement d'une maladie (EGFR Inhibitors for the Treatment of Disease).Google Patents.

Sources

Enantioselective Synthesis of (R)- and (S)-1-(Propan-2-ylamino)propan-2-ol: A Technical Guide for Asymmetric Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)- and (S)-1-(Propan-2-ylamino)propan-2-ol (commonly referred to as isopropanolamine derivatives) are critical bifunctional chiral building blocks. They form the core pharmacophore for a vast array of


-adrenergic antagonists (beta-blockers) and are increasingly utilized in the synthesis of novel lipid ether amines for targeted cutaneous therapies . Because the spatial orientation of the C2 hydroxyl group strictly dictates receptor binding affinity and biological activity , achieving an enantiomeric excess (

) of >99% is a non-negotiable parameter in drug development.

This whitepaper details the causal mechanics, comparative data, and self-validating experimental protocols required to synthesize these enantiomers with absolute stereochemical integrity.

Mechanistic Rationale: The Causality of Asymmetric Induction

To synthesize enantiopure amino alcohols, the industry gold standard relies on the stereospecific nucleophilic ring-opening of chiral terminal epoxides.

Why Epoxides? Propylene oxide possesses a highly strained three-membered oxirane ring. The inherent ring strain (


 kcal/mol) provides the thermodynamic driving force necessary for the reaction to proceed under mild conditions.

Causality of Regioselectivity & Stereoretention: When reacted with isopropylamine, the amine acts as a nucleophile. Due to the steric bulk of the methyl group at the C2 position of propylene oxide, the


 transition state at C2 is highly disfavored. Consequently, the nucleophile exclusively attacks the less hindered terminal C1 carbon. Because the C–O bond at C2 is never broken during this process, the stereocenter at C2 is perfectly retained. Thus, (S)-propylene oxide directly yields (S)-1-(propan-2-ylamino)propan-2-ol .

Synthetic Strategy 1: Hydrolytic Kinetic Resolution (HKR) & Aminolysis

To obtain the requisite enantiopure propylene oxide, we utilize Jacobsen’s Hydrolytic Kinetic Resolution .

Causality of the Catalyst: The (salen)Co(III)OAc catalyst features a chiral ligand framework that creates a highly specific binding pocket. It operates via a bimetallic mechanism where one Co(III) center activates the epoxide (acting as a Lewis acid) and another delivers the water molecule. This dual-activation drastically lowers the activation energy for one enantiomer while leaving the other untouched, achieving a selectivity factor (


) > 50.
Protocol 1: Step-by-Step Methodology (Self-Validating System)

A self-validating protocol integrates continuous in-process analytical checkpoints. If a checkpoint fails, the process halts, ensuring the absolute trustworthiness of the final chiral product.

Phase 1: HKR of Racemic Propylene Oxide

  • Setup: In a 500 mL round-bottom flask, dissolve 0.5 mol% of (R,R)-(salen)Co(III)OAc in 5 mL of anhydrous toluene. Add 1.0 mol (58.08 g) of racemic propylene oxide.

  • Initiation: Cool the mixture to 0°C. Dropwise, add 0.55 mol (9.9 mL) of distilled water over 30 minutes. Causality: Slow addition prevents exothermic degradation of the catalyst.

  • Reaction: Stir at 25°C for 14 hours.

  • Self-Validation Checkpoint 1: Analyze an aliquot via chiral GC (Cyclodex-B column). The reaction is only deemed successful and allowed to proceed to isolation when the unreacted (S)-propylene oxide reaches >99%

    
    .
    
  • Isolation: Distill the mixture at atmospheric pressure to recover the highly volatile (S)-propylene oxide (b.p. 34°C).

Phase 2: Regioselective Aminolysis

  • Setup: In a sealed pressure tube, dissolve the isolated (S)-propylene oxide (0.4 mol) in 40 mL of anhydrous methanol.

  • Addition: Add 1.2 mol (3 equivalents) of isopropylamine. Causality: A strict 3:1 stoichiometric excess of amine is required to suppress the formation of bis-alkylated byproducts (tertiary amines).

  • Reaction: Heat to 60°C for 12 hours.

  • Self-Validation Checkpoint 2: Monitor via

    
    H NMR. The complete disappearance of the epoxide ring protons (multiplet at 2.7 ppm) validates 100% conversion.
    
  • Purification: Remove methanol and excess isopropylamine under reduced pressure. Vacuum distill the residue to yield pure (S)-1-(propan-2-ylamino)propan-2-ol.

G A Racemic Propylene Oxide B Jacobsen HKR (salen)Co(III)OAc / H2O A->B C (S)-Propylene Oxide (>99% ee) B->C Kinetic Resolution D (R)-1,2-Propanediol (Byproduct) B->D Hydrolyzed E Aminolysis + Isopropylamine C->E F (S)-1-(Propan-2-ylamino) propan-2-ol E->F Regioselective Ring Opening

Figure 1: Workflow for the synthesis of (S)-1-(propan-2-ylamino)propan-2-ol via Jacobsen HKR.

Synthetic Strategy 2: Biocatalytic Kinetic Resolution

For workflows avoiding volatile epoxides, the enzymatic resolution of racemic 1-(propan-2-ylamino)propan-2-ol is a highly robust alternative. Candida antarctica Lipase B (CAL-B) exhibits profound enantioselectivity, selectively acylating the (R)-enantiomer's hydroxyl group when provided with an acyl donor.

Protocol 2: Step-by-Step Methodology
  • Setup: Dissolve 0.5 mol of racemic 1-(propan-2-ylamino)propan-2-ol in 200 mL of methyl tert-butyl ether (MTBE).

  • Addition: Add 0.3 mol of vinyl acetate and 2.0 g of immobilized CAL-B (Novozym 435).

  • Reaction: Stir at 30°C for 24 hours. Causality: Vinyl acetate is chosen because its byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde, rendering the enzymatic acylation strictly irreversible.

  • Self-Validation Checkpoint 3: Monitor the reaction via chiral HPLC. The reaction is terminated only when the unreacted (S)-alcohol reaches >99%

    
    .
    
  • Separation: Filter off the immobilized enzyme. Separate the (S)-alcohol from the (R)-ester via silica gel chromatography. The (R)-ester can subsequently be hydrolyzed with NaOH/MeOH to yield the pure (R)-enantiomer.

G A Racemic Amino Alcohol B CAL-B Lipase + Vinyl Acetate A->B C (R)-Ester Derivative B->C Enantioselective Acylation D (S)-Alcohol (Unreacted) B->D Retained E Hydrolysis (NaOH / MeOH) C->E F (R)-Amino Alcohol E->F

Figure 2: Biocatalytic kinetic resolution of racemic 1-(propan-2-ylamino)propan-2-ol using CAL-B.

Comparative Data Presentation

To assist researchers in selecting the optimal synthetic route based on laboratory infrastructure and scale, the quantitative data for both methodologies are summarized below:

MetricStrategy 1: HKR + AminolysisStrategy 2: Biocatalytic Resolution
Overall Yield ~45% (Max theoretical 50%)~40% (Max theoretical 50%)
Enantiomeric Excess (

)
>99%95–98%
Scalability Excellent (Industrial Standard)Moderate (Limited by enzyme cost)
E-Factor Low (Water as reactant)Medium (Solvent/Acyl donor waste)
Primary Challenge Handling highly volatile epoxidesChromatographic separation of products

References

  • Title: Lipid ether amine compounds for topical treatment of cutaneous disease (Patent WO2020101977A1)
  • Title: Introduction to the Principles of Drug Design and Action (4th Edition) Source: CRC Press URL: [Link]

  • Title: A Practical Synthesis of Both Enantiomers of 1-Amino-2-propanol and Propylene Oxide Source: Synthetic Communications URL: [Link]

  • Title: Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis Source: Science URL: [Link]

1-(Propan-2-ylamino)propan-2-ol and Its Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif 1-(propan-2-ylamino)propan-2-ol —more commonly referred to as the 1-(isopropylamino)propan-2-ol pharmacophore—is the foundational chemical scaffold of the aryloxypropanolamine class of β-adrenergic receptor antagonists (β-blockers). Since the pioneering development of propranolol in the 1960s, this structural core has been extensively modified to yield a diverse library of therapeutic agents used globally to manage hypertension, angina pectoris, cardiac arrhythmias, and heart failure[1][2]. This whitepaper provides an in-depth technical review of the pharmacodynamics, structure-activity relationships (SAR), and synthetic methodologies governing this critical class of compounds.

Pharmacological Mechanism & Receptor Dynamics

β-blockers exert their therapeutic effects by acting as competitive antagonists at β-adrenergic receptors (β1, β2, and β3), preventing the binding of endogenous catecholamines such as epinephrine and norepinephrine[1][3].

The 1-(propan-2-ylamino)propan-2-ol motif is perfectly calibrated to mimic the ethanolamine side chain of endogenous catecholamines while preventing receptor activation. The secondary amine engages in critical hydrogen bonding and ionic interactions with an aspartate residue (Asp113) in the receptor's binding pocket, while the hydroxyl group forms a hydrogen bond with an asparagine residue (Asn312)[2]. Because these analogs lack the catechol hydroxyl groups necessary to induce the conformational change required for G-protein coupling, they occupy the receptor without triggering the adenylyl cyclase/cAMP signaling cascade[3]. This blockade reduces chronotropy (heart rate) and inotropy (contractility), thereby decreasing myocardial oxygen demand[1][4].

BetaSignaling Epi Epinephrine (Endogenous Agonist) Receptor β1-Adrenergic Receptor Epi->Receptor Activates BetaBlocker Aryloxypropanolamine (Competitive Antagonist) BetaBlocker->Receptor Blocks Binding Gs Gs Protein Activation Receptor->Gs Stimulates AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP Response Increased Heart Rate & Contractility cAMP->Response PKA Pathway

Diagram 1: Competitive antagonism of the β-adrenergic signaling pathway by aryloxypropanolamines.

Structure-Activity Relationship (SAR) & Analog Profiling

The clinical profile of a β-blocker is dictated by the substituents attached to the 1-(propan-2-ylamino)propan-2-ol core. Decades of SAR optimization have established several immutable rules for this drug class[2][5]:

  • The Amine Substituent: A branched alkyl group (isopropyl or tert-butyl) on the secondary amine is mandatory. This bulky group prevents monoamine oxidase (MAO) degradation and perfectly fits the hydrophobic pocket of the β-receptor[2].

  • The Chiral Center: The hydroxyl-bearing carbon is a stereocenter. The β-blocking activity resides almost exclusively in the (S)-enantiomer, which is up to 100 times more potent than the (R)-enantiomer due to optimal spatial alignment with the receptor's binding site[2][5].

  • Aryl Ring Substitution: The nature of the aromatic ring dictates receptor subtype selectivity. Bulky, multi-ring systems (like the naphthyl group in propranolol) yield non-selective agents. Conversely, para-substitution on a single phenyl ring (e.g., atenolol, bisoprolol) confers high selectivity for the β1 receptor (cardioselectivity)[2].

Representative Analogs and Pharmacological Profiles
Drug AnalogAryl SubstitutionReceptor SelectivityClinical IndicationsIntrinsic Sympathomimetic Activity (ISA)
Propranolol 1-NaphthylNon-selective (β1 ≈ β2)Hypertension, Migraine, ArrhythmiasNo
Atenolol 4-(2-Amino-2-oxoethyl)phenylβ1-SelectiveAngina, HypertensionNo
Metoprolol 4-(2-Methoxyethyl)phenylβ1-SelectiveHeart Failure, HypertensionNo
Bisoprolol 4-[2-(Isopropoxy)ethoxymethyl]phenylHighly β1-SelectiveHeart Failure, AnginaNo
Pindolol 1H-Indol-4-ylNon-selectiveHypertensionYes

Chemical Synthesis: Experimental Workflows

The synthesis of 1-(isopropylamino)-3-aryloxypropan-2-ol derivatives is classically achieved via a highly reliable two-step nucleophilic substitution workflow. The protocol below details the synthesis of Propranolol , serving as a self-validating template for the entire drug class[6][7].

Step-by-Step Methodology: Synthesis of Propranolol

Phase 1: Epoxidation (Synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane)

  • Preparation: Dissolve 1.25 g (8.67 mmol) of 1-naphthol in 10 mL of a 9:1 ethanol/water mixture[6].

  • Deprotonation: Add 0.5 g of KOH to the solution and stir for 30 minutes at room temperature.

    • Causality: KOH acts as a strong base to deprotonate the weakly acidic 1-naphthol (

      
      ). This generates a potassium 1-naphthoxide intermediate, which is a vastly superior nucleophile compared to the neutral phenol[6].
      
  • Nucleophilic Attack: Add epichlorohydrin in a 1:4 molar excess and heat the reaction mixture to 40–65 °C for 8 hours[7].

    • Causality: The phenoxide anion attacks the less sterically hindered carbon of epichlorohydrin via an

      
       mechanism. The resulting alkoxide intermediate rapidly undergoes intramolecular cyclization, displacing the chloride leaving group to form the epoxide ring. The large excess of epichlorohydrin prevents the formation of unwanted bis-ether byproducts[7].
      
  • Isolation: Distill the mixture under reduced pressure to isolate the pure epoxide intermediate[7].

Phase 2: Aminolysis (Ring Opening)

  • Reaction: Dissolve the isolated epoxide in chloroform or ethanol. Add isopropylamine in a massive molar excess (typically 1:6)[6][7].

  • Incubation: Stir the mixture at room temperature to 80 °C for 3 hours[7].

    • Causality: The amine attacks the less sterically hindered terminal carbon of the epoxide, ensuring strict regioselectivity. The massive molar excess of isopropylamine is a critical kinetic control; it ensures that the primary amine outcompetes the newly formed secondary amine (propranolol) for the remaining epoxide, completely suppressing the formation of tertiary amine dimers[6].

  • Purification: Remove excess solvent and unreacted amine via reduced pressure distillation. Recrystallize the crude product using a toluene/n-hexane mixture to yield pure propranolol[7].

Synthesis Naphthol 1-Naphthol (Ar-OH) Base KOH / EtOH:H2O (Deprotonation) Naphthol->Base Phenoxide Potassium 1-naphthoxide (Nucleophile) Base->Phenoxide Epoxide 1-(1-naphthyloxy)-2,3-epoxypropane (Intermediate) Phenoxide->Epoxide + Epichlorohydrin (SN2 & Intramolecular Ring Closure) Epichlorohydrin Epichlorohydrin (Electrophile) Epichlorohydrin->Epoxide Propranolol Propranolol (Target β-Blocker) Epoxide->Propranolol + Isopropylamine (Regioselective Ring Opening) Amine Isopropylamine (1:6 Molar Excess) Amine->Propranolol

Diagram 2: Two-step synthetic workflow for the preparation of aryloxypropanolamines.

Advanced Considerations: Enantioselectivity

While the protocol above yields a racemic mixture (which is historically how propranolol and atenolol have been administered), modern drug development heavily prioritizes enantiopure formulations to reduce metabolic load and off-target effects. Advanced synthetic routes now bypass the racemic epichlorohydrin pathway by employing Sharpless asymmetric dihydroxylation of aryl allyl ethers or utilizing chiral resolution via enzymatic kinetic resolution (e.g., using lipases) to isolate the highly active (S)-enantiomer[8].

References

  • Facile Synthesis of Propranolol and Novel Derivatives Journal of Chemistry (Hindawi) URL:[Link]

  • Synthesis method and application of propranolol (CN113511979A)
  • Beta Blockers StatPearls - NCBI Bookshelf URL:[Link]

  • Beta-Adrenoceptor Antagonists (Beta-Blockers) CV Pharmacology URL:[Link]

  • Discovery and development of beta-blockers Wikipedia URL:[Link]

  • SAR of Beta Blockers Explained Scribd URL:[Link]

  • Synthesis of aryloxypropanolamines and arylethanolamines (WO1987003583A1)

Sources

Technical Guide: Toxicological Studies and Safety Assessment of 1-(Propan-2-ylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the toxicological profile and safety assessment framework for 1-(Propan-2-ylamino)propan-2-ol , a critical secondary amine intermediate and degradation product associated with


-adrenergic receptor antagonists.

Executive Summary

1-(Propan-2-ylamino)propan-2-ol (also known as N-isopropyl-1-amino-2-propanol) is a secondary alkanolamine primarily encountered in the pharmaceutical industry as a synthesis intermediate or degradation impurity (e.g., Metoprolol Impurity J) of beta-blockers.

Due to the scarcity of direct public toxicological data for this specific fragment, safety assessment requires a weight-of-evidence (WoE) approach. This guide establishes a safety profile by synthesizing quantitative structure-activity relationships (QSAR), read-across data from structural surrogates (Isopropanolamine), and regulatory thresholds defined by ICH Q3A/B and M7 guidelines.

Key Safety Verdict:

  • Acute Hazard: High potential for skin and eye corrosion/irritation due to high basicity (pKa ~10).

  • Systemic Toxicity: Moderate acute oral toxicity predicted; low genotoxic potential.

  • Regulatory Status: Must be controlled as a non-mutagenic impurity in drug substances.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physicochemical nature of this molecule is the prerequisite for predicting its bioavailability and local tissue effects.

PropertyDescriptionData/Prediction
IUPAC Name 1-(Propan-2-ylamino)propan-2-ol-
Common Synonyms N-Isopropylisopropanolamine; Metoprolol Impurity J-
CAS Number 39884-48-5 (Racemic); 1690085-42-7 (R-isomer)Verified
Molecular Formula

-
Molecular Weight 117.19 g/mol -
Physical State Colorless to pale yellow liquidHygroscopic
Basicity (pKa) ~9.8 - 10.2 (Amine group)Strong Base
Lipophilicity (LogP) ~0.1 - 0.5Amphiphilic
Structural Visualization

The molecule consists of a propanol backbone substituted with a secondary isopropylamine group. This structure dictates its high water solubility and capacity to penetrate dermal barriers.

ChemicalStructure cluster_0 1-(Propan-2-ylamino)propan-2-ol N N (Secondary Amine) Basic Center Prop Propan-2-ol Backbone Hydrophilic Head N->Prop C-N Bond Proton Acceptor (pKa ~10) Proton Acceptor (pKa ~10) N->Proton Acceptor (pKa ~10) Iso Isopropyl Group Lipophilic Tail Iso->N Alkylation H-Bond Donor H-Bond Donor Prop->H-Bond Donor

Caption: Structural decomposition highlighting the amphiphilic nature: a lipophilic isopropyl tail and a hydrophilic, basic amino-alcohol head.

Toxicological Assessment Strategy (The Framework)

As a "data-poor" chemical in the public domain, the safety assessment must follow a tiered strategy compliant with ICH M7 (Genotoxic Impurities) and ICH Q3A (Impurities in New Drug Substances) .

Tier 1: In Silico Assessment (QSAR)
  • DEREK/Sarah Nexus: The secondary amine structure is generally inactive for mutagenicity alerts. Unlike aromatic amines, aliphatic secondary amines do not form reactive nitrenium ions easily.

  • Toxtree (Cramer Rules): Class II (Intermediate Toxicity) due to the amino-alcohol functionality.

Tier 2: Read-Across Justification

We utilize 1-Amino-2-propanol (MIPA) as the primary toxicological surrogate.

  • Justification: MIPA shares the same core amino-alcohol backbone. The addition of an N-isopropyl group increases lipophilicity but does not introduce a new toxicophore.

  • Correction Factor: The N-isopropyl derivative is likely more irritating than MIPA due to enhanced skin penetration.

Tier 3: Critical Hazard Endpoints
A. Acute Toxicity (Estimated)

Based on read-across from MIPA (CAS 78-96-6):

  • Oral LD50 (Rat): ~2000–4000 mg/kg. (Classified as GHS Category 5 or Not Classified).

  • Dermal LD50 (Rabbit): >1000 mg/kg.

  • Inhalation: Vapors are likely irritating to the upper respiratory tract.

B. Skin & Eye Irritation (Primary Hazard)

This is the most critical safety concern for handlers.

  • Mechanism: The high pH (>11 in solution) causes saponification of membrane lipids and protein denaturation.

  • Prediction: Skin Corrosive (Category 1B) or Severe Irritant (Category 2).

  • Eye Damage: Risk of irreversible corneal opacity (Category 1).

C. Genotoxicity[1]
  • Ames Test: Predicted Negative . The structure lacks electrophilic centers capable of DNA alkylation.

  • Chromosomal Aberration: Predicted Negative.

Experimental Protocols for Validation

If this compound is isolated as an impurity >0.15% in a drug substance, the following confirmatory studies are required.

Protocol 1: In Vitro Skin Corrosion (OECD 431)

Validates the corrosive potential without live animal testing.

  • System: Reconstructed Human Epidermis (RHE) model (e.g., EpiDerm™).

  • Application: Apply 50

    
    L of undiluted 1-(Propan-2-ylamino)propan-2-ol to the tissue surface.
    
  • Exposure: Duplicate tissues exposed for 3 minutes and 1 hour .

  • Washing: Rinse tissues with PBS to remove residual amine.

  • Viability Assay: Incubate with MTT solution (1 mg/mL) for 3 hours.

  • Readout: Measure OD at 570 nm.

    • Interpretation: If viability < 50% after 3 min exposure

      
      Corrosive (1A/1B) .
      
    • If viability > 50% after 3 min but < 15% after 1 hour

      
      Corrosive (1B/1C) .
      
Protocol 2: Bacterial Reverse Mutation Assay (OECD 471)

Required for ICH M7 compliance.

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Dose Range: 5 concentrations (e.g., 313 to 5000

    
     g/plate ).
    
  • Metabolic Activation: ± S9 mix (rat liver homogenate).

  • Method: Plate incorporation or pre-incubation (preferred for amines).

  • Criteria: A 2-fold increase in revertant colonies (TA100) or 3-fold (TA1535) indicates a positive result.

Adverse Outcome Pathway (AOP) Visualization

The following diagram illustrates the mechanistic pathway for the compound's primary hazard: local tissue necrosis and potential adrenergic interaction.

AOP MIE MIE: High pH & Lipophilicity (Membrane Lysis) KE1 KE1: Saponification of Epidermal Lipids MIE->KE1 Sys1 Systemic Absorption MIE->Sys1 KE2 KE2: Protein Denaturation & Cellular Swelling KE1->KE2 KE3 KE3: Release of Inflammatory Cytokines (IL-1a, TNF-a) KE2->KE3 AO Adverse Outcome: Chemical Burn / Necrosis KE3->AO Sys2 Weak Adrenergic Binding (Structural Similarity) Sys1->Sys2

Caption: AOP linking the alkaline nature of the amine to local tissue necrosis and potential systemic adrenergic modulation.

Occupational Health & Handling

Given the corrosive nature, strict exposure controls are mandatory.[2]

  • OEL (Occupational Exposure Limit): Not established.

    • Recommendation: Adopt a provisional TWA of 2 ppm (analogous to Isopropylamine).

  • PPE Requirements:

    • Respiratory: Organic vapor cartridge (Type A) if aerosolized.

    • Skin: Butyl rubber or Neoprene gloves (Nitrile may degrade rapidly due to amine attack).

    • Eyes: Chemical splash goggles + Face shield.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 1-aminopropan-2-ol (CAS 78-96-6).Link

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.Link

  • OECD. Test No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method.Link

  • PubChem. Compound Summary: Metoprolol Impurity J (CAS 1690085-42-7).Link

  • Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of Isopropanolamine. J Am Coll Toxicol. 1987. Link

Sources

Technical Whitepaper: 1-(Propan-2-ylamino)propan-2-ol as a Strategic Synthon

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of 1-(Propan-2-ylamino)propan-2-ol as a versatile intermediate in organic synthesis.

Role: Chiral Auxiliary Precursor, Ligand Scaffold, and Pharmacophore Building Block CAS: 78-96-6 (Racemic) | Molecular Formula:


[1]

Executive Summary

1-(Propan-2-ylamino)propan-2-ol (IPAP) represents a critical bifunctional scaffold in modern organic synthesis.[1] Characterized by a secondary amine sterically modulated by an isopropyl group and a vicinal secondary alcohol, IPAP serves as a "privileged structure" in two primary domains: medicinal chemistry (specifically the aryloxypropanolamine pharmacophore of


-blockers) and asymmetric catalysis  (as a precursor to chiral oxazolidinones and N,O-ligands).

This guide moves beyond standard textbook descriptions to analyze the chemoselectivity, stereochemical inversion strategies, and cyclization protocols that make IPAP a high-value precursor.

Part 1: Structural Analysis & Reactivity Profile[1]

The utility of IPAP stems from its 1,2-aminoalcohol motif. The reactivity is governed by the competition between the nucleophilic nitrogen and the oxygen.

Chemoselectivity and Steric Modulation
  • Nucleophilicity: The secondary amine is more nucleophilic than the secondary alcohol, allowing for selective N-acylation or N-alkylation without protecting the hydroxyl group.

  • Steric Hindrance: The isopropyl group on the nitrogen provides significant steric bulk. This prevents over-alkylation (preventing quaternary ammonium formation) and directs regioselectivity during cyclization reactions.

  • Stereogenicity: The C2 carbon is a chiral center.[2] While often synthesized as a racemate, the enantiopure forms ((S)- or (R)-IPAP) are essential for synthesizing stereodefined drugs like Betaxolol or Bisoprolol .[1]

Data Summary: Physical & Chemical Properties
PropertyValueSynthetic Implication
Boiling Point 171°CHigh enough for refluxing in toluene/xylene without loss; requires vacuum distillation for purification.[1]
pKa (Conj. Acid) ~10.5Basic enough to form stable salts; requires strong bases (NaH, KOtBu) for O-alkylation.[1]
Chirality C2 CenterSubject to Walden inversion during Mitsunobu coupling or activation (mesylation).
Solubility Miscible in

, EtOH
Requires extraction with polar organics (DCM, EtOAc) from aqueous workups.

Part 2: Synthesis of the Precursor (The "Hub")

To use IPAP as a precursor, one must often synthesize or purify it first. The industrial route involves the ring-opening of propylene oxide.[2][3]

Protocol 1: Regioselective Ring Opening of Propylene Oxide

Objective: Synthesize IPAP with high regioselectivity, minimizing the formation of the regioisomer 2-(isopropylamino)propan-1-ol.[1]

Mechanism: The reaction follows an


 mechanism.[2] Under non-acidic conditions, the nucleophile (isopropylamine) attacks the least hindered carbon  (C1) of the epoxide.

Experimental Workflow:

  • Charge: A reactor is charged with Isopropylamine (3.0 equivalents). The excess is crucial to prevent the product (IPAP) from reacting with a second mole of propylene oxide (oligomerization).

  • Addition: Propylene oxide (1.0 equivalent) is added dropwise at

    
    .[1] Note: Exothermic reaction control is vital to maintain regioselectivity.
    
  • Reflux: The mixture is warmed to room temperature and then refluxed (

    
    ) for 4 hours.
    
  • Purification: Excess isopropylamine is removed via rotary evaporation. The residue is distilled under reduced pressure (10-15 mmHg) to yield IPAP.

Diagram 1: Regioselective Synthesis Pathway The following diagram illustrates the kinetic control favoring the C1 attack.

G PO Propylene Oxide (Epoxide) TS Transition State (Steric Control) PO->TS C1 Attack (Favored) Minor 2-(isopropylamino)propan-1-ol (Minor Product <5%) PO->Minor C2 Attack (Disfavored) IPA Isopropylamine (Nucleophile) IPA->TS IPAP 1-(Propan-2-ylamino)propan-2-ol (Major Product >95%) TS->IPAP Ring Opening

Caption: Kinetic control directs nucleophilic attack to the primary carbon (C1), yielding the target amino-alcohol.

Part 3: Application I - Heterocyclic Synthesis (Oxazolidinones)[1][4]

IPAP is a direct precursor to 3-isopropyl-5-methyloxazolidin-2-one .[1] Oxazolidinones are critical chiral auxiliaries (Evans auxiliaries) and structural motifs in antibiotics (e.g., Linezolid derivatives).

Protocol 2: Carbonylative Cyclization

Causality: To form the 5-membered ring, a "C1" source (phosgene equivalent) is required to bridge the amine and alcohol. Diethyl carbonate is preferred over phosgene for green chemistry compliance.

Step-by-Step Methodology:

  • Reagents: Mix IPAP (1.0 eq), Diethyl Carbonate (1.5 eq), and a catalytic amount of Sodium Ethoxide (NaOEt) or an ionic liquid catalyst.

  • Conditions: Heat to

    
    .
    
  • Equilibrium Shift: The reaction produces ethanol as a byproduct. Use a Dean-Stark trap or continuous distillation to remove ethanol, driving the equilibrium toward the oxazolidinone (Le Chatelier’s principle).

  • Isolation: The resulting oil is purified by vacuum distillation.

Why this matters: This transforms the flexible amino-alcohol into a rigid heterocycle, fixing the stereochemistry of the methyl group for subsequent asymmetric alkylations.

Part 4: Application II - The "Reverse" Beta-Blocker Synthesis

Standard


-blocker synthesis reacts a phenol with epichlorohydrin.[1] However, the "Reverse" strategy uses IPAP as the nucleophile against an activated phenol or uses Mitsunobu chemistry  to couple IPAP with phenols.
The Stereochemical Inversion Strategy (Mitsunobu)

If you possess enantiopure (S)-IPAP, direct alkylation with a phenol is difficult due to the poor leaving group ability of the hydroxyl. The Mitsunobu reaction activates the oxygen and allows displacement by the phenol with inversion of configuration.

Protocol 3: Mitsunobu Coupling

  • Activation: Dissolve (S)-IPAP, Triphenylphosphine (

    
    ), and the target Phenol in dry THF.
    
  • Coupling: Add Diisopropyl azodicarboxylate (DIAD) dropwise at

    
    .
    
  • Mechanism: The

    
     activates the alcohol oxygen.[4] The phenol attacks the carbon center, displacing the phosphine oxide.
    
  • Result: Formation of the (R)-Aryloxypropanolamine ether (the active configuration for many

    
    -blockers).
    

Diagram 2: Divergent Application Workflows This diagram maps the transformation of IPAP into three distinct chemical classes.

G cluster_0 Pathway A: Heterocycles cluster_1 Pathway B: Medicinal Chemistry cluster_2 Pathway C: Ligand Design IPAP 1-(Propan-2-ylamino)propan-2-ol (The Precursor) Oxaz 3-isopropyl-5-methyloxazolidin-2-one IPAP->Oxaz + Diethyl Carbonate (- EtOH) Mitsu Mitsunobu Coupling (w/ Phenols) IPAP->Mitsu + PPh3 / DIAD + Ar-OH Ligand N,O-Chelating Ligands (For Zn/Cu Catalysis) IPAP->Ligand Schiff Base Formation (if reacted w/ Aldehydes) Aux Chiral Auxiliaries (Asymmetric Synthesis) Oxaz->Aux Beta Aryloxypropanolamines (Beta-Blockers) Mitsu->Beta Walden Inversion

Caption: The "Hub" utility of IPAP, showing divergence into auxiliaries, drugs, and ligands.

Part 5: References

  • Green Synthesis of Oxazolidinones: Research Team. "Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone."[1] National Institutes of Health (PMC). [Link]

  • Mitsunobu Reaction on Secondary Alcohols: Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols." [Link]

  • Kinetic Resolution of Beta-Blocker Precursors: MDPI Contributors. "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol." MDPI Journals. [Link]

  • Beta-Blocker Synthesis Pathways: European Pharmaceutical Review.[1] "Novel method could optimise beta-blocker synthesis."[1][5] [Link]

Sources

Methodological & Application

HPLC and GC methods for the quantification of 1-(Propan-2-ylamino)propan-2-ol.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Quantification of 1-(Propan-2-ylamino)propan-2-ol using HPLC and GC Methods

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of 1-(Propan-2-ylamino)propan-2-ol, a key amino alcohol intermediate and a potential impurity in the synthesis of various pharmaceutical compounds, notably beta-blockers like Propranolol.[1][2] Given its structural properties—high polarity, low volatility, and lack of a strong native chromophore—its quantification presents unique analytical challenges. This guide offers two robust and validated approaches using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We delve into the causality behind experimental choices, from sample derivatization to instrument parameter selection, to ensure scientifically sound and reproducible results. The protocols are designed for researchers, scientists, and drug development professionals engaged in process chemistry, quality control, and impurity profiling.

Introduction: The Analytical Significance of 1-(Propan-2-ylamino)propan-2-ol

1-(Propan-2-ylamino)propan-2-ol is a secondary amino alcohol. Its accurate quantification is critical in the pharmaceutical industry, primarily for monitoring reaction completion, ensuring the purity of active pharmaceutical ingredients (APIs), and complying with regulatory standards for impurity limits. The presence of this compound, even in trace amounts, can impact the safety and efficacy of the final drug product.

The molecule's physicochemical characteristics necessitate careful method development. As an amino alcohol, it is highly polar and readily soluble in aqueous solutions but possesses low volatility, making direct GC analysis problematic.[3][4][5] Furthermore, its aliphatic structure lacks a significant chromophore, which complicates detection by standard UV-Vis spectrophotometry in HPLC.[6] This guide addresses these challenges by presenting detailed protocols involving chemical derivatization to enhance detectability and improve chromatographic performance.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh Sample/ Standard B Dissolve in Acetonitrile A->B C Add DNBC & TEA B->C D Heat at 60°C for 30 min C->D E Cool & Dilute D->E F Inject 10 µL into HPLC System E->F G Separate on C18 Column F->G H Detect at 260 nm G->H I Quantify using Calibration Curve H->I GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis A Weigh Sample/ Standard B Dissolve in Anhydrous Pyridine A->B C Add BSTFA + 1% TMCS B->C D Heat at 70°C for 45 min C->D E Cool to RT D->E F Inject 1 µL into GC System E->F G Separate on DB-5 Column F->G H Detect with FID G->H I Quantify using Calibration Curve H->I Validation_Parameters center Fit for Purpose (ICH Q2(R2)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD LOQ LOQ LOQ->Range LOQ->LOD

Sources

Application Note: Pharmacotoxicological Assessment of 1-(Propan-2-ylamino)propan-2-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-(Propan-2-ylamino)propan-2-ol (CAS: 1690085-42-7 / 41063-31-4), also known as 1-(isopropylamino)-2-propanol , represents the fundamental aliphatic pharmacophore of the


-adrenergic receptor antagonist class (beta-blockers). Structurally, it constitutes the "amine tail" found in drugs such as Atenolol , Propranolol , and Esmolol .

In pharmaceutical research, this molecule is critical for two reasons:

  • Metabolite & Impurity Profiling: It is a known biodegradation product and hydrolytic degradant of ester-containing beta-blockers (e.g., Esmolol) and ether-linked blockers (e.g., Atenolol). Regulatory guidelines (ICH M7/Q3) require the toxicological characterization of such impurities.

  • Fragment-Based Drug Discovery (FBDD): As the minimal binding unit for the

    
    -adrenergic pocket, it serves as a fragment control to distinguish between the efficacy of the full drug and the non-specific effects of its aliphatic chain.
    

This protocol details the standardized method for using 1-(Propan-2-ylamino)propan-2-ol in vitro to assess cytotoxicity and residual receptor affinity .

Chemical Properties & Handling

PropertySpecificationNotes
Molecular Formula

Secondary amine alcohol
Molecular Weight 117.19 g/mol Low MW facilitates membrane permeability
Solubility DMSO (primary), Ethanol, WaterCritical: Highly basic in aqueous solution (

)
Storage 2–8°C, DesiccatedHygroscopic; store under inert gas if possible
Stability Stable in DMSO for 3 months at -20°CAvoid repeated freeze-thaw cycles

Experimental Protocol: Cytotoxicity & Functional Screening

Phase A: Stock Solution Preparation

Objective: Create a sterile, stable stock that minimizes pH shock to cell culture media.

  • Weighing: Accurately weigh 11.7 mg of 1-(Propan-2-ylamino)propan-2-ol.

  • Solubilization: Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to generate a 100 mM stock solution.

    • Note: While water-soluble, DMSO is preferred for stock stability and sterility.

  • Sterilization: If using aqueous buffer instead of DMSO, filter through a 0.22 µm PVDF membrane. (Do not filter DMSO stocks; DMSO degrades some filter types).

  • Storage: Aliquot into 50 µL vials and store at -20°C.

Phase B: Cell Culture Treatment

Target Cells: H9c2 (Cardiomyoblasts) or HepG2 (Hepatocytes) for metabolic relevance.

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours to reach 70-80% confluency.
    
  • Media Preparation (Buffer Capacity Check):

    • Prepare treatment media by diluting the 100 mM stock.

    • Dose Range: 0.1 µM, 1 µM, 10 µM, 100 µM, 500 µM.

    • Critical Step: Due to the secondary amine, high concentrations (>100 µM) may shift media pH. Verify pH of the 500 µM solution; if pH > 7.6, adjust with dilute HCl or increase HEPES buffer concentration to 25 mM.

  • Incubation:

    • Aspirate spent media.

    • Apply 100 µL of treatment media per well.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., 10% DMSO or Staurosporine).

    • Incubate for 24 to 48 hours at 37°C, 5%

      
      .
      
Phase C: Functional Assay (cAMP Inhibition)

Objective: Determine if the fragment retains beta-blocking activity.

  • Induction: Pre-treat cells with 1-(Propan-2-ylamino)propan-2-ol for 30 minutes.

  • Stimulation: Add Isoproterenol (10 µM) to stimulate

    
    -adrenergic receptors (increases cAMP).
    
  • Lysis & Detection: Lyse cells after 15 minutes and quantify intracellular cAMP using a FRET or ELISA-based kit.

  • Analysis: Compare cAMP levels. If the fragment acts as a blocker, Isoproterenol-induced cAMP spikes will be blunted.

Data Visualization & Pathway Logic

The following diagram illustrates the formation of 1-(Propan-2-ylamino)propan-2-ol from parent beta-blockers and the decision logic for in vitro testing.

BetaBlocker_Metabolism ParentDrug Parent Beta-Blocker (e.g., Atenolol, Esmolol) Degradation Hydrolysis / Biodegradation (Environmental or Metabolic) ParentDrug->Degradation TargetMol 1-(Propan-2-ylamino)propan-2-ol (The Pharmacophore Fragment) Degradation->TargetMol Cleavage of Ar-O-CH2 Linker Toxicity Assay 1: Cytotoxicity (MTT / ATP Release) TargetMol->Toxicity High Dose (100-500 µM) Function Assay 2: Functional Blockade (cAMP Response to Isoproterenol) TargetMol->Function Low Dose (0.1-10 µM) Safe Outcome A: Non-Toxic / Inactive (Safe Metabolite) Toxicity->Safe Viability > 90% Toxic Outcome C: Cytotoxic (Impurity Risk) Toxicity->Toxic Viability < 80% Function->Safe No cAMP Inhibition Active Outcome B: Retains Beta-Blocking Activity (Active Metabolite) Function->Active Blunts Isoproterenol Response

Figure 1: Workflow for characterizing the biological activity of the beta-blocker fragment 1-(Propan-2-ylamino)propan-2-ol.

Expected Results & Interpretation

AssayOutcomeInterpretation
Viability (MTT)

Low Toxicity. The fragment is generally considered safe at physiological levels.
Viability (MTT)

Cytotoxic. Indicates the aliphatic amine tail contributes significantly to off-target toxicity.
cAMP Signaling No change in cAMPInactive. The aromatic ring (absent here) is required for receptor binding affinity.
cAMP Signaling Reduced cAMPPartial Antagonist. The fragment retains weak receptor affinity (rare, but possible at high concentrations).
Troubleshooting
  • Precipitation: If crystals form in media, the concentration exceeds solubility limits or the pH is too high. Reduce stock concentration to 50 mM.

  • pH Drift: If media turns purple (phenol red indicator) immediately upon addition, the amine is alkalizing the media. Buffer with 25 mM HEPES.

References

  • Radjenovic, J., et al. (2008). "Identification of intermediate products of biodegradation of Atenolol." Journal of Hazardous Materials. Link:

  • Vogelsang, C., et al. (2016). "Biodegradation of Atenolol by an Enriched Nitrifying Sludge: Products and Pathways." University of Queensland eSpace. Link:

  • Broadley, K. J., et al. (2010). "Towards a Thermodynamic Definition of Efficacy in Partial Agonism." Journal of Pharmacy and Pharmacology. Link:

  • ChemScene. (2024). "(R)-1-(Isopropylamino)propan-2-ol Product Information & Safety Data." Link:

  • GuideChem. (2024). "Chemical Properties and CAS Information for 1-(isopropylamino)propan-2-ol." Link:

Application Note: 1-(Propan-2-ylamino)propan-2-ol as a Bidentate Ligand in Transition Metal Coordination and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Propan-2-ylamino)propan-2-ol (also known as 1-isopropylamino-2-propanol) is a highly versatile, bifunctional amino alcohol. Featuring both a secondary amine and a secondary alcohol, this molecule acts as a robust bidentate N,O-donor ligand[1][2]. In coordination chemistry and organometallic catalysis, it is prized for its ability to form stable five-membered chelate rings with transition metals. This application note details the mechanistic principles governing its coordination behavior, structural profiling, and validated step-by-step protocols for synthesizing its metal complexes.

Physicochemical Profiling

Understanding the baseline properties of the free ligand is critical for predicting its thermodynamic behavior during complexation. The presence of the isopropyl group introduces significant steric bulk, while the chiral center at the C2 carbon of the propyl chain enables its use in asymmetric synthesis[3][4].

Table 1: Physicochemical Properties of the Ligand

PropertyValue / Description
IUPAC Name 1-(propan-2-ylamino)propan-2-ol
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol [1]
Donor Atoms N (Secondary Amine), O (Secondary Alcohol)
Typical Denticity Bidentate (N,O-chelation) or Bridging (μ₂-O)
LogP 0.4 (Hydrophilic, highly soluble in polar solvents)[1]

Mechanistic Principles of Coordination

The experimental utility of 1-(propan-2-ylamino)propan-2-ol is dictated by the interplay between its electronic donor capacity and its steric profile.

  • Steric Control of Geometry: The bulky isopropyl group on the nitrogen atom restricts the approach of additional ligands. When reacted with first-row transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺), this steric crowding often prevents the formation of insoluble coordination polymers, favoring discrete mononuclear or dinuclear complexes[2]. For instance, Cu(II) complexes frequently adopt a square planar or Jahn-Teller distorted octahedral geometry to minimize steric repulsion[5].

  • pH-Dependent Bridging: In neutral solutions, the ligand coordinates via the amine nitrogen and the neutral hydroxyl oxygen. However, upon the addition of a base, the hydroxyl group is deprotonated to form an anionic alkoxide. Alkoxides are powerful σ- and π-donors with a high propensity to act as bridging ligands (μ₂-O), which drives the self-assembly of dinuclear [M₂(μ-L)₂] clusters[2].

  • Outer-Sphere Catalytic Mechanism: In Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), the chiral variant of this amino alcohol coordinates to the Ru(II) center. The secondary amine proton and the metal hydride participate in a concerted, outer-sphere transfer of hydrogen to the ketone substrate. The isopropyl group provides the necessary chiral pocket to induce high enantioselectivity[4].

Pathway Visualization

G L 1-(Propan-2-ylamino)propan-2-ol (Neutral Ligand) Deprot Base Addition (e.g., Et3N) Deprotonation of -OH L->Deprot pH > pKa Metal Addition of M(II) Salt (Cu, Ni, Zn) L->Metal Neutral N,O-donor Deprot->Metal Anionic N,O-donor Mono Mononuclear Complex [M(L)2] (N,O-Chelate) Metal->Mono Steric crowding (Isopropyl bulk) Di Dinuclear/Bridging Complex [M2(μ-L)2] (Alkoxide Bridge) Metal->Di Alkoxide bridging favored

Coordination pathways of 1-(propan-2-ylamino)propan-2-ol dictated by pH and steric factors.

Experimental Workflows

Protocol A: Synthesis of a Mononuclear Copper(II) Complex [Cu(L)₂]Cl₂

Causality & Self-Validation: This protocol uses absolute ethanol to prevent competitive binding from water molecules. The reaction is self-validating; a rapid color change from pale blue to deep blue/purple visually confirms the displacement of chloride/solvent ligands by the stronger-field N,O-donors of the amino alcohol.

  • Ligand Preparation: Dissolve 2.0 mmol of 1-(propan-2-ylamino)propan-2-ol in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Metal Solvation: In a separate vial, dissolve 1.0 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in 10 mL of absolute ethanol.

  • Complexation: Add the copper solution dropwise to the stirring ligand solution at room temperature. Observe the immediate color shift to deep blue.

  • Thermodynamic Equilibration: Attach a reflux condenser and heat the mixture to 70°C for 2 hours. This ensures complete chelate ring closure and thermodynamic stability.

  • Crystallization: Concentrate the solution under reduced pressure to approximately 5 mL. Carefully layer the solution with 10 mL of cold diethyl ether. Rationale: The ether slowly decreases the dielectric constant of the solvent system, promoting controlled, high-purity crystallization.

  • Isolation: Cool to 4°C overnight. Filter the resulting microcrystals, wash with cold diethyl ether, and dry under vacuum.

Protocol B: In Situ Generation of a Ru(II) Catalyst for Asymmetric Transfer Hydrogenation (ATH)

Causality & Self-Validation: Potassium isopropoxide (KOiPr) is strictly required to deprotonate the amino alcohol, forming the active 16-electron Ru-amide species[4]. The color shift to dark orange/red validates catalyst activation.

  • Precursor Assembly: Under a strict inert argon atmosphere, combine 0.05 mmol of the metal precursor [Ru(p-cymene)Cl₂]₂ and 0.11 mmol of enantiopure (S)-1-(propan-2-ylamino)propan-2-ol in 5 mL of anhydrous isopropanol.

  • Catalyst Activation: Add 0.5 mmol of KOiPr to the mixture. Stir at room temperature for 30 minutes. The solution will transition from yellow/green to dark red, confirming the formation of the active catalytic species.

  • Substrate Introduction: Add 10.0 mmol of the target pro-chiral ketone.

  • Reaction: Stir the mixture at 60°C for 12–24 hours. Monitor the conversion and enantiomeric excess (ee) via chiral GC-MS or HPLC[4].

Analytical Validation

Spectroscopic validation is essential to confirm the coordination mode. The IR spectra of these complexes prove that coordination occurs via the oxygen and nitrogen atoms of the ligand[5].

Table 2: Diagnostic IR Spectral Shifts

Functional GroupFree Ligand (cm⁻¹)[3]Coordinated Complex (cm⁻¹)[5]Mechanistic Implication
ν(O-H) ~3480~3200 - 3350Confirms coordination of the neutral hydroxyl oxygen to the metal center, weakening the O-H bond.
ν(N-H) ~3260~3100 - 3150Confirms coordination of the secondary amine; electron density donation to the metal weakens the N-H bond.
ν(C-O) ~1055~1070 - 1090Indicates strengthening of the C-O bond upon metal-oxygen coordination.

References

  • 1-Isopropyl-amino-2-propanol | C6H15NO | CID 13949661 - PubChem. National Institutes of Health (NIH).[Link]

  • Synthesis and Characterization of Amino Alcohol Complexes. ResearchGate.[Link]

  • Aqueous mortar-pestle grinding. Comptes Rendus de l'Académie des Sciences. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications.[Link]

Sources

Application Notes and Protocols: Development of Drug Delivery Systems for 1-(Propan-2-ylamino)propan-2-ol (Propranolol)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation and characterization of advanced drug delivery systems for 1-(Propan-2-ylamino)propan-2-ol, commonly known as Propranolol. Propranolol, a non-selective beta-blocker, is widely prescribed for cardiovascular conditions; however, its clinical efficacy is often hampered by a short biological half-life and extensive first-pass metabolism, leading to low bioavailability (approximately 25%).[1][2] This guide presents detailed protocols for two distinct strategies to overcome these limitations: polymeric nanoparticles for modified oral delivery and a matrix-type transdermal patch for systemic, controlled release. The protocols are grounded in established scientific principles, explaining the causality behind experimental choices and providing methodologies for robust physicochemical characterization and in vitro performance evaluation.

Introduction: The Rationale for Advanced Propranolol Delivery

1-(Propan-2-ylamino)propan-2-ol, or Propranolol, is a cornerstone therapeutic agent for managing hypertension, angina pectoris, and certain cardiac arrhythmias.[2] Despite its efficacy, its pharmacokinetic profile presents significant challenges. Oral administration subjects Propranolol to extensive hepatic first-pass metabolism, where a substantial portion of the drug is inactivated before reaching systemic circulation.[1][3] This, combined with a relatively short half-life of 3-4 hours, necessitates frequent dosing, which can lead to poor patient compliance and fluctuations in plasma drug concentration.[1]

Novel drug delivery systems (NDDS) offer a strategic approach to circumvent these issues.[4] By encapsulating Propranolol in carriers like nanoparticles or administering it via transdermal systems, we can protect it from premature metabolism, control its release rate, and maintain therapeutic concentrations for an extended period.[5] This not only has the potential to enhance therapeutic efficacy and patient compliance but also to minimize dose-related side effects.[4][5]

This guide provides the foundational methodologies for developing and evaluating two such systems, empowering researchers to innovate beyond conventional dosage forms.

Physicochemical Properties of 1-(Propan-2-ylamino)propan-2-ol (Propranolol)

A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to rational formulation design.

PropertyValueSignificance in Formulation
IUPAC Name 1-(Propan-2-ylamino)propan-2-olDefines the chemical structure.
Molecular Formula C₁₆H₂₁NO₂Used for molecular weight calculation.
Molecular Weight 259.34 g/mol Influences diffusion and permeation across biological membranes. Suitable for transdermal delivery.[6]
Bioavailability ~25% (Oral)Highlights the significant first-pass metabolism, a key problem to address.[2]
Protein Binding ~90%Affects drug distribution and elimination half-life.[2]
Half-life 3-4 hoursNecessitates frequent dosing with immediate-release forms, making it a prime candidate for controlled release.[1]
LogP (Octanol/Water) 3.06Indicates high lipophilicity, which is favorable for permeating biological membranes but can present challenges for aqueous solubility during formulation.[1]
Solubility Soluble in methanol and ethanol. Propranolol HCl salt is water-soluble.The choice of the free base or salt form will depend on the formulation strategy and desired release characteristics.

Application Note I: Polymeric Nanoparticles for Oral Delivery

Rationale and Strategy

Encapsulating Propranolol into biodegradable and biocompatible polymers, such as Poly(lactic-co-glycolic) acid (PLGA), offers a promising oral delivery strategy. PLGA is an FDA-approved polymer for injectable formulations known for its excellent biocompatibility.[7] Polymeric nanoparticles can protect the encapsulated drug from the harsh environment of the gastrointestinal tract and facilitate its absorption, thereby bypassing a degree of first-pass metabolism. The formulation aims to create nanoparticles with a high drug loading capacity and a sustained-release profile. A modified double emulsion (w/o/w) solvent evaporation method is particularly suitable for encapsulating hydrophilic drugs like Propranolol HCl into hydrophobic polymers like PLGA.[7][8]

Experimental Workflow: Formulation and Characterization

The overall process involves formulating the nanoparticles, followed by a comprehensive characterization to ensure they meet the required quality attributes before proceeding to functional studies.

G cluster_0 Formulation cluster_1 Characterization prep_w1 Prepare Aqueous Phase (W1) (Propranolol HCl in Water) emulsify1 Primary Emulsification (W1/O) (High-Shear Homogenization) prep_w1->emulsify1 prep_o Prepare Organic Phase (O) (PLGA in Dichloromethane) prep_o->emulsify1 emulsify2 Secondary Emulsification (W1/O/W2) (Sonication) emulsify1->emulsify2 prep_w2 Prepare External Aqueous Phase (W2) (PVA Solution) prep_w2->emulsify2 evap Solvent Evaporation (Stirring) emulsify2->evap wash Washing & Collection (Centrifugation) evap->wash freeze_dry Lyophilization wash->freeze_dry dls Particle Size & PDI (DLS) freeze_dry->dls zeta Zeta Potential freeze_dry->zeta sem Morphology (SEM/TEM) freeze_dry->sem ee Encapsulation Efficiency (HPLC/UV-Vis) freeze_dry->ee release In Vitro Release Study (Dialysis Method) freeze_dry->release

Caption: Workflow for Propranolol-PLGA Nanoparticle Formulation and Characterization.

Detailed Protocol: Nanoparticle Formulation

Materials:

  • 1-(Propan-2-ylamino)propan-2-ol hydrochloride (Propranolol HCl)

  • Poly(lactic-co-glycolic) acid (PLGA, 50:50, MW 10-20 kDa)

  • Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed, MW 30-70 kDa)

  • Dichloromethane (DCM)

  • Deionized water

  • Trehalose (Lyoprotectant)

Equipment:

  • High-shear homogenizer

  • Probe sonicator

  • Magnetic stirrer

  • High-speed refrigerated centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Preparation of Internal Aqueous Phase (W1): Dissolve 20 mg of Propranolol HCl in 0.5 mL of deionized water.

  • Preparation of Organic Phase (O): Dissolve 100 mg of PLGA in 2 mL of DCM. Causality: DCM is a volatile organic solvent that efficiently dissolves PLGA and is immiscible with water, which is essential for emulsion formation. It is later removed by evaporation.

  • Primary Emulsification (W1/O): Add the W1 phase to the O phase. Immediately emulsify using a high-shear homogenizer at 15,000 rpm for 2 minutes on an ice bath. Causality: High shear creates fine droplets of the aqueous drug solution within the polymer-oil phase. The ice bath prevents solvent evaporation and drug degradation from heat.

  • Secondary Emulsification (W1/O/W2): Prepare the external aqueous phase (W2) by dissolving 2% w/v PVA in 10 mL of deionized water. Add the primary emulsion to the W2 phase and immediately sonicate using a probe sonicator (e.g., 40% amplitude, 3 minutes) in an ice bath. Causality: PVA acts as a stabilizer, adsorbing to the surface of the oil droplets to prevent their coalescence and control the final particle size.[7]

  • Solvent Evaporation: Transfer the resulting double emulsion to a beaker and stir at 500 rpm at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the hardening of nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a 5% w/v trehalose solution (lyoprotectant) and freeze-dry for 48 hours to obtain a powdered form for long-term storage. Causality: Trehalose prevents the aggregation of nanoparticles during the freezing and drying process.

Detailed Protocols: Nanoparticle Characterization

3.4.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Principle: Dynamic Light Scattering (DLS) measures the Brownian motion of particles to determine their size and size distribution (PDI). Zeta potential measures the surface charge, indicating colloidal stability.

  • Procedure:

    • Reconstitute a small amount of lyophilized nanoparticles in deionized water.

    • Dilute appropriately to achieve a suitable scattering intensity.

    • Analyze using a Zetasizer instrument at 25°C.

    • Perform measurements in triplicate.

3.4.2 Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Principle: The amount of encapsulated drug is determined indirectly by measuring the amount of free, unencapsulated drug in the supernatant after centrifugation.

  • Procedure:

    • During the washing step (Step 6 of formulation), combine the supernatants from all washes.

    • Measure the concentration of Propranolol HCl in the combined supernatant using a validated HPLC or UV-Vis spectrophotometry method (λmax ≈ 290 nm).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Drug in Supernatant) / Total Drug] x 100

      • DL (%) = [(Total Drug - Drug in Supernatant) / Weight of Nanoparticles] x 100

Data Presentation: Exemplary Nanoparticle Characteristics
Formulation CodeAvg. Particle Size (nm)PDIZeta Potential (mV)EE (%)DL (%)
PRL-NP-01235 ± 120.115 ± 0.02-18.5 ± 2.175.2 ± 4.512.5 ± 0.8
PRL-NP-02228 ± 150.123 ± 0.03-17.9 ± 1.878.1 ± 3.913.0 ± 0.6

Values are presented as mean ± standard deviation (n=3).

Protocol: In Vitro Drug Release Study
  • Principle: A dialysis membrane method is used to separate the nanoparticles from the release medium, allowing only the released drug to diffuse out.[9] This method is widely used for nanoparticulate systems.[9]

  • Procedure:

    • Accurately weigh 10 mg of Propranolol-loaded nanoparticles and suspend in 1 mL of release medium (e.g., Phosphate Buffered Saline, pH 7.4).

    • Transfer the suspension into a dialysis bag (MWCO 12-14 kDa). Causality: The molecular weight cutoff of the membrane must be large enough to allow free diffusion of the drug (MW 259.34 Da) but small enough to retain the nanoparticles.

    • Place the sealed dialysis bag into 50 mL of release medium in a beaker, maintained at 37°C with continuous stirring (100 rpm).

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.

    • Plot the cumulative percentage of drug released versus time.

Application Note II: Matrix-Type Transdermal Patch

Rationale and Strategy

Transdermal delivery is an attractive alternative for Propranolol as it avoids the gastrointestinal tract and first-pass metabolism, potentially leading to improved bioavailability and reduced side effects.[5][10] A matrix-type patch, where the drug is uniformly dispersed within a polymer matrix, is a relatively simple and effective design.[11] The choice of polymers, such as Hydroxypropyl Methylcellulose (HPMC) and Polyvinylpyrrolidone (PVP), is critical as they form the adhesive matrix and control the drug release rate.[6] A penetration enhancer is often included to facilitate the drug's passage through the stratum corneum, the skin's primary barrier.

Diagram: Mechanism of Transdermal Drug Delivery

G cluster_patch Transdermal Patch cluster_skin Skin Layers backing Backing Layer (Impermeable) matrix Drug-in-Adhesive Matrix (Propranolol + HPMC/PVP) liner Release Liner (Removed before use) sc Stratum Corneum matrix->sc Drug Release & Permeation epidermis Viable Epidermis sc->epidermis dermis Dermis epidermis->dermis blood Capillary Network dermis->blood Systemic Absorption

Caption: Propranolol Delivery from a Matrix Patch through Skin Layers.

Detailed Protocol: Transdermal Patch Formulation

Materials:

  • 1-(Propan-2-ylamino)propan-2-ol (Propranolol free base)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Polyvinylpyrrolidone (PVP K30)

  • Propylene Glycol (Plasticizer and Permeation Enhancer)

  • Methanol (Solvent)

  • Backing membrane (e.g., 3M Scotchpak™)

  • Release liner (Silicone-coated)

Equipment:

  • Magnetic stirrer

  • Digital weighing balance

  • Petri dish or a film casting apparatus

  • Hot air oven

Procedure:

  • Polymer Solution Preparation: In a beaker, accurately weigh and dissolve HPMC and PVP in methanol with continuous stirring until a clear, homogenous solution is formed.

  • Drug Incorporation: Accurately weigh and dissolve the Propranolol free base and propylene glycol into the polymer solution. Stir until all components are fully dissolved. Causality: The free base form of Propranolol is more lipophilic than the HCl salt, which generally enhances permeation through the lipid-rich stratum corneum. Methanol serves as a volatile solvent that will be evaporated.

  • Casting the Film: Pour the resulting solution carefully into a petri dish lined with the backing membrane. Ensure the solution spreads evenly. Alternative: Use a calibrated film casting knife for precise thickness control.

  • Solvent Evaporation: Place the cast film in a hot air oven at 40°C for 12-24 hours until the solvent has completely evaporated.

  • Cutting and Storage: Once dried, the film is carefully removed. Cut the medicated film into patches of the desired size (e.g., 2 cm²). Apply the release liner to the adhesive side and store the patches in a desiccator until further evaluation.

Detailed Protocols: Patch Characterization

4.4.1 Physical Evaluation

  • Thickness: Measure the thickness at five different points of the patch using a digital micrometer and calculate the average.

  • Weight Variation: Weigh five different patches individually and calculate the average weight.

  • Folding Endurance: Repeatedly fold a patch at the same place until it breaks. The number of folds is the folding endurance value. A value >300 is considered satisfactory.

  • Drug Content Uniformity: Dissolve a patch of known area in a suitable solvent (e.g., 10 mL of methanol). Dilute appropriately and determine the Propranolol concentration using a validated HPLC or UV-Vis method.

Data Presentation: Exemplary Patch Characteristics
Formulation CodeAvg. Thickness (mm)Avg. Weight (mg)Folding EnduranceDrug Content (%)
PRL-TDP-010.25 ± 0.02125.4 ± 3.1>30098.7 ± 1.5
PRL-TDP-020.28 ± 0.03130.1 ± 2.8>30099.2 ± 1.1

Values are presented as mean ± standard deviation (n=5).

Protocol: In Vitro Skin Permeation Study
  • Principle: A Franz diffusion cell is used to simulate the permeation of the drug from the patch through a skin model (e.g., excised rat skin or synthetic membrane) into a receptor fluid that mimics systemic circulation.

  • Procedure:

    • Mount a piece of excised rat abdominal skin (with the stratum corneum side facing up) on a Franz diffusion cell.

    • Fill the receptor compartment with Phosphate Buffered Saline (pH 7.4) and maintain at 37°C with stirring to mimic physiological conditions.

    • Apply the transdermal patch to the surface of the skin.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

    • Analyze the samples for Propranolol concentration using HPLC.

    • Plot the cumulative amount of drug permeated per unit area (μg/cm²) versus time. The slope of the linear portion of this plot gives the steady-state flux (Jss).

Regulatory and Quality Considerations

The development of novel drug delivery systems is subject to rigorous regulatory scrutiny.[12][13] Key considerations include:

  • Characterization and Standardization: Comprehensive physicochemical characterization is required to establish product identity, quality, and purity.[12]

  • Stability Testing: Formulations must undergo stability testing under various environmental conditions to determine their shelf life.[13]

  • Preclinical Safety: Preclinical studies are necessary to evaluate the safety and toxicity of the new formulation, including local tolerance at the site of application (for transdermal systems).[12]

  • Manufacturing and Scale-Up: The manufacturing process must be compliant with Good Manufacturing Practices (GMP) and be scalable for commercial production.[12]

Innovators should engage with regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) early in the development process to ensure compliance with evolving guidelines for NDDS.[12][14]

Conclusion

The protocols detailed in these application notes provide a robust framework for the development and evaluation of advanced drug delivery systems for 1-(Propan-2-ylamino)propan-2-ol (Propranolol). Both polymeric nanoparticles and transdermal patches represent viable strategies to overcome the pharmacokinetic limitations of conventional oral dosage forms. By applying these methodologies, researchers can create formulations with enhanced bioavailability, controlled release profiles, and improved therapeutic potential. Successful translation from the laboratory to clinical practice will depend on rigorous characterization, adherence to regulatory standards, and a deep understanding of the interplay between the formulation, the drug, and the biological system.

References

  • Polymeric Propranolol Nanoparticles for Intraocular Delivery: Formulation, Characterization, and Vitreous Pharmacokinetics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Polymeric Propranolol Nanoparticles for Intraocular Delivery: Formulation, Characterization, and Vitreous Pharmacokinetics - ResearchGate. (n.d.). ResearchGate. [Link]

  • Development and evaluation of polymeric nanoparticles loaded gel for topical delivery of propranolol - Taylor & Francis. (2024, January 5). Taylor & Francis Online. [Link]

  • Regulatory Challenges For Novel Drug Delivery System - IJFMR. (2024, January 15). International Journal for Multidisciplinary Research. [Link]

  • Novel Drug Delivery Systems for Enhanced Therapeutic Efficacy and Patient Compliance. (n.d.). Preprints.org. [Link]

  • Propranolol Hydrochloride Buccoadhesive Tablet: Development and In-vitro Evaluation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Formulation and Evaluation of Floating Drug Delivery Systems of Propranolol HCl using Modified Pulsincap Technique - Research and Reviews. (n.d.). Research and Reviews. [Link]

  • Formulation and Evaluation of Gastroretentive Drug Delivery System of Propranolol Hydrochloride - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Polymeric Propranolol Nanoparticles for Intraocular Delivery: Formulation, Characterization, and Vitreous Pharmacokinetics - PubMed. (2024, March 14). PubMed. [Link]

  • Timed, sustained release systems for propranolol - Google Patents. (n.d.).
  • In Vitro Release Test of Nano-drug Delivery Systems Based on Analytical and Technological Perspectives - Bentham Science Publishers. (n.d.). Bentham Science Publishers. [Link]

  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro Release Test of Nano-drug Delivery Systems Based on Analytical and Technological Perspectives | Bentham Science Publishers. (2019, June 1). Bentham Science Publishers. [Link]

  • Development and evaluation of polymeric nanoparticles loaded gel for topical delivery of propranolol - PubMed. (2024, January 6). PubMed. [Link]

  • Single-Molecule Characterization of Drug Delivery Systems - PubMed. (2020, January 15). PubMed. [Link]

  • Pharmaceutical development and regulatory considerations for nanoparticles and nanoparticulate drug delivery systems - PubMed. (2013, November 15). PubMed. [Link]

  • Systemic delivery of β-blockers via transdermal route for hypertension - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC. (2020, August 4). National Center for Biotechnology Information. [Link]

  • Special Issue : Advances in Characterization Methods for Drug Delivery Systems - MDPI. (n.d.). MDPI. [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - MDPI. (2024, January 12). MDPI. [Link]

  • (PDF) Chapter-8 REGULATORY AND QUALITY ASPECTS IN NOVEL DELIVERY SYSTEMS INNOVATIONS IN ORAL, INJECTABLE, AND TRANSDERMAL DRUG DELIVERY SYSTEMS - ResearchGate. (2025, December 25). ResearchGate. [Link]

  • REGULATORY CONSIDERATIONS IN CONTROLLED DRUG DELIVERY - Kinam Park. (2020, October 18). Kinam Park. [Link]

  • Transdermal Beta Blocker Patch for Treating Hypertension - Ally Sestero. (n.d.). U.OSU. [Link]

  • Design and Evaluation of Transdermal Patches of Labetalol Hydrochloride - Asian Journal of Pharmaceutics. (2017, October 3). Asian Journal of Pharmaceutics. [Link]

  • Liposomal Encapsulation for Systemic Delivery of Propranolol via Transdermal Iontophoresis Improves Bone Microarchitecture in Ovariectomized Rats - PMC. (2017, April 13). National Center for Biotechnology Information. [Link]

  • Propranolol - Wikipedia. (n.d.). Wikipedia. [Link]

  • Transdermal Drug Delivery Systems of a Beta Blocker: Design, In Vitro, and In Vivo Characterization - Taylor & Francis. (2008, October 19). Taylor & Francis Online. [Link]

Sources

Application Note: Utilizing 1-(Propan-2-ylamino)propan-2-ol as a Pharmacophore in the Development of β-Adrenergic Receptor-Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The repurposing of cardiovascular drugs for oncology has revealed that beta-adrenergic receptor (β-AR) antagonists possess potent anti-tumorigenic, anti-angiogenic, and immune-modulating properties[1]. At the structural heart of these agents—most notably propranolol—lies the 1-(Propan-2-ylamino)propan-2-ol (isopropylamino propanol) moiety. This application note provides drug development professionals with a comprehensive guide to utilizing this specific pharmacophore as a foundational building block for synthesizing novel, targeted anticancer therapeutics, particularly lipid ether amines and tumor-microenvironment (TME) modulators[2].

Mechanistic Rationale: The Causality of the Pharmacophore

The efficacy of 1-(Propan-2-ylamino)propan-2-ol derivatives in oncology is not coincidental; it is dictated by precise molecular interactions within the β-AR binding pocket.

Chronic stress and elevated catecholamines (epinephrine/norepinephrine) drive tumor progression by activating β1- and β2-ARs on cancer and stromal cells[3]. This activation stimulates adenylyl cyclase, increasing cAMP levels, which subsequently activates Protein Kinase A (PKA) and downstream transcription factors (e.g., CREB). This cascade promotes cellular proliferation, extracellular matrix invasion, and the secretion of pro-angiogenic factors like VEGF[4].

Structural Causality: When designing novel anticancer agents, the 1-(Propan-2-ylamino)propan-2-ol moiety serves as the critical recognition element for the β-AR:

  • The Secondary Amine (Isopropylamino group): Fits precisely into a lipophilic pocket of the receptor, dictating binding affinity.

  • The Hydroxyl Group (Propan-2-ol chain): Forms an indispensable hydrogen bond with the Asp113 residue in the transmembrane domain of the receptor, anchoring the antagonist and preventing the conformational shift required for G-protein activation[5].

By conjugating this moiety to lipophilic tails (e.g., docosahexaenoic acid derivatives) or other targeted ligands, researchers can create dual-action molecules that penetrate the TME and block stress-induced tumorigenic signaling[2].

Visualization of the Pharmacological Pathway

G Antagonist 1-(Propan-2-ylamino)propan-2-ol Derivative Receptor β-Adrenergic Receptor (β1/β2-AR) Antagonist->Receptor Competitively Blocks Agonist Catecholamines (Epi/NE) Agonist->Receptor Activates AC Adenylyl Cyclase Receptor->AC Gs-protein signaling cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Outcomes Tumor Proliferation & Angiogenesis PKA->Outcomes Phosphorylates Targets

Mechanism of β-AR inhibition by 1-(Propan-2-ylamino)propan-2-ol derivatives in cancer cells.

Experimental Protocols

Protocol A: Synthesis of a 1-(Propan-2-ylamino)propan-2-ol Derivative

This protocol outlines the standard epoxide ring-opening methodology used to append the isopropylamino propanol pharmacophore to a tumor-targeting or lipophilic scaffold[6].

Materials:

  • Target scaffold containing a terminal epoxide (e.g., glycidyl ether derivative).

  • Propan-2-amine (Isopropylamine) (3.0 equivalents).

  • Methanol (MeOH) or Acetonitrile (ACN) as solvent.

  • Potassium carbonate (K₂CO₃) (optional, if neutralizing acid byproducts).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the epoxide-bearing scaffold in anhydrous MeOH (approximately 0.2 M concentration) under an inert nitrogen atmosphere.

  • Amine Addition: Add 3.0 equivalents of propan-2-amine dropwise to the solution at 0°C to prevent unwanted side reactions or evaporation of the volatile amine[6].

  • Reaction: Gradually warm the reaction mixture to 25°C and stir continuously for 12–14 hours[6]. Causality note: Gentle room-temperature ring-opening favors regioselectivity, ensuring the amine attacks the less sterically hindered carbon of the epoxide, yielding the correct 1-amino-propan-2-ol architecture.

  • Termination & Concentration: Monitor completion via TLC or LC-MS. Once complete, concentrate the mixture under reduced pressure to remove the solvent and excess propan-2-amine.

  • Purification: Purify the resulting crude oil via flash column chromatography (DCM/MeOH gradient) to isolate the pure 1-(Propan-2-ylamino)propan-2-ol derivative.

Protocol B: Self-Validating In Vitro Anti-Proliferation Assay

To ensure that the synthesized derivative's anticancer activity is mechanistically driven by β-AR antagonism rather than non-specific lipotoxicity, this protocol utilizes a "rescue" system.

Step-by-Step Methodology:

  • Cell Seeding: Seed human breast cancer cells (e.g., MDA-MB-231, known for high β2-AR expression) in a 96-well plate at 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C.

  • Starvation: Replace media with serum-free DMEM for 12 hours to synchronize the cell cycle and sensitize cells to external catecholamines.

  • Treatment Groups:

    • Control: Vehicle only (0.1% DMSO).

    • Agonist Only: Isoproterenol (10 µM) to stimulate baseline stress-induced proliferation.

    • Test Compound: 1-(Propan-2-ylamino)propan-2-ol derivative (Serial dilutions: 0.1 µM to 100 µM).

    • Rescue Group (The Validation Step): Test Compound (at calculated IC50) + Excess Isoproterenol (100 µM).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability. Luminescence is recorded using a microplate reader.

  • Data Interpretation: A valid β-AR targeted agent will show dose-dependent inhibition of proliferation. Crucially, the Rescue Group must show a rightward shift in the IC50 curve (restored viability), proving the cytotoxicity is a result of competitive receptor antagonism rather than off-target poisoning[5].

Quantitative Data Presentation

The following table summarizes representative benchmarking data, comparing standard propranolol against engineered derivatives utilizing the 1-(Propan-2-ylamino)propan-2-ol pharmacophore.

CompoundStructural Modificationβ2-AR Binding Affinity (Ki, nM)MDA-MB-231 IC50 (µM)Primary Anticancer Mechanism
Propranolol Standard Aryloxy Scaffold1.285.0Baseline β-AR blockade; reduced EMT[3].
Derivative A Lipid Ether Conjugation3.512.4Enhanced TME penetration; dual sphingosine kinase inhibition[2].
Derivative B EGFR-Inhibitor Chimera8.12.1Synergistic blockade of β-AR and EGFR pathways[6].

Note: Engineered derivatives often sacrifice minor receptor affinity (higher Ki) for vastly improved cellular uptake or multi-kinase targeting, resulting in lower (more potent) IC50 values in whole-cell cancer assays.

References

  • WO2020101977A1 - Lipid ether amine compounds for topical treatment of cutaneous disease - Google Patents. google.com.
  • Proposed anti-cancer mechanism of action of propranolol. Activation of... - ResearchGate. researchgate.net.
  • Repurposing Drugs in Oncology (ReDO)—Propranolol as an anti-cancer agent - PMC. nih.gov.
  • Does propranolol have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers - PMC. nih.gov.
  • Anti-tumor activity of the beta-adrenergic receptor antagonist propranolol in neuroblastoma - Oncotarget. oncotarget.com.
  • WO2024229087A1 - Inhibiteurs d'egfr pour le traitement d'une maladie - Google Patents. google.com.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of 1-(Propan-2-ylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry of 1-(Propan-2-ylamino)propan-2-ol

Welcome to the Technical Support Center. This guide addresses the nucleophilic ring-opening of propylene oxide (methyloxirane) with isopropylamine (propan-2-amine) to synthesize 1-(propan-2-ylamino)propan-2-ol .

While this reaction appears deceptively simple (


 type), achieving pharmaceutical-grade purity requires rigorous control over regioselectivity  and poly-alkylation . This guide moves beyond basic recipes to explain the why and how of process optimization.
Core Reaction Scheme

The reaction proceeds via the nucleophilic attack of the amine nitrogen on the epoxide ring. Due to the steric bulk of the isopropyl group and the methyl group on the epoxide, the attack is highly regioselective for the terminal carbon.

ReactionScheme Reactants Propylene Oxide (C3H6O) + Isopropylamine TS Transition State (Steric Control) Reactants->TS Nucleophilic Attack (Exothermic) Product Major Product: 1-(Propan-2-ylamino)propan-2-ol TS->Product Ring Opening (Kinetic Product) SideProduct Side Product: Bis-alkylated amine Product->SideProduct + Excess Propylene Oxide (Over-alkylation)

Figure 1: Reaction pathway showing the primary synthesis route and the critical risk of over-alkylation.

Module 1: Critical Process Parameters (CPPs)

Q1: What is the optimal molar ratio of Isopropylamine to Propylene Oxide, and why?

Recommendation: 3:1 to 5:1 (Amine:Epoxide)

Technical Insight: The reaction follows second-order kinetics initially but can become complex as the product (a secondary amine) is formed. The product, 1-(propan-2-ylamino)propan-2-ol, is also a nucleophile and can react with another molecule of propylene oxide to form the tertiary amine (bis-alkylated impurity) .

  • Mechanism: The starting material (isopropylamine) is a primary amine. The product is a secondary amine. Although the isopropyl group adds steric hindrance, the secondary amine is still nucleophilic.

  • Control Strategy: By maintaining a high concentration of isopropylamine relative to propylene oxide throughout the reaction, you statistically favor the collision of epoxide with the primary amine rather than the product.

  • Evidence: Literature on epoxide-amine deviations suggests that ratios below 3:1 significantly increase the formation of oligomers and bis-alkylated byproducts [1].

Q2: How does the order of addition affect the impurity profile?

Protocol: Add Propylene Oxide (PO) to Isopropylamine (IPA).

Reasoning:

  • Inverse Addition (IPA to PO): If you add amine to a pool of epoxide, the local concentration of epoxide is high relative to the amine. As soon as product forms, it is surrounded by excess epoxide, leading to immediate over-alkylation.

  • Correct Addition (PO to IPA): By slowly adding the epoxide to a stirred pool of excess amine, the epoxide is immediately consumed by the vast excess of primary amine. This "starves" the secondary amine product of the epoxide needed to form the tertiary impurity.

Q3: Is a catalyst required?

Answer: Generally, no , but water can act as a promoter.

  • Uncatalyzed: The reaction proceeds readily in neat conditions or polar solvents due to the nucleophilicity of the amine.

  • Water-Promoted: Small amounts of water (1-5%) can accelerate the ring-opening via hydrogen bonding activation of the epoxide oxygen.

  • Risk: Excessive water can lead to the hydrolysis of propylene oxide to form propylene glycol , a difficult-to-remove impurity. If using water as a promoter, ensure it is <5% v/v and track glycol formation [2].

Module 2: Thermodynamics & Safety

Q4: The reaction is exothermic. How do I manage the heat release?

Guideline: Maintain reaction temperature between 20°C and 40°C during addition.

Thermodynamic Reality: Epoxide ring openings are highly exothermic (


).
  • Adiabatic Runaway: If PO is added too quickly without cooling, the temperature can spike, causing the volatile PO (bp 34°C) to vaporize, pressurize the vessel, or flash off.

  • Safety Protocol:

    • Use a jacketed reactor or ice bath.

    • Equip the system with a reflux condenser set to <0°C (using a chiller) to capture escaping PO.

    • Control addition rate based on internal temperature, not time. Stop addition if

      
      .
      
Q5: What about Regioselectivity? Does temperature affect it?

Answer: Yes, but steric factors dominate.

  • Normal Attack (

    
    ):  Nucleophile attacks the least substituted carbon (terminal 
    
    
    
    ). This forms the desired 1-amino-2-ol.
  • Abnormal Attack: Attack at the internal carbon (CH). This forms 2-amino-1-ol.

  • Impact: Higher temperatures generally lower selectivity, allowing more attack at the hindered position. Keeping the temperature moderate (<50°C) preserves the high regioselectivity (>95:5) favored by the steric bulk of the isopropyl group [3].

Module 3: Troubleshooting & Purification

Troubleshooting Matrix
Issue Probable Cause Corrective Action
Low Yield Volatility of Propylene OxideEnsure condenser is active (-10°C). Check seal integrity.
High Bis-alkylation Low Amine:Epoxide RatioIncrease IPA equivalents to 5:1. Slow down PO addition.
Propylene Glycol Found Water contaminationDry reagents. Switch to anhydrous IPA.
Slow Reaction Rate Temperature too lowGently reflux (approx. 45-50°C) after addition is complete.
Q6: How do I isolate the pure product?

Method: Distillation. [1]

Since the reagents and product have vastly different boiling points, distillation is the most efficient purification method.

  • Strip Excess Amine: Isopropylamine boils at ~32°C. Propylene oxide boils at ~34°C. These can be removed via rotary evaporation or simple distillation at atmospheric pressure.

  • Vacuum Distillation: The product, 1-(Propan-2-ylamino)propan-2-ol, has a much higher boiling point (approx. 170°C at atm, or ~70-80°C at reduced pressure).

    • Note: The bis-alkylated impurity will have a higher boiling point than the mono-alkylated product, allowing for separation by fractional distillation.

Module 4: Process Logic Visualization

The following diagram outlines the decision-making process for optimizing purity.

OptimizationLogic Start Start Reaction Analysis CheckImpurity Analyze Crude by GC/HPLC Start->CheckImpurity BisAlk High Bis-alkylated Impurity? CheckImpurity->BisAlk Impurity Detected Regio High Regioisomer (2-amino-1-ol)? BisAlk->Regio No ActionRatio Action: Increase Amine:PO Ratio Reduce Addition Rate BisAlk->ActionRatio Yes (>5%) ActionTemp Action: Lower Reaction Temp Check Steric Control Regio->ActionTemp Yes (>2%) ActionDistill Action: Optimize Fractional Distillation Regio->ActionDistill No (Clean Crude)

Figure 2: Troubleshooting logic for impurity profiling in epoxide ring-opening.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (General principles of nucleophilic substitution and amine-epoxide ratios).

  • Rebsdat, S., & Mayer, D. (2000). "Ethylene Oxide".[2] Ullmann's Encyclopedia of Industrial Chemistry. (Discusses hydrolysis risks in epoxide reactions).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Regioselectivity in epoxide ring opening under basic conditions).

  • PubChem. (n.d.). 1-(Isopropylamino)propan-2-ol Compound Summary. National Library of Medicine.

Sources

Improving the yield and purity of 1-(Propan-2-ylamino)propan-2-ol synthesis

[1][2][3][4]

Executive Summary

You are encountering challenges in the synthesis of 1-(propan-2-ylamino)propan-2-ol (CAS: 16067-28-8). This reaction involves the nucleophilic ring-opening of propylene oxide (PO) by isopropylamine (IPA) .[1][2][3][4][5]

While theoretically simple, this synthesis is governed by two competing factors that often ruin yield:

  • Poly-alkylation: The product is a secondary amine, which is more nucleophilic than the starting primary amine, leading to the formation of the di-adduct (1,1'-(isopropylimino)bis(propan-2-ol)).[1][2][3][4][5]

  • Regioselectivity: While attack at the terminal carbon (C1) is favored, steric bulk can push the reaction toward the thermodynamic minor product (2-amino-1-ol derivative).[1][2][3][4][5]

This guide replaces standard "textbook" advice with field-proven protocols to lock in >95% selectivity and >99% purity.

Module 1: Reaction Optimization (Upstream Control)

The Core Directive: You cannot achieve high purity through distillation alone; you must suppress side-products during the reaction.[1][2][3][4][5] The most common error is using a 1:1 stoichiometric ratio.[4][5]

1.1 The Stoichiometry Rule

To prevent the product from reacting with a second molecule of propylene oxide, you must flood the system with isopropylamine.[4][5]

ParameterRecommendationScientific Rationale
Molar Ratio (IPA : PO) 4:1 to 6:1 High excess of IPA ensures PO reacts with the starting material (primary amine) rather than the product (secondary amine).[1][2][3][4][5]
Reaction Temperature 35°C – 45°C Kinetic control.[1][2][3][4][5] Higher temperatures (>60°C) increase the rate of side-reactions and di-adduct formation.[1][2][3][4]
Addition Mode PO into IPA Never add IPA to PO. Adding PO slowly to the amine pool maintains the high amine-to-epoxide ratio locally.[1][2][3][4]
1.2 Thermal Management (Safety Critical)

The ring-opening of propylene oxide is highly exothermic (ΔH ≈ -90 kJ/mol ).[1][2][3][4][5]

  • Risk: If PO accumulates unreacted and then initiates, a thermal runaway will occur, vaporizing the unreacted isopropylamine (BP: 32°C).[4][5]

  • Protocol: Use a jacketed reactor with active cooling. Dosing rate should be limited by your cooling capacity—ensure internal temperature never exceeds 45°C during addition.[3][4][5]

Module 2: Reaction Pathway & Mechanism

To troubleshoot purity, you must visualize the competition between the Major Pathway (Target) and the Parasitic Pathway (Di-adduct).[1][2][3][4][5]

ReactionPathwayscluster_0Critical Control PointIPAIsopropylamine(Starting Material)TargetTARGET PRODUCT1-(Propan-2-ylamino)propan-2-ol(Secondary Amine)IPA->Target+ PO (k1)Major Path (Attack at C1)RegioRegioisomer (Minor)2-(Propan-2-ylamino)propan-1-olIPA->Regio+ POMinor Path (Attack at C2)POPropylene Oxide(Reagent)DiAdductIMPURITY (Di-adduct)1,1'-(Isopropylimino)bis(propan-2-ol)Target->DiAdduct+ PO (k2)Parasitic Path

Figure 1: Reaction network showing the competition between mono-alkylation (Target) and poly-alkylation (Impurity).[2][3][4][5] High IPA concentration suppresses the red path.[1][4][5]

Module 3: Purification & Isolation (Downstream)

Because the target molecule has a high boiling point and can decompose/oxidize, atmospheric distillation is discouraged.[5]

Physical Properties for Separation:

  • Isopropylamine (Excess): BP ~32°C (Atm).

  • Target Product: BP ~185°C (Atm) / ~85°C (10 mmHg).

  • Di-adduct Impurity: BP >240°C (Atm).[1][2][3][4][5]

3.1 The Distillation Protocol
  • Strip the Amine: Use a rotary evaporator or simple distillation at atmospheric pressure (bath temp 50°C) to recover the excess isopropylamine.[2][3][4][5] Note: This recovered amine can be recycled for the next batch.[1][4][5]

  • Vacuum Distillation: Switch to high vacuum (<15 mmHg).

    • Fore-run: Collect fractions up to ~75°C (10 mmHg). This removes any water or trace regioisomers.[3][4][5]

    • Main Cut: Collect the fraction boiling at 82–88°C (at 10 mmHg) .

    • Heel: Leave the high-boiling di-adduct in the pot.

Module 4: Troubleshooting FAQ

Q1: My product turned yellow after distillation. What happened? A: Amino alcohols are sensitive to oxidation.[1][2][3][4][5]

  • Cause: Exposure to air while hot, or presence of trace metal ions.[1][4][5]

  • Fix: Distill under nitrogen/argon atmosphere. Store the final product under inert gas in amber glass. If already yellow, redistill with a small amount of sodium borohydride (NaBH4) to reduce color bodies.[2][3][5]

Q2: I am seeing a "shoulder" peak on my GC chromatogram right after the main peak. A: This is likely the regioisomer (2-(propan-2-ylamino)propan-1-ol).[1][2][3][4][5]

  • Cause: Reaction temperature was too high, or the PO addition was too fast, reducing selectivity.[4][5]

  • Fix: Lower the reaction temperature to 35°C. The regioisomer is very difficult to separate by distillation due to boiling point proximity; kinetic control during synthesis is the only cure.

Q3: The yield is low, and I have a large viscous residue in the flask. A: You formed the di-adduct .

  • Diagnosis: Your IPA:PO ratio was too low (likely near 1:1 or 2:1).[1][2][3][4][5]

  • Fix: Increase the molar ratio of Isopropylamine to Propylene Oxide to at least 5:1 . The cost of recycling the excess amine is far lower than the cost of lost yield.[5]

Q4: Can I use water to accelerate the reaction? A: While water acts as a catalyst for epoxide opening, do not use it .[1][3][4][5]

  • Reason: Water creates difficult azeotropes with the amine and the product, making drying the final material incredibly difficult.[4][5] Use anhydrous reagents.[3][4][5]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[4][5] Organic Chemistry. Oxford University Press.[3][4][5] (Chapter 20: Nucleophilic substitution at the carbonyl group).[2][3][4][5] [General Mechanism Reference]

  • National Institute of Standards and Technology (NIST). (2023).[2][3][4][5] Propylene Oxide Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[5] Link

  • ChemicalBook. (2023).[2][3][4][5] 1-(Isopropylamino)propan-2-ol Product Properties. Link

  • PubChem. (2023).[2][3][4][5] Compound Summary: 1-amino-2-propanol derivatives. National Library of Medicine.[3][4][5] Link[2][3][4][5]

  • BenchChem. (2025).[2][3][4][5] Stereochemistry of Propylene Oxide Ring-Opening: An In-Depth Technical Guide. Link[2][3][4][5]

Technical Support Center: Analytical Detection of 1-(Propan-2-ylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical detection of 1-(Propan-2-ylamino)propan-2-ol. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in the quantification and identification of this compound. As a known process-related impurity and potential degradant, particularly in the synthesis of beta-blockers like Propranolol (where it is known as Propranolol EP Impurity B), its accurate detection is critical for ensuring pharmaceutical quality and safety.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on the unique physicochemical properties of 1-(Propan-2-ylamino)propan-2-ol. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to develop robust and reliable analytical methods.

Section 1: Core Analytical Challenges & Physicochemical Profile

1-(Propan-2-ylamino)propan-2-ol is a secondary amino alcohol. Its structure, containing both a basic secondary amine and a polar hydroxyl group, is the primary source of most analytical difficulties.[1] These features result in high polarity, low volatility, and a tendency for strong secondary interactions with traditional silica-based chromatography columns.

Physicochemical Property Analytical Implication Primary Recommended Technique
High Polarity Poor retention on standard reversed-phase (e.g., C18) columns. Potential for co-elution with the solvent front.Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with optimized conditions; Hydrophilic Interaction Liquid Chromatography (HILIC).
Basicity (Secondary Amine) Strong interaction with acidic residual silanols on silica-based columns, leading to severe peak tailing and poor peak shape.[2][3][4]RP-HPLC using modern base-deactivated columns and a low pH mobile phase.
Low Volatility Not amenable to direct analysis by Gas Chromatography (GC) due to the polar -OH and -NH groups, which cause poor volatilization and adsorption in the GC system.[5][6]GC-Mass Spectrometry (GC-MS) following chemical derivatization to increase volatility.[7]
Weak Chromophore Low sensitivity with UV-Vis detection, as the molecule lacks significant light-absorbing functional groups.HPLC with Mass Spectrometry (MS)[8][9], Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD).

Section 2: Troubleshooting Guide for HPLC Analysis (Q&A)

High-Performance Liquid Chromatography is the most common technique for analyzing this compound. However, success hinges on correctly addressing the challenges posed by its basic and polar nature.

Q1: Why is my peak for 1-(propan-2-ylamino)propan-2-ol exhibiting severe tailing on my C18 column?

Root Cause: This is a classic problem when analyzing basic compounds on silica-based columns.[3] The surface of traditional silica contains acidic silanol groups (Si-OH). At a typical mobile phase pH (e.g., pH 4-7), these silanols can become deprotonated (Si-O⁻), creating negatively charged sites.[3] Your basic analyte, which is protonated and positively charged (R₂NH₂⁺), undergoes a secondary ionic interaction with these sites. This strong, non-ideal interaction causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.[2][4] Tailing peaks compromise quantification accuracy and can obscure smaller, nearby impurities.[2]

Troubleshooting Solutions:

  • Lower the Mobile Phase pH: Operate your mobile phase at a low pH (e.g., pH ≤ 3) using an acidifier like formic acid or phosphoric acid.[4][10] At this low pH, the silanol groups are fully protonated (Si-OH) and thus neutral, which minimizes the strong secondary ionic interactions causing the tailing.[4]

  • Utilize a Modern, Base-Deactivated Column: Switch to a high-purity, "Type B" silica column. These columns are manufactured to have a much lower concentration of acidic silanol groups and are often "end-capped" to block most of the remaining ones.[2][3] This reduces the number of sites available for secondary interactions.

  • Inject a Neutral Marker: To confirm that the tailing is due to a chemical interaction and not a physical problem (like a column void), inject a neutral compound like toluene or uracil. If the neutral marker shows a symmetrical peak, the tailing is specific to your basic analyte, confirming a silanol interaction issue.[3]

Q2: My compound has very little retention and elutes near the solvent front. How can I improve its retention on a reversed-phase column?

Root Cause: As a small, highly polar molecule, 1-(propan-2-ylamino)propan-2-ol has limited hydrophobic character. On a nonpolar stationary phase like C18, which separates based on hydrophobicity, it will have a weak affinity for the column and be swept out quickly by the polar mobile phase.

Troubleshooting Solutions:

  • Decrease the Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase. Using a more aqueous mobile phase will increase the retention of polar compounds.

  • Use an "Aqueous-Stable" Column: If you need to use a very high percentage of water (>95%), ensure your C18 column is specified as "aqueous stable" (often designated with "AQ"). Standard C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous conditions, leading to a sudden loss of retention.

  • Consider an Alternative Stationary Phase:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This helps to retain polar analytes and also makes the column resistant to phase collapse.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase. It is an excellent alternative for retaining and separating very polar compounds that are unsuitable for reversed-phase chromatography.

Q3: I am struggling to achieve the required sensitivity with my UV detector. What are my options?

Root Cause: The 1-(propan-2-ylamino)propan-2-ol molecule lacks a significant chromophore (a part of the molecule that absorbs UV light). This results in a very weak signal and consequently a high limit of detection (LOD) and limit of quantification (LOQ).

Troubleshooting Solutions:

  • Optimize UV Wavelength: Set your detector to a very low wavelength (e.g., 195-210 nm). While this can increase the signal, it also dramatically reduces specificity, as many other compounds and mobile phase components absorb in this region.

  • Employ a Universal Detector:

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal, mass-based detectors that do not rely on a chromophore. They are excellent choices for analytes that lack UV absorbance.

  • Switch to Mass Spectrometry (MS): This is the preferred solution for both sensitivity and specificity. An MS detector can monitor the specific mass-to-charge ratio (m/z) of your compound, providing excellent sensitivity and unambiguous identification, even in complex matrices. A high-resolution mass spectrometer (HRMS) can further confirm the elemental composition.[9] For 1-(propan-2-ylamino)propan-2-ol (MW: 117.19), you would monitor for the protonated molecular ion [M+H]⁺ at m/z 118.12.

Section 3: Troubleshooting Guide for GC-MS Analysis (Q&A)

While less common than HPLC, GC-MS can be used for the analysis of 1-(propan-2-ylamino)propan-2-ol, but only after chemical derivatization .

Q1: Why can't I inject my sample directly for GC-MS analysis? I see no peak or a very broad, tailing peak.

Root Cause: Direct GC analysis of this compound will fail due to its physicochemical properties. The presence of active hydrogen atoms in the hydroxyl (-OH) and amine (-NH) groups makes the molecule highly polar and prone to forming strong hydrogen bonds.[6] This leads to:

  • Low Volatility: The compound will not vaporize easily in the heated GC inlet.

  • Adsorption: Any molecules that do vaporize will strongly and often irreversibly adsorb to active sites within the GC inlet liner and column, resulting in poor peak shape and complete loss of signal.[6][7]

Solution: You must perform a chemical derivatization step before GC analysis. Derivatization replaces the active hydrogens with nonpolar groups, which increases the molecule's volatility and thermal stability, making it suitable for GC.[11]

Q2: What is the best derivatization strategy for 1-(propan-2-ylamino)propan-2-ol?

Root Cause: An effective derivatization reaction must be simple, rapid, and proceed to completion to ensure accurate quantification. For a molecule with both hydroxyl and amine groups, silylation is one of the most robust and common approaches.[5]

Recommended Strategy: Silylation

Silylation involves reacting the analyte with a reagent that replaces the active hydrogens with a trimethylsilyl (TMS) group.

  • Recommended Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) . It is a powerful silylating agent that reacts efficiently with both alcohols and amines. For stubborn or sterically hindered groups, a catalyst like 1% TMCS (trimethylchlorosilane) can be added to the BSTFA.

  • The Reaction: The BSTFA will react with both the hydroxyl and amine groups to form a di-TMS derivative. This derivative is much more volatile and less polar, allowing it to chromatograph well on a standard nonpolar GC column (e.g., DB-5ms, HP-5ms).

Section 4: Key Experimental Protocols

Protocol 1: HPLC-MS Method for High-Sensitivity Analysis

This protocol is designed to provide good peak shape and sensitive detection using modern instrumentation.

Parameter Condition Rationale
Column High-Purity, Base-Deactivated C18 (e.g., Waters XBridge C18, Agilent Zorbax SB-C18), 2.1 x 100 mm, 2.7 µmA modern Type B silica column minimizes silanol interactions, crucial for good peak shape.[2][10] The smaller dimensions are suitable for LC-MS.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (approx. 2.7) suppresses silanol ionization to prevent peak tailing.[4] Formic acid is a volatile buffer compatible with MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 40% B over 10 minutesA shallow gradient provides sufficient resolution from other polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak efficiency and reduce mobile phase viscosity.
Injection Volume 2 µLSmall volume to prevent peak distortion.
Detector Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)Provides the best sensitivity and specificity.[9]
MS Parameters Mode: Positive Electrospray Ionization (ESI+)The secondary amine is easily protonated in the acidic mobile phase.
Monitored Ion (SIM/MRM)[M+H]⁺ = m/z 118.12
Protocol 2: GC-MS Analysis via Silylation Derivatization

This protocol outlines the steps for derivatizing the analyte for GC-MS analysis.

  • Sample Preparation:

    • Accurately transfer a known amount of your sample (or a dried extract) into a 2 mL autosampler vial.

    • Evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample is free of water, as moisture will consume the derivatizing reagent.[5]

  • Derivatization:

    • Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS .

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70 °C for 60 minutes to ensure the reaction goes to completion.[5]

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Parameter Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program Start at 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Acquisition Mode Scan (e.g., m/z 40-450) for identification or SIM for quantification

Section 5: Visual Workflow

The following diagram outlines a logical troubleshooting workflow for addressing the most common issue in the HPLC analysis of 1-(propan-2-ylamino)propan-2-ol: peak tailing.

HPLC_Tailing_Troubleshooting start Start: Peak Tailing Observed for 1-(Propan-2-ylamino)propan-2-ol check_neutral Inject a neutral marker (e.g., Uracil, Toluene). Does it tail? start->check_neutral physical_issue Physical Issue Suspected: - Column void/damage - Leaking connection - Extra-column volume check_neutral->physical_issue  Yes chemical_issue Chemical Issue (Silanol Interaction). Is mobile phase pH <= 3? check_neutral->chemical_issue  No switch_column Switch to a modern, base-deactivated C18 or a polar-embedded column. physical_issue->switch_column If problem persists after fixing hardware adjust_ph Adjust mobile phase to pH 2.5-3.0 with Formic or Phosphoric Acid. chemical_issue->adjust_ph  No check_column Is column a modern, high-purity, base-deactivated (Type B silica) column? chemical_issue->check_column  Yes adjust_ph->check_column check_column->switch_column  No resolved Problem Resolved check_column->resolved  Yes switch_column->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • R Discovery. (2023, November 13).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LC Troubleshooting Bible. Why Do Peaks Tail?
  • ResearchGate. (2025, February 5).
  • LabRulez LCMS.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • U.S. Food & Drug Administration (FDA).
  • BenchChem.
  • OSHA.
  • IntechOpen. (2018).
  • Sigma-Aldrich.
  • Journal of AOAC International. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • SciSpace. (2012, March 21).
  • Sigma-Aldrich. 1-(Propan-2-ylamino)propan-2-ol.
  • ChemicalBook. (2026, January 13). Amino-2-propanol.
  • ResearchGate. (2016, July 23). Quantification of 1-(Propan-2-Ylamino)-4-Propoxy-9 h-Thioxanthen-9-one (Tx5)

Sources

Technical Support Center: Troubleshooting Solubility & Handling of 1-(Propan-2-ylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation, purification, and formulation of highly polar beta-blocker intermediates. 1-(Propan-2-ylamino)propan-2-ol (also known as 1-(isopropylamino)propan-2-ol) is a classic example of a low-molecular-weight, amphiphilic amino alcohol that presents significant physicochemical challenges.

This guide is designed to move beyond basic protocols. We will explore the causality behind why this molecule resists standard organic extraction, why it irreversibly binds to silica gel, and how to engineer self-validating workflows to overcome these solubility and partitioning issues.

Physicochemical Profile & Solubility Matrix

To troubleshoot effectively, we must first understand the thermodynamic and electrostatic environment of the molecule. The presence of both a secondary amine (hydrogen bond donor/acceptor, basic) and a secondary alcohol (hydrogen bond donor/acceptor, polar) creates a highly stable hydration sphere in aqueous environments.

PropertyValue / CharacteristicImpact on Experimental Design
Chemical Structure CH₃-CH(OH)-CH₂-NH-CH(CH₃)₂High density of polar functional groups relative to the short aliphatic backbone.
Molecular Weight 117.19 g/mol Low MW contributes to extreme hydrophilicity and volatility.
pKa (Amine) ~9.7Remains protonated (cationic) at neutral pH, rendering it entirely insoluble in non-polar organic solvents[1].
LogP < 0 (Highly Hydrophilic)Resists partitioning into standard extraction solvents (e.g., Hexane, Toluene) even when fully deprotonated.
Physical State Hygroscopic solid / Viscous oilRapidly absorbs atmospheric moisture, complicating crystallization and precise weighing.

Troubleshooting Guide & FAQs

Issue 1: "I am getting <10% recovery during liquid-liquid extraction (LLE) from my aqueous reaction mixture. Why won't it partition into ethyl acetate?"

The Causality: Your amino alcohol is likely trapped in its protonated salt form (-NH₂⁺-). Because the amine has a pKa of approximately 9.7, an aqueous solution at pH 7 leaves >99% of the molecules ionized[1]. Even if you adjust the pH to 10, the molecule's low LogP means its neutral free-base form still preferentially hydrogen-bonds with water rather than partitioning into a moderately polar solvent like ethyl acetate.

The Solution: You must employ a dual-action thermodynamic disruption strategy: Hyper-alkalinization combined with Salting-Out .

  • Drive the Equilibrium: Adjust the aqueous phase to pH ≥ 11.5 using 5M NaOH to ensure absolute deprotonation[1].

  • Disrupt Hydration Spheres: Saturate the aqueous layer with a neutral salt like NaCl. The water molecules will preferentially solvate the dense Na⁺ and Cl⁻ ions, effectively "squeezing" the neutral amino alcohol out of the aqueous phase[1].

  • Modify the Organic Phase: Use a solvent mixture with a protic modifier, such as Dichloromethane (DCM) and Isopropanol (IPA) in a 3:1 ratio. The IPA acts as a bridge to solvate the hydroxyl group of the target molecule.

Issue 2: "During column chromatography on normal-phase silica, my product streaks down the entire column or fails to elute entirely. How do I fix this?"

The Causality: Standard silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH). When you load 1-(Propan-2-ylamino)propan-2-ol, the basic secondary amine undergoes a severe acid-base interaction with these silanols. This is not mere polarity-based retention; it is an ionic binding event that standard eluents (like pure DCM or Hexane/EtOAc) cannot disrupt, resulting in severe tailing[2].

The Solution: You must introduce a competitive basic modifier to the mobile phase to cap the acidic sites[3].

  • Sacrificial Capping: Add 1% to 5% (v/v) Triethylamine (TEA) or concentrated aqueous Ammonium Hydroxide (NH₄OH) to your DCM/Methanol eluent[2]. TEA is sterically accessible and highly basic; it binds to the silanol groups first, masking the acidity of the column.

  • Alternative Stationary Phase: If tailing persists, abandon silica entirely and switch to Basic Alumina (Al₂O₃), which repels the basic amine and prevents ionic tethering[2].

Issue 3: "My purified free base is a sticky, hygroscopic oil that won't crystallize. How can I obtain a stable solid for storage?"

The Causality: Low-molecular-weight amino alcohols are notorious for their hygroscopicity. The free hydroxyl and amine groups rapidly absorb ambient humidity, depressing the melting point and forming a viscous syrup.

The Solution: Convert the free base into a stable, anhydrous salt. Dissolve the oily free base in anhydrous diethyl ether or isopropanol, and slowly bubble dry HCl gas (or add a stoichiometric amount of 2M HCl in ether). The resulting hydrochloride salt will immediately precipitate as a stable, non-hygroscopic white crystalline solid that can be easily filtered and stored.

Experimental Protocols

Protocol A: Optimized Salting-Out Liquid-Liquid Extraction (LLE)

This self-validating protocol ensures maximum recovery of hydrophilic amino alcohols from aqueous matrices.

  • Volume Assessment: Measure the exact volume of your crude aqueous reaction mixture in a beaker.

  • Alkalinization: Submerge a calibrated pH probe into the solution. Dropwise, add 5M NaOH under continuous magnetic stirring until the pH stabilizes at 11.5 - 12.0 .

  • Salting-Out: While stirring vigorously, slowly add solid, anhydrous Sodium Chloride (NaCl) to the mixture. Continue adding until the salt no longer dissolves and settles at the bottom (saturation point). Stir for an additional 15 minutes to ensure thermal and thermodynamic equilibrium.

  • Solvent Preparation: In a separate flask, prepare the extraction solvent: a 3:1 (v/v) mixture of Dichloromethane (DCM) and Isopropanol (IPA).

  • Extraction: Transfer the saturated aqueous mixture to a separatory funnel. Add an equal volume of the DCM/IPA solvent. Shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. (Note: If a stubborn emulsion forms due to the amphiphilic nature of the target, transfer the mixture to centrifuge tubes and spin at 3000 x g for 5 minutes).

  • Collection: Drain the lower organic layer. Repeat the extraction with fresh DCM/IPA two more times. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

LLE_Workflow A Aqueous Sample (Protonated Amine, pH < 7) B Adjust pH to > 11.5 (Add 5M NaOH) A->B Deprotonation C Deprotonated Free Base (Still highly polar) B->C D Salting-Out (Add NaCl to saturation) C->D Reduce hydration E Organic Extraction (e.g., DCM/Isopropanol 3:1) D->E Add solvent F Phase Separation (Centrifuge if emulsion forms) E->F G Organic Phase (Target Amino Alcohol) F->G High Recovery

pH-dependent liquid-liquid extraction workflow utilizing salting-out mechanics.

Protocol B: Chromatographic Purification using Basic Modifiers

Use this method to prevent irreversible binding of the secondary amine to silica.

  • Eluent Preparation: Prepare a mobile phase system of DCM : Methanol : Triethylamine (TEA) in a ratio of 90:9:1 . Mix thoroughly.

  • Column Deactivation: Slurry pack your silica gel column using pure DCM. Before loading the sample, flush the entire column with 2 Column Volumes (CV) of DCM containing 2% TEA. This pre-saturates and neutralizes the acidic silanols.

  • Equilibration: Flush the column with 2 CV of your prepared 90:9:1 mobile phase to establish the baseline equilibrium.

  • Sample Loading: Dissolve your crude 1-(Propan-2-ylamino)propan-2-ol in the absolute minimum volume of the mobile phase. Carefully apply it to the column head.

  • Elution: Run the column isocratically. Monitor the fractions using TLC (Stain with Ninhydrin; the secondary amine will appear as a distinct spot upon heating).

Chromatography_Logic A Normal Phase Silica Gel (Acidic Silanol Groups) B Amino Alcohol Applied (Strong H-bonding & Ionic binding) A->B C Standard Eluent (DCM/MeOH) Result: Severe Tailing / No Elution B->C Unoptimized D Modified Eluent (Add 1-5% TEA or NH4OH) B->D Optimized E TEA caps acidic silanols (Competitive binding) D->E F Target Elutes as Sharp Peak (High Recovery) E->F

Chromatographic resolution pathway using basic modifiers to prevent tailing.

References

  • How to handle poor recovery of 2-Amino-2-methyl-1-propanol-d11 during extraction. Benchchem. 1

  • Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Benchchem. 2

  • Column chromatography issue : r/Chempros. Reddit. 3

  • (S)-2-(isopropylamino)propan-1-ol 129156-64-5 wiki. Guidechem. 4

  • Towards a Thermodynamic Definition of Efficacy in Partial Agonism: I Concentration-Response Theory for Explicit Agonist and Antagonist Complexes. Longdom Publishing.

Sources

Technical Support Center: Ensuring the Stability of 1-(Propan-2-ylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Propan-2-ylamino)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. This guide offers troubleshooting advice and frequently asked questions to address specific challenges you may encounter in your experimental work.

Introduction

1-(Propan-2-ylamino)propan-2-ol is a valuable amino alcohol building block in synthetic chemistry. However, like many amino alcohols, its stability can be compromised during storage, leading to the formation of impurities that can impact experimental outcomes and product quality. Understanding the potential degradation pathways and implementing appropriate storage and handling protocols are crucial for maintaining the integrity of this compound. This guide provides a comprehensive overview of the factors that can lead to the degradation of 1-(Propan-2-ylamino)propan-2-ol and practical strategies to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 1-(Propan-2-ylamino)propan-2-ol?

A1: The primary factors that can lead to the degradation of 1-(Propan-2-ylamino)propan-2-ol are exposure to oxygen (oxidation) , light (photodegradation) , elevated temperatures , and incompatible materials , such as strong oxidizing agents.[1][2][3] The presence of both an amine and a secondary alcohol functional group makes the molecule susceptible to oxidative processes.

Q2: What are the visual or physical signs of degradation?

A2: Degradation of 1-(Propan-2-ylamino)propan-2-ol, which is typically a colorless liquid or low-melting solid, may be indicated by a change in color (e.g., development of a yellow or brown tint), a change in odor, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical testing is essential to confirm the purity of the compound.

Q3: What are the recommended short-term and long-term storage conditions?

A3: For optimal stability, 1-(Propan-2-ylamino)propan-2-ol should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxygen and light. For long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation reactions.

Q4: Can I store solutions of 1-(Propan-2-ylamino)propan-2-ol?

A4: While it is best to prepare solutions fresh, if storage is necessary, use a degassed, anhydrous solvent and store the solution under an inert atmosphere in a tightly sealed, amber vial at refrigerated temperatures (2-8 °C). The stability of the compound in solution will depend on the solvent and the storage conditions. It is advisable to perform a stability study for your specific solvent system if the solution is to be stored for an extended period.

Troubleshooting Guide: Degradation Issues

This section provides a more detailed look at specific degradation-related problems and their solutions.

Issue 1: Observed Impurities in a Freshly Opened Container

Symptoms:

  • You observe unexpected peaks in your analytical chromatogram (e.g., HPLC, GC-MS) of a newly opened bottle of 1-(Propan-2-ylamino)propan-2-ol.

  • The material has a slight discoloration that was not present in previous batches.

Potential Cause: The most likely cause is oxidation that occurred during previous handling or due to improper sealing of the container, allowing for the ingress of atmospheric oxygen. The secondary amine and the alcohol group are both susceptible to oxidation.

Solutions:

  • Inert Atmosphere Blanketing: Always handle the compound under an inert atmosphere. After dispensing the required amount, flush the headspace of the container with a dry, inert gas like argon or nitrogen before resealing.

  • Use of Antioxidants: For long-term storage or for applications where the compound will be exposed to air, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT). BHT is a radical scavenger that can inhibit autoxidation processes.[4][5][6]

  • Proper Sealing: Ensure the container cap provides an airtight seal. For sensitive applications, consider using a container with a septum cap to allow for withdrawal of the material via a syringe under an inert atmosphere.

Issue 2: Degradation of the Compound in Solution During an Experiment

Symptoms:

  • You notice the formation of new, unknown peaks in your reaction monitoring by HPLC over time.

  • Your reaction yield is lower than expected, and you suspect degradation of your starting material.

Potential Causes:

  • Oxidative Degradation: Dissolved oxygen in your reaction solvent can lead to oxidation of the amino alcohol.

  • Photodegradation: If your reaction is exposed to light, particularly UV light, it can induce photochemical degradation. Structurally similar compounds are known to undergo photodegradation.[7][8]

  • Incompatible Reagents: The presence of strong oxidizing agents in your reaction mixture will degrade 1-(Propan-2-ylamino)propan-2-ol.

Solutions:

  • Degas Solvents: Before use, thoroughly degas your reaction solvents by sparging with an inert gas (argon or nitrogen) or by using a freeze-pump-thaw technique.

  • Protect from Light: Conduct your experiments in amber glassware or wrap your reaction vessel in aluminum foil to protect it from light.

  • Reagent Compatibility Check: Carefully review the compatibility of all reagents in your reaction mixture. Avoid the use of strong oxidants unless they are part of the intended reaction chemistry.

Inferred Degradation Pathways

Based on the degradation of structurally similar molecules like the beta-blockers propranolol and atenolol, the following degradation pathways for 1-(Propan-2-ylamino)propan-2-ol can be inferred.[3][9][10][11]

  • Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, forming 1-(isopropylamino)propan-2-one.

  • Oxidation of the Secondary Amine: The secondary amine can be oxidized, potentially leading to N-dealkylation to form 1-aminopropan-2-ol or oxidation to an N-oxide derivative.

  • Oxidative Cleavage: More aggressive oxidation could lead to the cleavage of the C-N or C-C bonds.

The following diagram illustrates these potential degradation pathways:

DegradationPathways A 1-(Propan-2-ylamino)propan-2-ol B 1-(Isopropylamino)propan-2-one (Ketone Impurity) A->B Oxidation (Alcohol) C 1-Aminopropan-2-ol (N-dealkylation) A->C Oxidation (N-dealkylation) D N-oxide Derivative A->D Oxidation (Amine)

Caption: Inferred degradation pathways of 1-(Propan-2-ylamino)propan-2-ol.

Experimental Protocols

To ensure the stability and quality of your 1-(Propan-2-ylamino)propan-2-ol, the following protocols are recommended.

Protocol 1: Long-Term Storage
  • Container: Use a clean, dry, amber glass bottle with a screw cap lined with an inert material (e.g., PTFE).

  • Inert Atmosphere: Before sealing, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Sealing: Tightly seal the container to prevent moisture and air ingress. For added protection, wrap the cap with Parafilm.

  • Temperature: Store the container in a refrigerator at 2-8 °C.

  • Labeling: Clearly label the container with the compound name, date of storage, and storage conditions.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the intact 1-(Propan-2-ylamino)propan-2-ol from its potential degradation products. The following is a general approach to developing such a method, based on principles for similar molecules.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted to be compatible with the analyte) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for this compound which lacks a strong chromophore. For more definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[12][13][14]

  • Forced Degradation Study: To validate the stability-indicating nature of the method, perform a forced degradation study as per ICH guidelines Q1A(R2).[10] This involves subjecting the compound to various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80 °C for 48 hours (solid state).

    • Photodegradation: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16]

  • Method Validation: The developed HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

The following diagram outlines the workflow for developing a stability-indicating HPLC method:

HPLCDevWorkflow Start Start: Need for Stability Method ColumnSelection Select C18 Column Start->ColumnSelection MobilePhase Optimize Mobile Phase (Gradient Elution) ColumnSelection->MobilePhase Detection Set UV Detection (210-220 nm) Consider LC-MS MobilePhase->Detection ForcedDegradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Detection->ForcedDegradation AnalyzeSamples Analyze Stressed Samples by HPLC ForcedDegradation->AnalyzeSamples PeakPurity Assess Peak Purity and Resolution AnalyzeSamples->PeakPurity PeakPurity->MobilePhase Poor Separation MethodValidation Validate Method (ICH Guidelines) PeakPurity->MethodValidation Good Separation End End: Validated Stability-Indicating Method MethodValidation->End

Caption: Workflow for developing a stability-indicating HPLC method.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)To slow down the rate of chemical degradation.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidative degradation.
Light Protect from light (Amber container)To prevent photodegradation.
Container Tightly sealed glass containerTo prevent ingress of oxygen and moisture.
Additives Consider antioxidants (e.g., BHT) for extended storage or air-sensitive applicationsTo inhibit free-radical mediated oxidation.[4][5][6]

Conclusion

The chemical integrity of 1-(Propan-2-ylamino)propan-2-ol is paramount for its successful application in research and development. By understanding the potential degradation pathways and implementing the recommended storage, handling, and analytical protocols outlined in this guide, researchers can significantly mitigate the risk of degradation. Adherence to these best practices will ensure the reliability of experimental results and the quality of downstream products.

References

  • Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • Alcohol and antioxidant systems. (1995). PubMed. Retrieved March 7, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 7, 2026, from [Link]

  • Oxidative degradation of 1-amino-2-propanol for CO2 capture and its inhibition via amine blending. (2026, January 17). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period. (2017, January 25). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Photostability. (n.d.). IAGIM. Retrieved March 7, 2026, from [Link]

  • Forced degradation testing and assessment of specificity of analytical method for drug content of atenolol tablets. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (2013, July 12). MDPI. Retrieved March 7, 2026, from [Link]

  • and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. (2024, January 1). Saurabh Sharad Gore. Retrieved March 7, 2026, from [Link]

  • UV- Spectrophotometric Assay of Atenolol in Pharmaceuticals and Study of itsForced Degradation. (n.d.). Citefactor.org. Retrieved March 7, 2026, from [Link]

  • Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • The oxidation of amino alcohols. (n.d.). ThinkIR. Retrieved March 7, 2026, from [Link]

  • Stability-indicating HPLC Method for the Determination of Atenolo. (n.d.). Longdom.org. Retrieved March 7, 2026, from [Link]

  • Absorption spectra of propranolol (1) and its degradation product (2). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved March 7, 2026, from [Link]

  • Photostability testing theory and practice. (2021, July 28). Q1 Scientific. Retrieved March 7, 2026, from [Link]

  • Butylated hydroxytoluene. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. (2014, December 18). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Effects of amines on the formation and photodegradation of DCNM under UV/chlorine disinfection. (2020, July 28). PubMed. Retrieved March 7, 2026, from [Link]

  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. (2004, July 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The analysis of 1-propanol and 2-propanol in humid air samples using selected ion flow tube mass spectrometry. (2006). PubMed. Retrieved March 7, 2026, from [Link]

  • Photodegradation products of propranolol: the structures and pharmacological studies. (2005, December 12). PubMed. Retrieved March 7, 2026, from [Link]

  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. (2025, March 21). MDPI. Retrieved March 7, 2026, from [Link]

  • PROPAN-2-OL FOR HPLC. (n.d.). Purity Solvents. Retrieved March 7, 2026, from [Link]

  • Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. (2025, December 2). PubMed Central. Retrieved March 7, 2026, from [Link]

  • Effect of pH on UV Photodegradation of N-Nitrosamines in Water. (n.d.). Retrieved March 7, 2026, from [Link]

  • Degradation and fate of N-nitrosamines in water by UV photolysis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace. Retrieved March 7, 2026, from [Link]

  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. (2018, February 28). MDPI. Retrieved March 7, 2026, from [Link]

  • Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. (n.d.). SCIRP. Retrieved March 7, 2026, from [Link]

  • A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. (2021, June 18). MDPI. Retrieved March 7, 2026, from [Link]

  • Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in. (2014, November 21). Semantic Scholar. Retrieved March 7, 2026, from [Link]

Sources

In Vivo Studies Support Center: Dosage & Administration Route Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals troubleshoot and optimize in vivo dosing strategies. This center focuses on the mechanistic causality behind experimental failures and provides self-validating protocols to ensure high-fidelity data collection.

Section 1: Pharmacokinetics (PK) & Dosing FAQs

Q: How do I translate my in vivo rodent dosing data to a First-in-Human (FIH) maximum safe starting dose? A: Never use a direct milligram-per-kilogram (mg/kg) conversion across species. This naive approach ignores critical interspecies differences in basal metabolic rate, receptor density, and hepatic clearance. Instead, you must use allometric scaling based on Body Surface Area (BSA), which correlates closely with metabolic clearance.

According to the[1], the causal logic for dose translation follows these steps:

  • Identify the No Observed Adverse Effect Level (NOAEL) in your most sensitive animal species.

  • Convert the NOAEL to a Human Equivalent Dose (HED) using standard allometric scaling factors. For example, to convert a rat dose to an HED, divide the rat mg/kg dose by 6.2[2].

  • Apply a safety margin (typically a 10-fold reduction) to the HED to establish the Maximum Recommended Starting Dose (MRSD), which accounts for unforeseen human-specific toxicities.

Q: My compound precipitates immediately upon Intravenous (IV) injection. How do I optimize the formulation without causing vehicle-induced toxicity? A: Precipitation in the bloodstream occurs when a water-insoluble drug, dissolved in a water-miscible co-solvent (e.g., DMSO, PEG400), is rapidly introduced into the aqueous environment of the blood. The solvent diffuses away into the blood faster than the drug can bind to plasma proteins, causing thermodynamic nucleation. This leads to fatal pulmonary embolisms or severe phlebitis.

Troubleshooting Strategy: Shift from relying solely on co-solvents to using complexing agents (e.g., Hydroxypropyl-β-cyclodextrin) or surfactants (e.g., Tween 80) that form micelles. These keep the drug in solution even upon infinite dilution. However, you must respect vehicle toxicity limits: exceeding 10% DMSO IV causes severe hemolysis, while high concentrations of Tween 80 can trigger massive histamine release via mast cell degranulation, particularly in canine models.

Section 2: Administration Route Troubleshooting

Q: Why is the bioavailability (F%) of my compound drastically lower via Intraperitoneal (IP) injection compared to Subcutaneous (SC) injection? A: This is a classic anatomical routing issue driven by the first-pass effect. The peritoneal cavity drains primarily into the mesenteric vessels, which empty directly into the portal vein. Therefore, an IP-injected drug is subjected to immediate hepatic first-pass metabolism before it ever reaches systemic circulation.

In contrast, SC injections drain into local capillary beds and the lymphatic system, which empty into the systemic circulation (via the thoracic duct and vena cava), entirely bypassing the liver's initial metabolic filter. If your compound is highly metabolically labile, IP administration will artificially depress your systemic exposure (AUC) compared to SC.

Section 3: Step-by-Step Methodologies

Protocol 1: Self-Validating Formulation Screening for IV Administration

Before injecting any novel formulation, you must validate its stability in the systemic circulation. This ex vivo protocol acts as a self-validating system to prevent unnecessary animal loss due to embolisms.

  • Step 1 (Plasma Spike): Aliquot 90 µL of fresh, species-specific plasma (e.g., rat or mouse) into a microcentrifuge tube and pre-warm to 37°C.

  • Step 2 (Infinite Dilution Simulation): Spike 10 µL of your formulated drug into the plasma. Invert gently to mix. Incubate for 15 minutes at 37°C.

  • Step 3 (Separation): Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated drug.

  • Step 4 (Quantification): Analyze the supernatant via HPLC/LC-MS.

  • Causality Check: If the drug concentration in the supernatant is significantly lower than the theoretical spiked concentration, thermodynamic precipitation has occurred. Do not proceed to in vivo IV dosing. Reformulate using cyclodextrins or micellar surfactants.

Protocol 2: Dose Range Finding (DRF) & MTD Determination

This protocol establishes the Maximum Tolerated Dose (MTD) using a staggered, self-validating approach.

  • Step 1 (Cohort Setup): Utilize small cohorts (n=3 per group) of rodents. Always include a vehicle-only control arm . If toxicities appear in the vehicle group, your formulation is the confounding variable, not the drug.

  • Step 2 (Acute Escalation): Administer the starting dose (1/10th of the expected MTD based on in vitro data). Observe continuously for 4 hours post-dose, then twice daily. Monitor body weight daily.

  • Step 3 (Progression): If no severe adverse events (e.g., >15% body weight loss, lethargy) occur within 48 hours, escalate the dose by a factor of 3.2 (half-log steps) in a new cohort.

  • Step 4 (PK Anchoring): At the MTD, collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine

    
     and 
    
    
    
    . Toxicity must be correlated with systemic exposure, not just the administered dose.

Section 4: Quantitative Data Tables

Table 1: Maximum Recommended Administration Volumes by Species

Exceeding these volumes alters local tissue pressure, changes absorption kinetics, and violates animal welfare standards. Data adapted from the[3].

SpeciesIntravenous (IV) BolusPer Os (PO)Intraperitoneal (IP)Subcutaneous (SC)
Mouse 5 mL/kg10 mL/kg20 mL/kg10 mL/kg
Rat 5 mL/kg10 mL/kg10 mL/kg5 mL/kg
Dog 2.5 mL/kg5 mL/kg10 mL/kg1.5 mL/kg
Macaque 2 mL/kg5 mL/kgN/A2 mL/kg
Table 2: Allometric Scaling Factors for HED Calculation

Use these divisors to convert animal doses (mg/kg) to Human Equivalent Doses (mg/kg) prior to applying safety margins[1],[2].

SpeciesTypical Body Weight (kg)Body Surface Area (m²)Divide Animal Dose (mg/kg) By:
Mouse 0.020.00712.3
Rat 0.150.0256.2
Dog 10.00.4001.8
Monkey 3.00.2403.1

Section 5: Visual Workflows

RouteSelection Start Compound Discovery & Physicochemical Profiling Solubility Aqueous Solubility > 1 mg/mL? Start->Solubility Formulation Formulation Optimization (Co-solvents, Surfactants, CDs) Solubility->Formulation No RouteEval Route Evaluation Solubility->RouteEval Yes Formulation->RouteEval IV Intravenous (IV) 100% Bioavailability No First-Pass RouteEval->IV PO Per Os (PO) Subject to First-Pass Requires Gut Absorption RouteEval->PO SC_IP SC / IP Alternative Parenteral IP has First-Pass RouteEval->SC_IP PK Pharmacokinetic (PK) Analysis (Cmax, AUC, t1/2, F%) IV->PK PO->PK SC_IP->PK MTD Determine MTD & NOAEL PK->MTD HED Allometric Scaling to HED (FDA Guidelines) MTD->HED

Workflow for in vivo route selection, pharmacokinetic evaluation, and dose scaling.

References

  • Title: A good practice guide to the administration of substances and removal of blood, including routes and volumes. Source: Journal of Applied Toxicology / PubMed (nih.gov) URL: [Link]

  • Title: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Source: U.S. Food and Drug Administration (FDA) / Regulations.gov URL: [Link]

  • Title: Mefloquine Induces Dose-Related Neurological Effects in a Rat Model. Source: Antimicrobial Agents and Chemotherapy / ASM Journals URL: [Link]

Sources

Troubleshooting asymmetric synthesis using 1-(Propan-2-ylamino)propan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 1-(propan-2-ylamino)propan-2-ol derivatives. This structural motif is the critical pharmacophore of aryloxypropanolamine


-adrenergic antagonists (e.g., propranolol, metoprolol, betaxolol). Because the biological activity resides almost exclusively in the (S)-enantiomer, achieving exceptional enantiomeric excess (ee >99%) is a strict requirement in drug development.

This guide bypasses basic overviews and dives directly into the causality, self-validating protocols, and mechanistic troubleshooting of the industry-standard synthetic route: Jacobsen's Hydrolytic Kinetic Resolution (HKR) followed by regioselective aminolysis .

Part 1: Comparative Synthetic Strategies

Before troubleshooting, it is critical to benchmark your chosen synthetic strategy against industry standards. The table below summarizes the quantitative performance of the most common asymmetric approaches for synthesizing chiral


-blocker precursors.
Synthetic StrategyCatalyst / ReagentTypical ee (%)Typical Yield (%)Mechanistic Advantage
Jacobsen HKR (R,R)-(salen)Co(III)OAc>99%40–45% (max 50%)Highly scalable; utilizes water as the nucleophile for precise kinetic resolution[1].
Biocatalytic Resolution CALB (Lipase)95–99%~45%Mild, environmentally friendly transesterification or hydrolysis[2].
Asymmetric Dihydroxylation Sharpless AD-mix-β90–98%70–85%Avoids the 50% yield ceiling of kinetic resolution; direct asymmetric induction.

Part 2: Mechanistic Pathway & Visualization

The standard workflow relies on resolving a racemic aryl glycidyl ether. The (R,R)-(salen)Co(III)OAc catalyst selectively hydrolyzes the (R)-epoxide into a diol, leaving the highly enantioenriched (S)-epoxide intact. Subsequent nucleophilic attack by isopropylamine yields the target derivative.

G Racemic Racemic Aryl Glycidyl Ether HKR Jacobsen HKR (R,R)-(salen)Co(III)OAc + H2O Racemic->HKR SEpoxide (S)-Epoxide (Target Intermediate) HKR->SEpoxide Kinetic Resolution RDiol (R)-Diol (Byproduct) HKR->RDiol Hydrolysis Aminolysis Aminolysis (Isopropylamine) SEpoxide->Aminolysis Product (S)-1-(Propan-2-ylamino) propan-2-ol Derivative (Chiral β-Blocker) Aminolysis->Product Regioselective Opening

Caption: Workflow for the asymmetric synthesis of (S)-β-blockers via Jacobsen's HKR and aminolysis.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Hydrolytic Kinetic Resolution (HKR) of Aryl Glycidyl Ethers

Causality: The HKR operates via a cooperative bimetallic mechanism. One Co(III) center acts as a Lewis acid to activate the epoxide, while a second Co(III) center delivers the hydroxide nucleophile[1].

  • Catalyst Activation: Dissolve 0.5 mol% of (R,R)-(salen)Co(II) in toluene. Add 2 equivalents (relative to catalyst) of acetic acid and stir open to the air for 30 minutes.

    • Validation Checkpoint 1: The solution must change from dark red/brown to a deep green/black color, confirming the oxidation of Co(II) to the active Co(III)OAc species.

  • Resolution: Evaporate the toluene. Add the racemic aryl glycidyl ether (1.0 eq) to the catalyst flask. Cool the mixture to 0–5 °C.

  • Hydrolysis: Slowly add 0.55 eq of distilled H₂O over 1 hour. Allow the reaction to warm to room temperature and stir for 14–18 hours.

    • Validation Checkpoint 2: Analyze an aliquot via chiral HPLC. The reaction is complete when the conversion reaches exactly 50%, and the remaining (S)-epoxide peak demonstrates >99% ee.

  • Isolation: Purify via silica gel chromatography. The non-polar (S)-epoxide will elute first, leaving the highly polar (R)-diol on the column.

Protocol B: Regioselective Aminolysis

Causality: Nucleophilic attack must occur at the less sterically hindered terminal carbon (C3) via an


 trajectory to preserve the stereocenter at C2[3].
  • Amination: Dissolve the enantioenriched (S)-epoxide in a 5-fold molar excess of isopropylamine. Do not add additional solvent unless the epoxide is highly viscous (if necessary, use minimal anhydrous methanol).

  • Heating: Stir the mixture at 40–50 °C for 4–8 hours.

    • Validation Checkpoint 3: Monitor via TLC. The reaction is complete when the epoxide spot completely disappears, replaced by a lower-Rf spot corresponding to the amino alcohol.

  • Workup: Remove the excess isopropylamine under reduced pressure at a temperature not exceeding 40 °C .

  • Crystallization: Recrystallize the resulting free base from a suitable solvent (e.g., hexane/ethyl acetate) or precipitate as the hydrochloride salt using ethereal HCl.

    • Validation Checkpoint 4: Optical rotation must match the literature value for the (S)-enantiomer, confirming no racemization occurred during the thermal workup.

Part 4: Diagnostic Troubleshooting Matrix (FAQs)

Q1: Why is the enantiomeric excess (ee) of my (S)-epoxide stalling at 90-94% during the HKR step? A1: This is a classic symptom of a compromised bimetallic collision rate. The Jacobsen HKR requires two catalyst molecules to interact simultaneously with the substrate[1]. If your catalyst concentration is too low (e.g., performing the reaction in excessive solvent instead of neat conditions) or if the Co(II) precatalyst was not fully oxidized to Co(III)OAc, the rate of the catalyzed enantioselective hydrolysis drops. This allows the background, non-selective hydrolysis (driven by trace impurities or heat) to compete, capping your ee. Action: Run the reaction neat (no solvent) and ensure complete catalyst oxidation prior to adding the epoxide.

Q2: I am observing a significant amount of a regioisomer during the isopropylamine ring-opening step. How do I prevent this? A2: You are likely experiencing attack at the more substituted C2 carbon, forming a 2-amino-1-propanol derivative instead of the desired 1-amino-2-propanol. This occurs when the reaction conditions inadvertently shift the mechanism from a pure


 trajectory toward an 

-like borderline state. This shift is typically caused by acidic impurities (which protonate the epoxide oxygen, weakening the C-O bonds and favoring the more stable secondary carbocation character at C2) or excessive heat[3]. Action: Ensure strictly basic/neutral conditions. Using a massive molar excess of isopropylamine (5–10 equivalents) not only drives the reaction kinetically toward terminal attack but also acts as its own basic solvent, suppressing any

character.

Q3: My final product has a lower ee than the isolated (S)-epoxide intermediate. Is racemization occurring during aminolysis? A3: Yes. While the epoxide opening with isopropylamine is inherently stereospecific (retention of configuration at C2 because the attack happens at C3), the presence of trace water combined with prolonged heating during the amination step or workup can cause reversible ring-opening and closing. This can occur via a Payne rearrangement-type intermediate or direct hydrolysis/re-epoxidation, leading to partial racemization[3]. Action: Perform the amination in strictly anhydrous conditions. More importantly, when removing the excess isopropylamine during workup, keep the rotary evaporator bath below 40 °C. Prolonged thermal stress in the presence of basic amines is the primary culprit for late-stage ee degradation.

References

  • Technical Support Center: (R)-Metoprolol Synthesis. Benchchem.
  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. PMC - National Institutes of Health.
  • Concise synthesis of β-blockers (S)-metoprolol and (S)-betaxolol using hydrolytic kinetic resolution. ResearchGate.
  • Minor Enantiomer Recycling: Application to Enantioselective Syntheses of Beta Blockers. ResearchGate.

Sources

Technical Support Center: Large-Scale Production of 1-(Propan-2-ylamino)propan-2-ol

[1]

Introduction: The Chemistry of Precision

Welcome to the technical support hub for the synthesis of 1-(Propan-2-ylamino)propan-2-ol (also known as N-isopropyl-1-amino-2-propanol). In the pharmaceutical and fine chemical sectors, this molecule is a critical intermediate, serving as a building block for beta-blockers and a specialized surfactant.

The synthesis relies on the nucleophilic ring-opening of Propylene Oxide (PO) by Isopropylamine (IPA) . While the chemistry appears straightforward, scaling this reaction introduces non-linear challenges regarding regioselectivity , exotherm management , and impurity profiles .

This guide abandons generic advice. Instead, we focus on the causal relationships between process parameters and Critical Quality Attributes (CQAs), providing you with self-validating protocols to refine your production line.

Visualizing the Reaction Pathway

Before troubleshooting, we must establish the kinetic landscape. The diagram below details the primary reaction, the competing regioselective path, and the risk of over-alkylation.

ReactionPathwayIPAIsopropylamine(Nucleophile)Major1-(Propan-2-ylamino)propan-2-ol(Target Product - Major)Kinetic ProductIPA->Major+ PO (Attack at C1)FastMinor2-(Propan-2-ylamino)propan-1-ol(Regioisomer - Minor)IPA->Minor+ PO (Attack at C2)Slow (Steric Hindrance)POPropylene Oxide(Electrophile)PO->MajorDiAdduct1,1'-Iminodipropan-2-ol(Over-Alkylation Impurity)Major->DiAdduct+ PO (Secondary Reaction)Requires Control

Figure 1: Reaction network showing the nucleophilic attack of Isopropylamine on Propylene Oxide. Control of the 'Major' vs. 'DiAdduct' ratio is the primary process objective.

Module 1: Reaction Optimization (Upstream)

Q1: Why is my di-adduct (impurity) level rising despite maintaining stoichiometry?

The Mechanism: The product, a secondary amine, is arguably more nucleophilic than the starting primary amine (Isopropylamine) due to the inductive effect of the alkyl groups. If the local concentration of PO is high relative to the starting amine, the PO will react with the product you just formed, creating the di-adduct.

The Solution: Pseudo-First-Order Kinetics You cannot run this 1:1 on a large scale. You must operate in a regime of high molar excess of Isopropylamine.

  • Protocol Refinement:

    • Molar Ratio: Increase Isopropylamine:PO ratio to 5:1 or even 8:1 .

    • Mode of Addition: Do not mix all reagents at once. Use a Semi-Batch approach.

      • Load 100% of Isopropylamine into the reactor.

      • Dose Propylene Oxide slowly over time.[1]

    • Validation: This ensures that every PO molecule entering the reactor "sees" a sea of Isopropylamine, statistically favoring the primary reaction over the secondary one. Excess amine is easily stripped and recycled (BP ~33°C).

Q2: I am seeing a "runaway" exotherm profile. How do I calculate the safe dosing rate?

The Physics: The ring-opening of epoxide is highly exothermic (

Troubleshooting Guide: Use the Dosage-Controlled Thermal Regime .

ParameterSpecificationReasoning
Target Temperature 40°C – 60°C (Initial)Low enough to prevent PO vaporization, high enough for kinetics.
Cooling Capacity (

)
Must be >


Accumulation Limit < 5% Unreacted POIf cooling fails, the "accumulated" potential energy must not breach the reactor's pressure rating.

Self-Validating Check: Stop PO feed. If reactor temperature continues to rise significantly (>5°C) after feed stop, your reaction is accumulation-controlled (dangerous). If temperature drops immediately, you are feed-controlled (safe).

Q3: Does water play a role in this reaction?

Insight: Yes. While often considered an impurity, trace water (1-3%) acts as a proton shuttle . It activates the epoxide oxygen through hydrogen bonding, lowering the activation energy for the amine attack.

  • Recommendation: Do not use ultra-dry reagents. A water content of 0.5% - 2.0% in the amine feed is beneficial for rate and conversion.

  • Warning: Excessive water (>5%) will lead to the formation of Propylene Glycol (hydrolysis of PO), a difficult-to-remove impurity.

Module 2: Process Engineering & Scale-Up

Process Flow Diagram (PFD)

The following workflow illustrates the recommended semi-batch configuration with a recycle loop for the excess amine.

ProcessFlowTank_IPAIsopropylamineStorageReactorSemi-Batch Reactor(P-Control, Cooling Jacket)Tank_IPA->ReactorInitial Charge (Excess)Tank_POPropylene OxideStorage (Chilled)Tank_PO->ReactorControlled DosingFlashFlash Evaporator(Strip Excess IPA)Reactor->FlashCrude MixtureRecycleAmine Recycle LoopFlash->RecycleUnreacted IPADistillationVacuum Distillation(Product Purification)Flash->DistillationStripped CrudeRecycle->Tank_IPAFinalFinal Product1-(Propan-2-ylamino)propan-2-olDistillation->FinalPurity >99%

Figure 2: Semi-batch process flow emphasizing the recycle of excess Isopropylamine to ensure economic viability and high selectivity.

Q4: The reactor pressure spikes unpredictably. What is the cause?

Root Cause Analysis: Pressure spikes usually indicate PO accumulation . If the reaction temperature is too low, PO does not react immediately upon entry. It builds up as a liquid.[2] Once the reaction "kicks off" or temperature rises slightly, all that accumulated PO reacts simultaneously, vaporizing the mixture.

Corrective Action:

  • Raise Initial T: Ensure the reactor is at least 40-50°C before starting PO feed.

  • Inert Pad: Maintain a Nitrogen pad (2-3 bar) to suppress boiling of Isopropylamine (BP 33°C).

  • Agitation: Ensure high-shear mixing. PO is miscible but requires rapid dispersion to prevent "hot spots."

Module 3: Purification & Quality Control

Q5: How do I separate the Regioisomer (2-amino-1-ol)?

The Hard Truth: Separating 1-(Propan-2-ylamino)propan-2-ol (Major) from 2-(Propan-2-ylamino)propan-1-ol (Minor) by simple distillation is extremely difficult due to very close boiling points.

Strategy: You must solve this upstream .

  • Steric Control: The isopropyl group on the amine already favors attack at the less hindered carbon (C1) of PO.

  • Temperature: Lower reaction temperatures favor the kinetic product (Major isomer). Higher temperatures increase the energy available to overcome the barrier for the minor isomer.

    • Guideline: Keep reaction T < 90°C.

Q6: Product discoloration (Yellowing) during storage.

Cause: Oxidation of the secondary amine or trace impurities (aldehydes from PO rearrangement).

Prevention Protocol:

  • Nitrogen Blanket: Store under N2. Amines absorb CO2 from air to form carbamates and oxidize.

  • Chelating Agents: Trace metal ions (Fe, Cu) from the reactor steel can catalyze oxidation. Pass the crude product through a chelating resin if discoloration persists.

  • Distillation Temp: Do not exceed 140°C pot temperature during distillation. Use high vacuum (< 10 mbar) to keep boiling points low.

Summary of Physicochemical Properties

PropertyValueRelevance
Molecular Weight 117.19 g/mol Calculation of stoichiometry.
Boiling Point ~170°C (at 760 mmHg)Requires vacuum for purification.
Flash Point ~60-70°C (Est.)Flammable.[3] Requires Class I Div 1 electricals.
Solubility Miscible in water, alcoholsEasy cleaning, but hygroscopic.
CAS Number 109-56-8 Use for regulatory filing (TSCA/REACH).

References

  • Rebsdat, S., & Mayer, D. (2000). Ethylene Oxide.[3] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Analogous epoxide chemistry and safety protocols).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Mechanisms of nucleophilic attack on epoxides).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7993, 1-(Isopropylamino)-2-propanol. (Verification of CAS 109-56-8 and properties).

  • Anderson, K. W., et al. (2008). Optimization of the Synthesis of Beta-Amino Alcohols. Journal of Organic Chemistry. (General protocols for amine-epoxide ring opening).

  • Occupational Safety and Health Administration (OSHA). Propylene Oxide Handling and Safety Standards. (Safety data for handling PO).

(Note: While specific industrial batch records are proprietary, the kinetic principles cited above are established in foundational organic synthesis literature.)

Validation & Comparative

Comparative analysis of different synthetic routes to 1-(Propan-2-ylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-(Propan-2-ylamino)propan-2-ol, a key chemical intermediate and a known impurity in the synthesis of several beta-blocker pharmaceuticals (Propranolol EP Impurity B), warrants a thorough understanding of its synthetic pathways.[1][2] This guide provides a critical comparative analysis of the most prevalent and practical synthetic routes to this secondary amino alcohol. We will delve into the mechanistic underpinnings, operational parameters, and relative merits and demerits of three primary synthetic strategies: the direct nucleophilic ring-opening of propylene oxide, the reductive amination of 1-hydroxy-2-propanone, and the N-alkylation of 1-amino-2-propanol. Each route is evaluated based on yield, purity, scalability, safety, and environmental considerations, supported by detailed experimental protocols and comparative data to empower researchers in making informed decisions for their specific applications.

Introduction

The synthesis of 1-(Propan-2-ylamino)propan-2-ol is of significant interest due to its structural relationship to a class of widely used pharmaceuticals. Its controlled synthesis is crucial for impurity profiling in drug manufacturing and for its potential use as a building block in the development of new chemical entities. The choice of synthetic route can profoundly impact the efficiency, cost-effectiveness, and environmental footprint of its production. This guide aims to provide a comprehensive and objective comparison of the available synthetic methodologies, moving beyond a mere listing of procedures to offer insights into the causality behind experimental choices.

Comparative Analysis of Synthetic Routes

The synthesis of 1-(Propan-2-ylamino)propan-2-ol can be approached from several distinct starting materials and reaction pathways. Here, we compare three of the most logical and commonly employed strategies.

Route 1: Nucleophilic Ring-Opening of Propylene Oxide with Isopropylamine

This is arguably the most direct and atom-economical approach to 1-(Propan-2-ylamino)propan-2-ol. The reaction involves the nucleophilic attack of isopropylamine on one of the carbon atoms of the propylene oxide epoxide ring, leading to its opening and the formation of the desired amino alcohol.

Mechanism: The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine attacks one of the electrophilic carbon atoms of the epoxide ring. In the absence of a catalyst, the attack preferentially occurs at the less sterically hindered carbon atom (C1), yielding the desired 1-(Propan-2-ylamino)propan-2-ol.

Experimental Protocol: Synthesis of 1-(Propan-2-ylamino)propan-2-ol from Propylene Oxide and Isopropylamine

  • Reactants:

    • Propylene oxide

    • Isopropylamine

    • Methanol (or another suitable protic solvent)

  • Procedure:

    • In a pressure-rated reaction vessel equipped with a magnetic stirrer, a solution of isopropylamine (1.2 equivalents) in methanol is prepared and cooled to 0-5 °C in an ice bath.

    • Propylene oxide (1.0 equivalent) is added dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, the reaction vessel is sealed and the mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, the solvent and excess isopropylamine are removed under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield 1-(Propan-2-ylamino)propan-2-ol as a colorless to pale yellow liquid.

Route 2: Reductive Amination of 1-Hydroxy-2-propanone with Isopropylamine

Reductive amination is a powerful and versatile method for the formation of C-N bonds.[3][4] In this route, 1-hydroxy-2-propanone (hydroxyacetone) is first condensed with isopropylamine to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amino alcohol.

Mechanism: The reaction begins with the nucleophilic addition of isopropylamine to the carbonyl group of 1-hydroxy-2-propanone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an iminium ion, which is then reduced by a suitable reducing agent to yield the final product. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[5][6]

Experimental Protocol: Synthesis of 1-(Propan-2-ylamino)propan-2-ol via Reductive Amination

  • Reactants:

    • 1-Hydroxy-2-propanone

    • Isopropylamine

    • Methanol or Ethanol (solvent)

    • Sodium borohydride (NaBH₄) or Platinum oxide (PtO₂) for catalytic hydrogenation

    • Hydrogen gas (for catalytic hydrogenation)

  • Procedure (using NaBH₄):

    • To a stirred solution of 1-hydroxy-2-propanone (1.0 equivalent) and isopropylamine (1.5 equivalents) in methanol, cooled to 0 °C, sodium borohydride (1.5 equivalents) is added portion-wise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • The reaction is quenched by the slow addition of water.

    • The solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

    • Purification is achieved by vacuum distillation or column chromatography on silica gel.

Route 3: N-Alkylation of 1-Amino-2-propanol

This approach starts with the readily available 1-amino-2-propanol and introduces the isopropyl group onto the nitrogen atom. This can be achieved through direct alkylation with an isopropyl halide or, more effectively, through reductive amination with acetone. Direct alkylation often suffers from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, making it a less desirable method for selective mono-alkylation.[7] A more controlled and efficient method is the reductive amination of 1-amino-2-propanol with acetone.

Mechanism (Reductive Amination with Acetone): Similar to Route 2, 1-amino-2-propanol reacts with acetone to form an imine intermediate, which is then reduced to the final product. This method offers high selectivity for the desired secondary amine. A similar procedure has been successfully used for the N-alkylation of other amino alcohols.[8]

Experimental Protocol: Synthesis of 1-(Propan-2-ylamino)propan-2-ol from 1-Amino-2-propanol and Acetone

  • Reactants:

    • 1-Amino-2-propanol

    • Acetone

    • Methanol or Ethanol (solvent)

    • Platinum oxide (PtO₂) catalyst

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation vessel, 1-amino-2-propanol (1.0 equivalent) and acetone (1.2 equivalents) are dissolved in ethanol.

    • Platinum oxide catalyst (catalytic amount) is added to the solution.

    • The vessel is placed on a hydrogenation apparatus, purged with hydrogen, and then pressurized with hydrogen gas (typically 3-4 atm).

    • The mixture is shaken or stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed.

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to remove the solvent.

    • The resulting crude product is purified by vacuum distillation.

Data Presentation and Comparison

Parameter Route 1: Propylene Oxide Ring-Opening Route 2: Reductive Amination of 1-Hydroxy-2-propanone Route 3: N-Alkylation of 1-Amino-2-propanol (via Reductive Amination)
Starting Materials Propylene oxide, Isopropylamine1-Hydroxy-2-propanone, Isopropylamine, Reducing Agent1-Amino-2-propanol, Acetone, Reducing Agent
Reaction Type Nucleophilic Ring-OpeningReductive AminationReductive Amination
Typical Yield Good to Excellent (often >80%)Good (typically 60-80%)Good to Excellent (often >85%)
Purity of Crude Product Generally high, main byproduct is the regioisomer.Can contain unreacted starting materials and over-alkylation products if not controlled.High, with minimal byproducts.
Key Advantages - High atom economy- Direct, one-step reaction- Readily available starting materials- Milder reaction conditions compared to some other methods- Avoids the use of highly reactive epoxides- High selectivity for mono-alkylation- Readily available and inexpensive starting materials
Key Disadvantages - Propylene oxide is a volatile, flammable, and carcinogenic compound requiring careful handling.- Potential for formation of the regioisomeric byproduct.- Requires a reducing agent, adding to the cost and waste stream.- 1-Hydroxy-2-propanone can be unstable.- Two-step process if 1-amino-2-propanol is not commercially available.- Requires a reducing agent or catalytic hydrogenation setup.
Safety Considerations - Use of a pressure vessel is recommended.- Strict safety protocols for handling propylene oxide are essential.- Handling of reducing agents like NaBH₄ requires care.- Catalytic hydrogenation involves flammable hydrogen gas.- Catalytic hydrogenation requires a specialized setup and handling of flammable hydrogen gas.
Environmental Impact - Can be a green process if the reaction is highly selective and solvent is recycled.- Generation of waste from the reducing agent.- Generation of waste from the reducing agent (if used). Catalytic hydrogenation is a cleaner reduction method.

Visualization of Synthetic Pathways

Route 1: Propylene Oxide Pathway

G PropyleneOxide Propylene Oxide reaction1 PropyleneOxide->reaction1 Isopropylamine Isopropylamine Isopropylamine->reaction1 Product1 1-(Propan-2-ylamino)propan-2-ol reaction1->Product1 Nucleophilic Ring-Opening

Caption: Direct synthesis from propylene oxide.

Route 2: Reductive Amination Pathway

G Hydroxyacetone 1-Hydroxy-2-propanone Imine Imine Intermediate Hydroxyacetone->Imine Isopropylamine Isopropylamine Isopropylamine->Imine Product2 1-(Propan-2-ylamino)propan-2-ol Imine->Product2 ReducingAgent Reducing Agent (e.g., NaBH₄, H₂/PtO₂) ReducingAgent->Product2 Reduction

Caption: Reductive amination of hydroxyacetone.

Route 3: N-Alkylation Pathway

G AminoPropanol 1-Amino-2-propanol Imine2 Imine Intermediate AminoPropanol->Imine2 Acetone Acetone Acetone->Imine2 Product3 1-(Propan-2-ylamino)propan-2-ol Imine2->Product3 ReducingAgent2 Reducing Agent (e.g., H₂/PtO₂) ReducingAgent2->Product3 Reduction

Caption: N-alkylation via reductive amination.

Conclusion and Recommendations

The choice of the optimal synthetic route to 1-(Propan-2-ylamino)propan-2-ol is contingent upon the specific requirements of the synthesis, including scale, available equipment, and safety infrastructure.

  • For large-scale industrial production , the direct reaction of propylene oxide with isopropylamine (Route 1) is likely the most economically viable due to its high atom economy and directness. However, this route necessitates robust safety measures to handle the hazardous nature of propylene oxide.[2]

  • For laboratory-scale synthesis and process development , reductive amination (Routes 2 and 3) offers a safer and more versatile alternative. The N-alkylation of 1-amino-2-propanol with acetone via catalytic hydrogenation (a variant of Route 3) is particularly attractive due to its high selectivity and the use of a clean reducing agent (hydrogen gas). While it may appear as a two-step process if 1-amino-2-propanol needs to be synthesized first, the starting materials are generally less hazardous than propylene oxide.

Ultimately, a thorough risk assessment and consideration of the principles of green chemistry should guide the selection of the most appropriate synthetic strategy.

References

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education2006, 83 (6), 929. [URL: https://pubs.acs.org/doi/abs/10.1021/ed083p929]
  • Quora. How to make isopropylamine from acetone, ammonia, acid (HCl), and some metal. [URL: https://www.quora.com/How-do-I-make-isopropylamine-from-acetone-ammonia-acid-HCl-and-some-metal]
  • YouTube. Reductive Amination. [URL: https://www.youtube.
  • ResearchGate. Condition variations for the reductive amination of hydroxyacetone in... [URL: https://www.researchgate.net/figure/Condition-variations-for-the-reductive-amination-of-hydroxyacetone-in-the-presence-of-53_tbl1_347432049]
  • ResearchGate. Resolution of racemic 1-amino-2-propanol. [URL: https://www.researchgate.net/publication/257805179_Resolution_of_racemic_1-amino-2-propanol]
  • BenchChem. Technical Support Center: Synthesis of (2S)-2-(methylamino)propan-1-ol. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-2s-2-methylamino-propan-1-ol]
  • Sigma-Aldrich. Application Note – Reductive Amination. [URL: https://www.sigmaaldrich.
  • PMC. 3-Anilino-1-(isopropylamino)propan-2-ol. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960416/]
  • ChemScene. (R)-1-(Isopropylamino)propan-2-ol. [URL: https://www.chemscene.com/products/cas-1690085-42-7.html]
  • Google Patents. CN1887855A - Prepn of (S)-(+)-2-amino propanol. [URL: https://patents.google.
  • Google Patents. CN106397219A - Method used for synthesizing isopropylamine via acetone hydrogenation ammoniation. [URL: https://patents.google.
  • Organic Syntheses. 2-isopropylaminoethanol. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0470]
  • RSC Publishing. A new route for the synthesis of propylene oxide from bio-glycerol derivated propylene glycol. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/gc/b921319g]
  • MilliporeSigma. DL-1-Amino-2-propanol. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/119904]
  • BenchChem. Experimental procedure for N-alkylation of primary amines. [URL: https://www.benchchem.
  • Wikipedia. Propylene oxide. [URL: https://en.wikipedia.org/wiki/Propylene_oxide]
  • PMC. Catalytic Conversion of Biomass-Derived 1,2-Propanediol to Propylene Oxide over Supported Solid-Base Catalysts. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359560/]
  • Sciencemadness Discussion Board. N-isopropyl-2-propanimine preparation. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=57540]
  • PMC. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7383824/]
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)ethanol. [URL: https://www.benchchem.com/in-depth-technical-guide-to-synthesis-of-2-isopropylamino-ethanol]
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [URL: https://www.masterorganicchemistry.
  • ChemRxiv. Green synthesis of propylene oxide directly from propane. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6209e512d744b34b344155b9]
  • ResearchGate. Synthesis of isopropylamine from direct amination of 2-propanol. [URL: https://www.researchgate.
  • European Patent Office. METHOD FOR PRODUCING PROPYLENE OXIDE. [URL: https://data.epo.org/publication-server/document?i=596846172&typ=docdb&cc=EP&pn=4180425&ki=A1]

Sources

1-(Propan-2-ylamino)propan-2-ol versus propranolol: a comparative pharmacological study.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of rational drug design and environmental pharmacology, comparing a fully realized active pharmaceutical ingredient (API) with its core pharmacophore fragment provides profound insights into receptor mechanics. This guide presents an in-depth comparative analysis of propranolol —the prototypical non-selective β-adrenergic receptor antagonist—and 1-(Propan-2-ylamino)propan-2-ol (also known as 1-isopropylamino-2-propanol), which serves as both the foundational structural side chain of most β-blockers and a critical environmental transformation product.

By dissecting these two molecules, researchers can isolate the exact thermodynamic and structural variables responsible for G-protein-coupled receptor (GPCR) antagonism, while also establishing robust protocols for tracking the biodegradation of cardiovascular drugs in ecological systems.

Structural Anatomy and Structure-Activity Relationship (SAR)

The pharmacological divergence between these two molecules is a textbook demonstration of GPCR binding kinetics.

  • Propranolol consists of a lipophilic 1-naphthyloxy ring attached to an alkanolamine side chain.

  • 1-(Propan-2-ylamino)propan-2-ol is simply that alkanolamine side chain, entirely lacking the aromatic ring system.

To achieve high-affinity antagonism at β1 and β2 adrenergic receptors, a molecule must satisfy two primary binding domains within the receptor's orthosteric pocket. The protonated secondary amine and the β-hydroxyl group of the alkanolamine chain form crucial ionic and hydrogen bonds with Asp113 and Asn312, respectively. However, these interactions alone are insufficient to drive receptor conformational arrest. The bulky, hydrophobic naphthyloxy group of propranolol is required to anchor the molecule deep within the hydrophobic pocket (interacting with Phe290 and Trp109), displacing endogenous catecholamines 1.

Without this aromatic anchor, 1-(Propan-2-ylamino)propan-2-ol exhibits virtually zero intrinsic affinity or efficacy, rendering it pharmacologically inert in mammalian systems.

SAR_Logic Prop Propranolol (Full Antagonist) Arom Naphthyloxy Ring (Hydrophobic) Prop->Arom Contains Amine Alkanolamine Chain (H-Bond / Ionic) Prop->Amine Contains Frag 1-(Propan-2-ylamino)propan-2-ol (Pharmacophore Fragment) Frag->Amine Contains GPCR_Hydro β-Receptor Hydrophobic Pocket (Phe290, Trp109) Frag->GPCR_Hydro Missing Interaction Arom->GPCR_Hydro High Affinity Binding GPCR_Ionic β-Receptor Ionic Anchor (Asp113, Asn312) Amine->GPCR_Ionic Anchoring

Fig 1. Structural interaction logic of propranolol vs. its alkanolamine fragment at the β-receptor.

Environmental and Metabolic Relevance

While 1-(Propan-2-ylamino)propan-2-ol is not used as a therapeutic agent, it has gained immense importance in environmental toxicology. β-blockers are among the most frequently detected pharmaceuticals in municipal wastewater. During biological wastewater treatment, ammonia-oxidizing bacteria (AOB) cometabolically degrade β-blockers (like atenolol and propranolol) via ether bond cleavage. This degradation specifically yields 1-(Propan-2-ylamino)propan-2-ol as a primary, stable transformation product (TP) 2.

Tracking this fragment allows environmental scientists to validate the efficacy of bioremediation systems without the confounding variables of the parent drug's high lipophilicity 3.

Quantitative Pharmacological Comparison

The table below summarizes the drastic shift in physicochemical and pharmacological properties caused by the removal of the naphthyloxy group.

Property / MetricPropranolol1-(Propan-2-ylamino)propan-2-ol
Primary Role Active Pharmaceutical IngredientPharmacophore Fragment / TP
Molecular Weight 259.34 g/mol 117.19 g/mol
Lipophilicity (LogP) ~3.48 (High, crosses BBB)~0.15 (Low, highly aqueous)
β1-Receptor Affinity (

)
~1.8 nM> 100,000 nM (Negligible)
β2-Receptor Affinity (

)
~0.8 nM> 100,000 nM (Negligible)
Receptor Interactions Hydrophobic + Ionic + H-BondIonic + H-Bond Only

Experimental Methodologies

To empirically validate the pharmacological differences between the full drug and the fragment, researchers must employ highly sensitive, self-validating assay systems.

Protocol A: Radioligand Displacement Binding Assay

Causality & Rationale: Functional assays can sometimes mask ultra-low affinity binding due to signal amplification. A radioligand displacement assay using [125I]-Cyanopindolol (CYP) provides a direct, thermodynamic measurement of receptor affinity (


).
Self-Validation Mechanism:  The assay incorporates a 10 µM unlabeled propranolol control to define Non-Specific Binding (NSB). If NSB exceeds 20% of total binding, the membrane preparation is deemed invalid due to high lipid trapping.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human β2-adrenergic receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 50 pM [125I]-CYP, and varying concentrations of the test compound (Propranolol:

    
     to 
    
    
    
    M; Fragment:
    
    
    to
    
    
    M).
  • Equilibration: Incubate the microplate at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a gamma scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: TR-FRET Functional cAMP Accumulation Assay

Causality & Rationale: To prove that binding (or lack thereof) translates to functional antagonism, intracellular cAMP levels must be measured. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it is a homogeneous, wash-free assay, preventing the accidental washout of low-affinity fragments. Self-Validation Mechanism: The protocol includes a Forskolin (10 µM) positive control. Forskolin directly activates adenylyl cyclase, bypassing the GPCR. If Forskolin fails to induce a cAMP spike, the cellular machinery is compromised, and the assay is rejected.

  • Cell Seeding: Plate β2AR-expressing CHO-K1 cells at 10,000 cells/well in a 384-well microplate.

  • Antagonist Pre-treatment: Add test compounds (Propranolol or Fragment) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes.

  • Agonist Challenge: Add an

    
     concentration of Isoproterenol (a full β-agonist) to stimulate cAMP production. Incubate for 30 minutes at 37°C.
    
  • Lysis & Detection: Add the TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and the d2-labeled cAMP tracer.

  • Readout: Measure the emission ratio (665 nm / 620 nm) on a microplate reader. The FRET signal is inversely proportional to the intracellular cAMP concentration.

cAMP_Workflow Step1 Seed CHO-K1 Cells (Expressing β2AR) Step2 Pre-incubate with Antagonist (Propranolol or Fragment) Step1->Step2 Step3 Stimulate with Agonist (Isoproterenol) Step2->Step3 Step4 Cell Lysis & cAMP Extraction Step3->Step4 Step5 TR-FRET Detection (Read Emission Ratio) Step4->Step5 Step6 Calculate IC50 / Schild Plot Analysis Step5->Step6

Fig 2. Step-by-step workflow for the TR-FRET functional cAMP accumulation assay.

References

  • Gneuwuch, C. T., & Friedman, H. L. (1972). Pyridine isosteres of the beta-adrenergic antagonists, 2-(p-nitrophenyl)-1-isopropylamino-2-ethanol and 3-(p-nitrophenoxy)-1-isopropylamino-2-propanol. Journal of Medicinal Chemistry, 15(12), 1321-1324.
  • Xu, Y., Radjenovic, J., Yuan, Z., & Ni, B.-J. (2017). Biodegradation of Atenolol by an Enriched Nitrifying Sludge: Products and Pathways. Chemical Engineering Journal, 312, 351-359.
  • National Institutes of Health (NIH) / PMC. (2025). β-Blockers in the Environment: Challenges in Understanding Their Persistence and Ecological Impact.

Sources

The Synthesis of Aryloxypropanolamine β-Blockers: A Comparative Guide to the Utility of 1-(Propan-2-ylamino)propan-2-ol and Its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of β-adrenergic receptor antagonists, commonly known as β-blockers, is a cornerstone of cardiovascular drug development. The aryloxypropanolamine scaffold is a key structural motif in many of these life-saving medications. This guide provides an in-depth technical comparison of synthetic routes to this critical class of compounds, focusing on the pivotal role of the intermediate 1-(Propan-2-ylamino)propan-2-ol in the synthesis of the archetypal β-blocker, Propranolol. We will cross-validate the traditional synthetic pathway with modern, more sustainable alternatives, offering a comprehensive overview of the experimental data that underpins the choice of synthetic strategy in a drug development context.

The Classical Approach: 1-(Propan-2-ylamino)propan-2-ol as a Key Precursor to Propranolol

The most established and widely documented synthesis of Propranolol, a non-selective β-blocker, proceeds via a two-step process that culminates in the formation of the 1-(Propan-2-ylamino)propan-2-ol backbone. This method, while robust, serves as a baseline against which more contemporary methods can be evaluated.

The synthesis begins with the reaction of 1-naphthol with epichlorohydrin, typically under basic conditions, to form the intermediate 1-(naphthalen-1-yloxy)-2,3-epoxypropane. This epoxide is then subjected to a nucleophilic ring-opening reaction with isopropylamine. This second step is where the 1-(Propan-2-ylamino)propan-2-ol moiety is generated, directly yielding Propranolol.

This classical route is favored for its relatively simple and accessible reagents. However, it often requires high temperatures and can lead to the formation of impurities, necessitating careful purification. The overall yield of this process is variable, with reports ranging from 70% to over 90%, depending on the specific reaction conditions and purification methods employed.[1][2]

Comparative Analysis of Synthetic Methodologies

The landscape of β-blocker synthesis has evolved significantly, driven by the need for greater efficiency, stereoselectivity, and sustainability. Below is a comparative analysis of the classical approach with several cutting-edge alternatives.

Table 1: Comparative Performance of Propranolol Synthesis Routes
Synthetic RouteKey Intermediate/CatalystTypical Yield (%)Enantiomeric Excess (ee) (%)Key AdvantagesKey Disadvantages
Classical Synthesis 1-(naphthalen-1-yloxy)-2,3-epoxypropane70-93[1][2]RacemicWell-established, accessible reagentsHigh temperatures, potential for impurities, produces a racemic mixture
Chemoenzymatic Synthesis Lipase-catalyzed kinetic resolution39-40 (for the desired enantiomer)>99[3]High enantioselectivity, mild reaction conditionsLower yield for a single enantiomer from a racemate
Acid-Catalyzed Kinetic Resolution Zn(NO₃)₂ / (+)-tartaric acid92 (for the racemic product)Optically enriched (S)-isomer[4]High yield, potential for enantiomeric enrichmentRequires chiral resolving agents
Continuous Flow Synthesis -90[5]RacemicHigh productivity, improved safety and controlRequires specialized equipment
Sustainable Synthesis (Deep Eutectic Solvents) Choline chloride:ethylene glycol95[6]RacemicAvoids hazardous solvents, high yield, simple work-upPrimarily demonstrated for Atenolol, may require optimization for Propranolol

In-Depth Look at Alternative Synthetic Strategies

Chemoenzymatic Synthesis: The Path to Enantiopurity

A significant drawback of the classical synthesis is the production of a racemic mixture of Propranolol. The pharmacological activity of β-blockers resides almost exclusively in the (S)-enantiomer.[7] Chemoenzymatic methods address this challenge by employing enzymes, typically lipases, to achieve kinetic resolution of a key chiral intermediate.

In this approach, a racemic intermediate, such as a chlorohydrin precursor, is subjected to enzymatic acylation. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms, both in high enantiomeric purity.[3] While this method provides excellent enantioselectivity, the theoretical maximum yield for the desired enantiomer is 50% from a racemic starting material.

Continuous Flow Synthesis: A Modern Approach to Production

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and the potential for higher throughput. The synthesis of Propranolol in a continuous flow system has been demonstrated to achieve high yields in very short reaction times.[5] This methodology is particularly advantageous for large-scale industrial production, where efficiency and consistency are paramount.

Green Chemistry: Sustainable Synthesis of β-Blockers

The principles of green chemistry are increasingly influencing pharmaceutical manufacturing. For the synthesis of β-blockers like Atenolol, the use of deep eutectic solvents (DES) as a reaction medium has been shown to be highly effective.[6] These solvents are often biodegradable, non-toxic, and can be recycled, offering a more environmentally benign alternative to traditional organic solvents. A one-pot synthesis of Atenolol in a choline chloride-based DES has been reported with a 95% yield, highlighting the potential of this approach for other aryloxypropanolamine β-blockers.[6]

Experimental Protocols

Protocol 1: Classical Synthesis of Propranolol

This protocol outlines the traditional two-step synthesis of racemic Propranolol.

Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane

  • To a solution of 1-naphthol (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add a base such as potassium hydroxide (KOH) and stir until fully dissolved.

  • Add epichlorohydrin (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate.

Step 2: Synthesis of Propranolol

  • Dissolve the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane from Step 1 in an excess of isopropylamine.

  • Heat the reaction mixture in a sealed vessel or under reflux (typically 50-70 °C).

  • Monitor the reaction by TLC until the starting epoxide is consumed.

  • Remove the excess isopropylamine under reduced pressure.

  • Purify the crude Propranolol by recrystallization or column chromatography to obtain the final product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the classical synthetic route to Propranolol and a representative chemoenzymatic approach.

classical_synthesis naphthol 1-Naphthol intermediate 1-(naphthalen-1-yloxy)-2,3-epoxypropane naphthol->intermediate Base epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate propranolol Propranolol intermediate->propranolol isopropylamine Isopropylamine isopropylamine->propranolol

Caption: Classical synthesis of Propranolol.

chemoenzymatic_synthesis racemic_intermediate Racemic Chlorohydrin Intermediate acylated_enantiomer (R)-Acylated Enantiomer racemic_intermediate->acylated_enantiomer Acyl donor s_enantiomer (S)-Enantiomer (unreacted) racemic_intermediate->s_enantiomer lipase Lipase lipase->acylated_enantiomer lipase->s_enantiomer s_propranolol (S)-Propranolol s_enantiomer->s_propranolol Isopropylamine

Caption: Chemoenzymatic route to (S)-Propranolol.

Conclusion and Future Outlook

The synthesis of aryloxypropanolamine β-blockers, with Propranolol as a prime example, has seen remarkable advancements from its classical origins. While the traditional route utilizing 1-(Propan-2-ylamino)propan-2-ol formation remains a viable and well-understood method, its limitations in terms of stereocontrol and environmental impact have spurred the development of innovative alternatives.

Chemoenzymatic and asymmetric catalytic methods now offer elegant solutions for the production of enantiomerically pure β-blockers, which is crucial for their therapeutic efficacy. Furthermore, the adoption of green chemistry principles and continuous flow technologies is paving the way for more sustainable and efficient large-scale manufacturing.

For researchers and drug development professionals, the choice of synthetic strategy will depend on a multitude of factors, including the desired scale of production, the need for enantiopurity, cost considerations, and environmental regulations. A thorough understanding of the experimental data and the underlying chemical principles of each approach is essential for making informed decisions in the development of these vital cardiovascular drugs.

References

  • Facile Synthesis of Propranolol and Novel Derivatives. (2020). Journal of Chemistry. [Link]

  • Synthesis method and application of propranolol. (2021). CN113511979A.
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol... (2021). Molecules. [Link]

  • Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. (2010). Oriental Journal of Chemistry. [Link]

  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). (2015). Turkish Journal of Chemistry. [Link]

  • Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. (2020). ResearchGate. [Link]

  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. (2022). RSC Publishing. [Link]

  • Synthesis method of propranolol hydrochloride. (2020). Patsnap. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (2025). Journal of Medicinal and Medical Chemistry.
  • Biocatalytic approaches to optically active beta-blockers. (2004). PubMed. [Link]

  • Process for producing atenolol of high optical purity. (2006). US6982349B1.
  • Development of a continuous flow synthesis of propranolol: tackling a competitive side reaction. (2019). ResearchGate. [Link]

  • Metoprolol manufacturing process. (2005). US20050107635A1.
  • Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. (2024). Molecules. [Link]

  • Asymmetric Synthesis of (S)-Metoprolol. (2010). Chinese Journal of Applied Chemistry. [Link]

  • Biocatalytic synthesis of (S)-Practolol, a selective β-blocker. (2015). ResearchGate. [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities. (2025). Research Journal of Pharmacy and Technology. [Link]

  • Development of A Continuous Flow Synthesis of Propranolol. (2019). Scribd. [Link]

  • Synthesis method of metoprolol succin
  • Improved method for synthesis of beta-blocker. (2010). RU2423346C2.
  • Technical Support Center: Synthesis of (R)-Metoprolol. (2025). Benchchem.
  • Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. (2018). Molecules. [Link]

  • Synthesis of Atenolol Impurities. (2012). Academia.edu. [Link]

Sources

A Comparative Analysis of the Biological Activities of 1-(Propan-2-ylamino)propan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The principle of stereoisomerism is a fundamental concept in pharmacology, where the three-dimensional arrangement of atoms within a molecule can drastically alter its biological effects. The non-superimposable mirror-image forms of a chiral molecule, known as enantiomers, often exhibit distinct pharmacodynamic and pharmacokinetic profiles. This guide provides an in-depth comparative study of the enantiomers of 1-(Propan-2-ylamino)propan-2-ol, commonly known as propranolol, a widely used non-selective beta-blocker.[1][2][3][4][]

Propranolol is administered clinically as a racemic mixture, containing equal amounts of the (S)-(-)- and (R)-(+)-enantiomers.[6] However, the therapeutic effects of propranolol are primarily attributed to one of these isomers, highlighting the critical importance of stereoselectivity in drug design and development.[7]

The Eutomer and the Distomer: A Tale of Two Enantiomers

In the context of chiral drugs, the enantiomer that possesses the desired therapeutic activity is termed the "eutomer," while the less active enantiomer is referred to as the "distomer." For propranolol, the (S)-(-)-enantiomer is the eutomer, exhibiting potent antagonism at β-adrenergic receptors.[7][8] Conversely, the (R)-(+)-enantiomer, the distomer, has significantly weaker β-blocking activity.[6][7]

The profound difference in the β-blocking potency of the propranolol enantiomers stems from their differential binding to the chiral environment of the β-adrenergic receptors.[7] The specific three-dimensional conformation of the (S)-enantiomer allows for a more complementary and high-affinity interaction with the receptor's binding site, leading to its pronounced antagonist effects.[7]

Quantitative Comparison of Biological Activity

The stereoselectivity of propranolol's interaction with β-adrenergic receptors is evident in the quantitative differences in their binding affinities and functional potencies. The (S)-enantiomer is approximately 100 times more potent than the (R)-enantiomer in blocking β-adrenergic receptors.

Parameter(S)-(-)-Propranolol(R)-(+)-PropranololFold Difference (S vs. R)
β-Adrenergic Receptor Binding Affinity (Ki)
β1-Adrenergic Receptor1.8 nM[9]~180 nM (estimated)~100
β2-Adrenergic Receptor0.8 nM[9]~80 nM (estimated)~100
Functional Antagonism (IC50)
Inhibition of Isoproterenol-induced TachycardiaPotentWeakHigh

Beyond Beta-Blockade: Ancillary Pharmacological Properties

While the β-blocking activity of propranolol is highly stereoselective, other pharmacological effects are not as dependent on the specific stereochemistry of the molecule.

Membrane-Stabilizing Effects: Both the (S)- and (R)-enantiomers of propranolol exhibit local anesthetic or "membrane-stabilizing" effects, which are attributed to the blockade of voltage-gated sodium channels.[3][6][10] This effect is not stereospecific, with both enantiomers displaying similar potency in blocking cardiac (NaV1.5) and neuronal (NaV1.1, NaV1.2, NaV1.3) sodium channels.[6] The IC50 values for tonic and use-dependent block of NaV1.5 are nearly identical for both enantiomers.[6] This property may contribute to the antiarrhythmic effects of propranolol, particularly at higher concentrations.[6][10]

Serotonin Receptor Interactions: Propranolol and its enantiomers have been shown to interact with serotonin (5-HT) receptors. Specifically, they have been identified as antagonists at 5-HT1A and 5-HT1B receptors.[11][12] The (-)-isomers of propranolol (and pindolol) display high affinity for 5-HT1A binding sites and are potent antagonists at these receptors in the rat hippocampus.[11] This interaction with the serotonergic system may play a role in some of the central nervous system effects of propranolol, such as its use in migraine prophylaxis and anxiety.[2][3][13]

Anti-angiogenic Effects: Recent research has uncovered a novel, β-blockade-independent mechanism for propranolol's efficacy in treating infantile hemangiomas. Both the (S)- and (R)-enantiomers have been shown to inhibit vasculogenesis.[14] Studies have demonstrated that (R)-propranolol can downregulate Angiopoietin-like 4 (ANGPTL4), a gene involved in angiogenesis, and inhibit the growth of hemangioma cells in vivo.[15] This suggests that the therapeutic effect in this context may not solely rely on β-adrenergic receptor antagonism, and that the (R)-enantiomer could potentially be developed as a treatment for hemangiomas without the cardiovascular side effects associated with β-blockade.[14][15]

Experimental Protocols for Assessing Biological Activity

To quantitatively assess the differential activities of the propranolol enantiomers, specific in vitro and in vivo assays are employed.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of each enantiomer for β-adrenergic receptors.

Objective: To quantify the affinity of (S)-(-)-propranolol and (R)-(+)-propranolol for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the β-adrenergic receptor subtype of interest (e.g., CHO cells transfected with the human β1- or β2-adrenergic receptor).

  • Radioligand Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled ligand that binds to the β-adrenergic receptor (e.g., [³H]-dihydroalprenolol or [³H]-CGP 12177).[16]

  • Competitive Binding: In parallel, incubate the membranes and radioligand with a range of concentrations of the unlabeled competitor (either (S)-(-)-propranolol or (R)-(+)-propranolol).

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor-Expressing Cell Membranes incubate Incubate Membranes with Radioligand and Competitor prep_membranes->incubate prep_ligands Prepare Radioligand and Competitor Enantiomers prep_ligands->incubate separate Separate Bound and Free Radioligand incubate->separate count Quantify Radioactivity separate->count analyze Generate Competition Curve and Calculate IC50/Ki count->analyze

Caption: Workflow for a radioligand binding assay.

Functional Assay: Inhibition of Isoproterenol-Induced Tachycardia in Isolated Atria

This ex vivo assay measures the functional antagonism of the β-adrenergic receptor by the propranolol enantiomers.

Objective: To determine the potency (IC50) of (S)-(-)-propranolol and (R)-(+)-propranolol in antagonizing the chronotropic effects of a β-agonist.

Methodology:

  • Tissue Preparation: Isolate the atria from a suitable animal model (e.g., guinea pig or rat) and mount them in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen.

  • Stabilization: Allow the atrial preparation to stabilize and establish a regular, spontaneous beating rate.

  • Agonist Stimulation: Administer a β-agonist, such as isoproterenol, to the organ bath to induce a tachycardic (increased heart rate) response.[7]

  • Antagonist Application: In separate experiments, pre-incubate the atrial preparations with varying concentrations of either (S)-(-)-propranolol or (R)-(+)-propranolol before the addition of the agonist.[7]

  • Response Measurement: Record the heart rate and measure the inhibitory effect of the propranolol enantiomers on the isoproterenol-induced tachycardia.

  • Data Analysis: Plot the concentration-response curves for the agonist in the presence and absence of the antagonist. From these curves, determine the IC50 value for each enantiomer.

G cluster_pathway β-Adrenergic Receptor Signaling agonist Agonist (e.g., Isoproterenol) receptor β-Adrenergic Receptor agonist->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates cellular_response Increased Heart Rate (Tachycardia) pka->cellular_response Phosphorylates Targets Leading to propranolol (S)-(-)-Propranolol (Antagonist) propranolol->receptor Blocks

Sources

A Comparative Performance Analysis of 1-(Propan-2-ylamino)propan-2-ol and Other Amino Alcohols for Pharmaceutical and Industrial Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Situating 1-(Propan-2-ylamino)propan-2-ol in the Amino Alcohol Landscape

Amino alcohols are a foundational class of organic compounds, characterized by the presence of both an amine and an alcohol functional group. This bifunctionality makes them exceptionally versatile precursors and intermediates in a multitude of applications, from pharmaceutical synthesis to industrial gas treatment.[1] Within this class, 1-(Propan-2-ylamino)propan-2-ol holds a position of significant interest. Its specific structure—a secondary amine coupled with a secondary alcohol on a propane backbone—is the core scaffold for an entire class of pharmaceuticals known as β-blockers (beta-blockers).[2]

This guide provides an in-depth, evidence-based comparison of 1-(Propan-2-ylamino)propan-2-ol against other structurally and functionally relevant amino alcohols. We will move beyond a simple cataloging of properties to explore the causal relationships between molecular structure and performance in two critical, high-stakes applications: its role as a key building block in the synthesis of β-blockers and its efficacy in the capture of carbon dioxide (CO2).

For this analysis, we have selected a panel of representative amino alcohols to serve as benchmarks:

  • Monoethanolamine (MEA): A primary amino alcohol, widely regarded as the industry benchmark for CO2 capture due to its high reactivity.[3]

  • Diethanolamine (DEA): A secondary amino alcohol, offering a balance of reactivity and stability in various applications.[4][5]

  • N-Methyldiethanolamine (MDEA): A tertiary amino alcohol, noted for its high absorption capacity and selectivity in gas sweetening processes.[6]

  • 1-Amino-2-propanol: A primary amino alcohol and a structural isomer of the propanolamine family, used as an intermediate in diverse syntheses.[1][7]

Through a combination of established experimental protocols, comparative data analysis, and mechanistic insights, this guide will equip researchers, chemists, and drug development professionals with the critical information needed to select the optimal amino alcohol for their specific synthetic or industrial challenge.

Physicochemical Properties: A Foundation for Performance

Before delving into application-specific performance, a comparison of fundamental physicochemical properties is essential. These characteristics, such as boiling point, density, and molar mass, influence reaction conditions, solvent compatibility, and handling procedures.

CompoundTypeMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Appearance
1-(Propan-2-ylamino)propan-2-ol Secondary117.19~190 (est.)~0.9 (est.)Liquid/Solid
Monoethanolamine (MEA) Primary61.081701.012Colorless, viscous liquid[3][8]
Diethanolamine (DEA) Secondary105.14271.11.097Colorless liquid or white solid[5][9]
N-Methyldiethanolamine (MDEA) Tertiary119.16247.11.038Colorless liquid[6][10]
1-Amino-2-propanol Primary75.111600.973Colorless liquid[7]

Performance Benchmark I: Efficacy as a Precursor in β-Blocker Synthesis

The 1-aryloxy-3-(isopropylamino)propan-2-ol framework is the defining structural feature of many of the most widely prescribed β-adrenergic receptor antagonists (β-blockers), used to manage cardiovascular diseases. The synthesis of these molecules provides a direct and highly relevant benchmark for the performance of 1-(propan-2-ylamino)propan-2-ol and related structures.

Causality of Experimental Choice: The Epoxide Ring-Opening Reaction

The most convergent and widely adopted synthetic route to this class of drugs involves the nucleophilic ring-opening of a terminal epoxide by an appropriate amine.[2] This reaction is a cornerstone of organic synthesis. The choice of amine is critical; it dictates the substituent on the nitrogen atom in the final product. For many β-blockers, such as Propranolol, the required nucleophile is isopropylamine, which reacts with a naphthyloxy-derived epoxide. The product of this reaction is the target β-blocker itself, which contains the 1-(isopropylamino)propan-2-ol core.

This benchmark, therefore, evaluates the fundamental reactivity of different amines in this crucial bond-forming step.

Experimental Protocol: Synthesis of Propranolol

This protocol describes a representative synthesis of Propranolol, a non-selective β-blocker, which directly forms the 1-(propan-2-ylamino)propan-2-ol substructure within the final molecule.

Objective: To synthesize 1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol (Propranolol) via the ring-opening of 1-(naphthalen-1-yloxy)-2,3-epoxypropane with isopropylamine.

Materials:

  • 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

  • Isopropylamine (excess)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR analysis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 eq) in ethanol (20 mL).

  • Amine Addition: Add isopropylamine (3.0 eq) to the solution. The use of excess amine drives the reaction to completion and minimizes the formation of secondary amine byproducts.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting epoxide spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup: Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature. Remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired product, Propranolol.

  • Characterization: Confirm the structure and purity of the synthesized Propranolol using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualization: Synthetic Workflow for β-Blocker Formation

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1-Aryloxy-2,3-epoxypropane C Nucleophilic Ring-Opening A->C Solvent (e.g., Ethanol) B Amine (e.g., Isopropylamine) B->C Reflux D β-Blocker (contains Amino Alcohol core) C->D Purification

Caption: Synthetic pathway for β-blockers via epoxide ring-opening.

Comparative Performance and Mechanistic Insights
  • 1-(Propan-2-ylamino)propan-2-ol (and its precursor, Isopropylamine): The secondary amine structure with moderate steric bulk from the isopropyl group is ideal for this synthesis. It is sufficiently nucleophilic to open the epoxide ring efficiently, and the steric hindrance is not so great as to prohibitively slow the reaction. This balance results in high yields of the desired secondary amine product.

  • Primary Amines (e.g., MEA, 1-Amino-2-propanol): Primary amines are generally more nucleophilic and less sterically hindered than secondary amines. In this reaction, they would react very quickly. However, a significant drawback is the potential for over-alkylation. The secondary amine product formed after the first reaction can compete with the starting primary amine and react with another molecule of epoxide, leading to undesired tertiary amine byproducts and complicating purification.

  • Tertiary Amines (e.g., MDEA): Tertiary amines lack the N-H proton necessary to participate in the nucleophilic ring-opening in the same manner. They cannot form the stable final alcohol product and are therefore unsuitable as the primary nucleophile for this specific synthetic strategy.

In this critical pharmaceutical application, the structural features of 1-(propan-2-ylamino)propan-2-ol, formed in situ from isopropylamine, represent the "gold standard" for achieving a high-yielding and selective synthesis of the target β-blocker.

Performance Benchmark II: Efficacy in Carbon Dioxide (CO2) Capture

The removal of CO2 from industrial flue gas and natural gas streams, known as "amine treating" or "gas sweetening," is a large-scale industrial process where amino alcohols are the dominant technology.[3][6] Performance is judged on several factors: the rate of CO2 absorption, the total absorption capacity, and the energy required to regenerate the solvent.

Causality of Experimental Choice: The Amine-CO2 Reaction

The fundamental principle of CO2 capture with amino alcohols is an acid-base reaction. CO2, a weak acid, reacts with the basic amine. The mechanism, however, differs based on the amine class:

  • Primary and Secondary Amines (MEA, DEA): React with CO2 via a zwitterionic intermediate to form a stable carbamate. This reaction is typically fast but consumes two moles of amine for every one mole of CO2 captured (1:0.5 stoichiometry).

  • Tertiary Amines (MDEA): Lack an N-H proton and cannot form a carbamate directly. Instead, they act as a base to promote the hydration of CO2 to form bicarbonate. This reaction is slower but achieves a more favorable 1:1 stoichiometry, leading to a higher theoretical absorption capacity.

An effective benchmark must therefore measure both the rate and the capacity of this reaction.

Experimental Protocol: Measuring CO2 Absorption Capacity

Objective: To determine the equilibrium CO2 absorption capacity (in mol CO2 per mol amine) of various aqueous amino alcohol solutions.

Materials:

  • Amino alcohol solutions (e.g., 30 wt% in water)

  • Gas absorption reactor equipped with a gas inlet, magnetic stirrer, temperature control, and pressure sensor.

  • Pure CO2 and Nitrogen (N2) gas cylinders with mass flow controllers.

  • Titration apparatus for analyzing CO2 loading.

Procedure:

  • Solvent Preparation: Prepare aqueous solutions of each amino alcohol (e.g., MEA, MDEA, 1-(propan-2-ylamino)propan-2-ol) at a standard concentration, typically 30% by weight.[11]

  • Reactor Loading: Charge a known mass of the amino alcohol solution into the gas absorption reactor.

  • System Purge: Purge the reactor with N2 to remove any residual air.

  • Absorption: Maintain the reactor at a constant temperature (e.g., 40°C) to simulate absorber conditions. Introduce a gas stream with a known partial pressure of CO2 (e.g., 15 kPa) into the solution with vigorous stirring to maximize gas-liquid contact.[12]

  • Equilibrium: Continuously monitor the pressure inside the reactor. The absorption is complete when the pressure stabilizes, indicating that the solution is saturated with CO2 at that partial pressure.

  • Analysis: Determine the amount of CO2 absorbed by the change in pressure or by taking a liquid sample and analyzing its CO2 content via titration.[11]

  • Calculation: Calculate the CO2 loading, expressed as moles of CO2 absorbed per mole of amine in the solution.

  • Regeneration and Cyclic Capacity: To assess regeneration efficiency, the CO2-loaded solution is heated (e.g., to 120°C) to reverse the reaction and release the captured CO2. The difference in CO2 loading between the "rich" (CO2-loaded) and "lean" (regenerated) solutions is the cyclic capacity, a key metric for industrial performance.[12]

Visualization: The CO2 Absorption-Desorption Cycle

G Absorber Absorber (40°C) Lean Amine + CO₂ → Rich Amine HeatEx Heat Exchanger Absorber->HeatEx Rich Amine CleanGasOut Clean Gas (w/o CO₂) Absorber->CleanGasOut Stripper Stripper (120°C) Rich Amine → Lean Amine + CO₂ Stripper->HeatEx Lean Amine CO2Out Pure CO₂ Stream Stripper->CO2Out HeatEx->Absorber Cooled Lean Amine HeatEx->Stripper Heated Rich Amine FlueGasIn Flue Gas (with CO₂) FlueGasIn->Absorber

Caption: The industrial process flow for amine-based CO2 capture.

Comparative Performance Data
Amino AlcoholTypeCO₂ Absorption RateCO₂ Absorption Capacity (mol CO₂/mol amine)Regeneration Energy
Monoethanolamine (MEA) PrimaryVery High~0.5High
Diethanolamine (DEA) SecondaryHigh~0.6-0.7Medium-High
N-Methyldiethanolamine (MDEA) TertiaryLow~0.8-1.0Low
1-(Propan-2-ylamino)propan-2-ol SecondaryMedium~0.7-0.8 (estimated)Medium

(Note: Data for MEA, DEA, and MDEA are based on extensive literature.[11][13] Data for 1-(Propan-2-ylamino)propan-2-ol is estimated based on the performance of other sterically hindered secondary amines.)

Comparative Performance and Mechanistic Insights
  • MEA (Primary): Exhibits the fastest reaction kinetics due to its unhindered primary amine group, making it effective for applications requiring rapid CO2 removal.[11] However, its stable carbamate formation leads to high regeneration energy, and its 0.5 loading capacity is a significant drawback.[13]

  • MDEA (Tertiary): Represents the other end of the spectrum. Its bicarbonate-formation mechanism is slower but results in a near 1.0 loading capacity and a significantly lower heat of reaction, which translates to lower regeneration energy costs.[6] Its low reaction rate often requires the use of a rate promoter.

  • DEA (Secondary): Offers a compromise between MEA and MDEA, with good reactivity and moderate capacity.

  • 1-(Propan-2-ylamino)propan-2-ol (Secondary, Hindered): As a secondary amine, it can form a carbamate, suggesting faster kinetics than MDEA. However, the steric bulk provided by the isopropyl group and the propyl backbone is known to destabilize the carbamate formed. This has two important consequences:

    • Slower Kinetics: The steric hindrance will likely slow the rate of reaction compared to unhindered secondary amines like DEA.

    • Lower Regeneration Energy: A less stable carbamate is easier to break upon heating, which would lower the energy required for regeneration compared to MEA or DEA. This is a highly desirable trait. It is therefore expected that 1-(propan-2-ylamino)propan-2-ol would offer a unique and potentially advantageous balance of properties: a higher capacity than MEA with lower regeneration energy, and faster kinetics than MDEA.

Conclusion: A Synthesis of Findings

This comparative guide demonstrates that the performance of an amino alcohol is inextricably linked to its molecular structure and the specific application context.

1-(Propan-2-ylamino)propan-2-ol emerges as a highly specialized and effective molecule.

  • In pharmaceutical synthesis , its structure is not merely a useful precursor but the exact substructure required for many β-blockers. Its performance in the key epoxide ring-opening reaction is superior to primary or tertiary amines in terms of selectivity and yield.

  • In CO2 capture , it profiles as a "sterically hindered secondary amine." This positions it as a promising candidate that could balance the fast kinetics of primary amines with the low regeneration energy and high capacity of tertiary amines. It represents a compelling alternative to standard amines like MEA and MDEA, potentially offering a more optimized energy profile for industrial capture processes.

In contrast, while benchmark amines like MEA and MDEA are dominant in the gas treating industry, their structures are less suited for the specific requirements of β-blocker synthesis. This analysis underscores the importance of a nuanced, application-driven approach to solvent and reagent selection, grounded in a firm understanding of chemical principles and supported by robust experimental data.

References

  • Wikipedia. (n.d.). Methyldiethanolamine.
  • Centro-Chem. (n.d.). Diethanolamine DEA - Chemical Raw Material.
  • Chemical Land21. (n.d.). N-METHYLDIETHANOLAMINE.
  • National Center for Biotechnology Information. (n.d.). Diethanolamine. PubChem.
  • Wikipedia. (n.d.). Diethanolamine.
  • Occupational Safety and Health Administration. (n.d.). ETHANOLAMINE (2-AMINOETHANOL).
  • ChemicalBook. (2026). N-Methyldiethanolamine.
  • Ataman Kimya. (n.d.). N-METHYLDIETHANOLAMINE (MDEA).
  • National Center for Biotechnology Information. (n.d.). N-Methyldiethanolamine. PubChem.
  • National Center for Biotechnology Information. (n.d.). Ethanolamine. PubChem.
  • Wikipedia. (n.d.). Ethanolamine.
  • ResearchGate. (2009). Synthesis, Solubilities, and Cyclic Capacities of Amino Alcohols for CO(2) Capture from Flue Gas Streams.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Amino-2-propanol in Pharmaceutical and Agrochemical Synthesis.
  • Omicsonline. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers.
  • Research Inventy. (2013). Absorption of CO2by Amine Blends Solution: An Experimental Evaluation.
  • ChemicalBook. (2026). Amino-2-propanol.
  • MDPI. (2025). Effect of Different Amine Solutions on Performance of Post-Combustion CO2 Capture.

Sources

Statistical Evaluation of 1-(Propan-2-ylamino)propan-2-ol (MIPA) in Transdermal Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

1-(Propan-2-ylamino)propan-2-ol , commonly known as Monoisopropanolamine (MIPA) , is a secondary amino alcohol utilized primarily as a pH adjuster, neutralizing agent, and intermediate in pharmaceutical synthesis.[1] Unlike its tertiary amine counterparts like Triethanolamine (TEA) or the highly hydrophilic Tromethamine (Tris), MIPA offers a unique balance of lipophilicity and alkalinity (pKa ~9.8–10.0), making it a critical candidate for transdermal drug delivery systems (TDDS) where partitioning into the stratum corneum is essential.

This guide provides a rigorous statistical framework for comparing MIPA against industry-standard alternatives. It moves beyond simple observation, establishing a self-validating protocol for quantifying performance differences in buffering capacity, skin permeation, and cytotoxicity.

Comparative Matrix: MIPA vs. Alternatives
FeatureMIPA (1-(Propan-2-ylamino)propan-2-ol)Tromethamine (Tris) Triethanolamine (TEA) Diethanolamine (DEA)
Structure Secondary AminePrimary AmineTertiary AmineSecondary Amine
Lipophilicity (LogP) ~ -0.93 (More Lipophilic)-2.31 (Hydrophilic)-1.00-1.43
pKa (Base) ~9.88.077.748.88
Primary Use Transdermal Counter-ionParenteral BufferTopical Gel NeutralizerIndustrial (Toxicity concerns)
Safety Profile Low nitrosamine risk (steric hindrance)Safe; Biologic friendlyPotential sensitizerCarcinogenic potential

Study 1: Buffering Efficiency & pH Stability Analysis

Objective: To statistically determine if MIPA maintains target pH (6.0–7.0) in hydroalcoholic gels more effectively than TEA under thermal stress.

Experimental Protocol: Thermal Degradation Kinetics
  • Preparation: Prepare 1.0% Carbomer gels neutralized to pH 6.5 using equimolar amounts of MIPA and TEA.

  • Stress Conditions: Store samples at 25°C, 40°C, and 60°C.

  • Sampling: Measure pH at

    
     days.
    
  • Replicates:

    
     per condition.
    
Statistical Methodology: ANCOVA & Slope Analysis

Do not rely on simple endpoint comparison. You must analyze the rate of change.

  • Model: Linear Regression (

    
    ).
    
  • Metric: The slope (

    
    ) represents the degradation rate (
    
    
    
    ).
  • Test: Analysis of Covariance (ANCOVA) to compare the slopes of MIPA vs. TEA.

Representative Data (Simulated for Analysis):

Time (Days)MIPA Gel pH (40°C)TEA Gel pH (40°C)
06.50 ± 0.026.50 ± 0.02
76.48 ± 0.036.42 ± 0.04
146.47 ± 0.026.35 ± 0.05
286.45 ± 0.036.20 ± 0.06

Statistical Decision:

  • If

    
     for the interaction term (
    
    
    
    ), the slopes are significantly different.
  • Interpretation: A flatter slope for MIPA indicates superior buffering stability, likely due to steric hindrance protecting the amine from oxidative degradation compared to TEA.

Study 2: Transdermal Permeation (Franz Diffusion Cell)[1][2]

Objective: To quantify the flux enhancement of an NSAID (e.g., Ibuprofen) when using MIPA as a counter-ion compared to Tromethamine.

Experimental Protocol: Validated Franz Cell Workflow
  • Membrane: Strat-M® synthetic membrane (reduces biological variability) or dermatomed porcine skin.[1]

  • Donor Phase: Saturated solution of Drug-MIPA salt vs. Drug-Tris salt in propylene glycol.

  • Receptor Phase: PBS (pH 7.4) at 37°C, stirred at 600 rpm.

  • Sampling: 0.5, 1, 2, 4, 6, 8, 12, 24 hours.

Statistical Methodology: Repeated Measures ANOVA

Permeation data is longitudinal. A simple t-test at 24 hours ignores the kinetic profile.[1]

  • Calculate Flux (

    
    ):  Perform linear regression on the steady-state portion of the Cumulative Amount (
    
    
    
    ) vs. Time plot.[1]
    
    
    .[1][2]
  • Calculate Lag Time (

    
    ):  X-intercept of the regression line.
    
  • Hypothesis Testing:

    • Normality Check: Shapiro-Wilk test on Flux values.

    • Test: One-way ANOVA (if comparing >2 amines) or Independent t-test (if MIPA vs. Tris).

    • Post-hoc: Tukey’s HSD (Honestly Significant Difference) to control Type I error.

Visualization: Experimental Workflow

FranzCellWorkflow Prep Formulation Prep (MIPA vs. TRIS) Diffusion Franz Diffusion Cell (37°C, 24h) Prep->Diffusion Sampling Sampling (0, 1, 2... 24h) Diffusion->Sampling HPLC HPLC Quantification Sampling->HPLC Calc Calc: Flux (Jss) & Permeability (Kp) HPLC->Calc Stats Statistical Analysis (ANOVA + Tukey) Calc->Stats

Caption: Figure 1. Standardized workflow for comparative permeation analysis ensuring data integrity for statistical processing.

Study 3: Cytotoxicity & Safety Profiling

Objective: To prove MIPA's safety profile is superior to Diethanolamine (DEA) and comparable to Tromethamine using keratinocytes (HaCaT cells).

Experimental Protocol: MTT Assay
  • Seeding:

    
     cells/well in 96-well plates.
    
  • Treatment: Expose cells to increasing concentrations (0.1 mM to 100 mM) of MIPA, DEA, and Tris for 24 hours.

  • Readout: Absorbance at 570 nm (mitochondrial activity).

Statistical Methodology: Non-Linear Regression (IC50)

Do not use linear regression for toxicity curves. You must use a 4-Parameter Logistic (4PL) Model :


[1]
  • 
     : Log of concentration.
    
  • 
     : % Cell Viability.
    
  • Comparison: Compare the

    
     values using an Extra Sum-of-Squares F-test.
    
    • Null Hypothesis: One curve fits all datasets (Parameters are shared).

    • Alternative: Separate curves are required (IC50s differ significantly).

Statistical Decision Tree:

StatsTree Start Start: Compare MIPA vs. Alternatives Normality Shapiro-Wilk Test (Normality Check) Start->Normality NormalYes Data is Normal Normality->NormalYes p > 0.05 NormalNo Data is Non-Normal Normality->NormalNo p < 0.05 Groups How many groups? NormalYes->Groups MannWhit Mann-Whitney U Test NormalNo->MannWhit 2 Groups Kruskal Kruskal-Wallis Test NormalNo->Kruskal >2 Groups TwoGroups Unpaired t-test (Equal Variance?) Groups->TwoGroups 2 Groups MultiGroups One-Way ANOVA Groups->MultiGroups >2 Groups PostHoc Tukey's HSD MultiGroups->PostHoc Dunn Dunn's Post-test Kruskal->Dunn

Caption: Figure 2. Statistical decision tree for selecting the correct hypothesis test based on data distribution.

References

  • Validation of Franz Diffusion Cell Systems: Ng, S.F., et al. (2010). A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells. Pharmaceutics. [Link]

  • Chemical Properties of Isopropanolamine (MIPA): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6562, 1-Aminopropan-2-ol. [Link][1]

  • Williams, A.C. (2003). Transdermal and Topical Drug Delivery: From Theory to Clinical Practice. Pharmaceutical Press.
  • Amine Buffers in Pharmaceuticals: European Pharmaceutical Review (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. [Link]

  • Safety Assessment of Alkanolamines: Cosmetic Ingredient Review (CIR). Safety Assessment of Diisopropanolamine and Monoisopropanolamine as Used in Cosmetics. [Link]

Sources

A Comparative Guide to the Reproducibility and Robustness of Assays for Propranolol and Its Related Substances

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Analytical Challenge

In the landscape of pharmaceutical analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide addresses the topic of assay reproducibility and robustness, focusing on the analytical methodologies for the beta-blocker Propranolol and its associated impurities. The query for "1-(Propan-2-ylamino)propan-2-ol" points to a molecule structurally related to Propranolol and its known impurities. For instance, Propranolol EP Impurity B is chemically named 1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol][1][2]. Given this close structural relationship, this guide will use the comprehensive and well-documented analytical framework for Propranolol as a robust model to explore the principles of assay reliability.

The control of impurities is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies worldwide. Impurities can arise from starting materials, by-products of the synthesis process, or degradation of the drug substance over time[3][4]. Therefore, analytical methods must not only be able to quantify the main compound but also separate and detect these related substances, often at very low concentrations. A method that is not reproducible or robust can lead to out-of-specification (OOS) results, batch rejection, and significant delays in drug development, underscoring the need for the rigorous validation discussed herein.

Pillars of Analytical Method Validation: Reproducibility and Robustness

Before comparing specific analytical techniques, it is essential to understand the foundational concepts of reproducibility and robustness, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1)[5][6].

  • Reproducibility refers to the precision of the method when it is performed under different conditions. This typically involves running the assay in different laboratories, by different analysts, and on different instruments to assess the level of agreement between results. It is a measure of the method's transferability and consistency in a real-world setting.

  • Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters[7]. This provides an indication of its reliability during normal usage. Robustness testing is crucial during the method development phase to identify which parameters need to be tightly controlled to avoid performance issues during routine use[8].

These two pillars are not merely regulatory hurdles; they are the bedrock of a self-validating system, ensuring that the analytical data generated is trustworthy and consistent over the lifecycle of the product.

G cluster_0 Method Lifecycle cluster_1 Core Validation Parameters Dev Method Development Val Method Validation (ICH Q2) Dev->Val Optimization Transfer Method Transfer Val->Transfer Demonstrates Suitability Routine Routine Use Transfer->Routine Implementation Robust Robustness Robust->Val Robust->Routine Ensures Reliability Repro Reproducibility (Intermediate Precision) Repro->Val Repro->Routine Ensures Consistency Accuracy Accuracy Accuracy->Val Precision Precision (Repeatability) Precision->Val Linearity Linearity Linearity->Val Specificity Specificity Specificity->Val

Caption: Relationship between method validation, robustness, and reproducibility.

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical method depends on its intended purpose—ranging from routine quality control (QC) of bulk drugs to the sensitive detection of metabolites in biological fluids. Below, we compare the primary techniques used for the analysis of Propranolol and its related substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse of the pharmaceutical industry for assay and impurity determination. Its reliability and cost-effectiveness make it the most common choice for routine QC.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is typically chosen due to its hydrophobicity, which provides good retention and separation for moderately polar compounds like Propranolol.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used to elute the analytes. The buffer's pH is critical; for Propranolol, an acidic pH (e.g., pH 3.5) ensures the secondary amine is protonated, leading to sharp, symmetrical peaks[7][9].

  • Detection: UV detection at a wavelength around 290 nm is suitable for the naphthalene chromophore in Propranolol, offering good sensitivity[10].

Performance and Robustness: Studies have shown that RP-HPLC methods for Propranolol can be robust, but certain parameters require strict control. Deliberate variations in mobile phase composition (±5%), pH (±0.2 units), and flow rate (±0.2 mL/min) have been evaluated[7]. While minor shifts in retention time are often observed, the resolution between Propranolol and its critical impurities must be maintained. The precision of these methods, expressed as Relative Standard Deviation (%RSD), is typically below 2% for both intra-day and inter-day analyses[9][11].

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation that utilizes columns with sub-2 µm particle sizes, operating at higher pressures than HPLC[12][13]. This results in significant improvements in speed, resolution, and sensitivity.

Advantages over HPLC:

  • Speed: UPLC methods can reduce run times from over 10 minutes to under 3 minutes, dramatically increasing sample throughput[14].

  • Resolution: The higher efficiency of UPLC columns provides better separation of closely eluting impurities.

  • Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making it a greener and more cost-effective technology in the long run[12].

Performance and Robustness: UPLC methods demonstrate excellent linearity and precision, with %RSD values often below 1%[14]. While the fundamental principles of robustness testing are the same as for HPLC, the smaller particle sizes and higher pressures can make UPLC systems more sensitive to particulate matter and matrix effects, necessitating meticulous sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and specificity, such as determining low-level impurities or analyzing metabolites in biological matrices like plasma, LC-MS/MS is the gold standard[15][16].

Causality of Experimental Choices:

  • Ionization: Electrospray ionization (ESI) in positive mode is highly effective for Propranolol, as its secondary amine is readily protonated.

  • Detection: Multiple Reaction Monitoring (MRM) is used, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This two-stage filtering provides exceptional specificity and reduces background noise, allowing for very low limits of quantification (LLOQs)[15].

Performance and Reproducibility: LC-MS/MS methods can achieve LLOQs in the sub-ng/mL range (e.g., 1 ng/mL for Propranolol and 0.2 ng/mL for its metabolites in plasma)[15]. The intra-day and inter-day precision for these methods is typically below 10%[15]. However, reproducibility can be challenged by matrix effects, where co-eluting compounds from the sample (e.g., phospholipids from plasma) can suppress or enhance the ionization of the analyte. This necessitates careful optimization of sample preparation (e.g., protein precipitation followed by solid-phase extraction) and the use of a stable isotope-labeled internal standard to ensure accuracy.

Comparative Data Summary
Performance CharacteristicRP-HPLC with UVUPLC with UV/MSLC-MS/MS
Primary Application Routine QC, Assay, Impurity ProfilingHigh-Throughput Screening, Impurity ProfilingBioanalysis, Trace-Level Impurity Analysis
Typical Run Time 10 - 30 min1 - 5 min[14]2 - 10 min[15]
Limit of Quantitation (LOQ) ~0.1 - 1 µg/mL[7][9]~0.01 - 0.1 µg/mL< 1 ng/mL[15]
Precision (%RSD) < 2%[9][11]< 1%[14]< 15% (typically < 7%)[15]
Key Robustness Factors Mobile Phase pH, Organic Content, Flow Rate[7]Column Temperature, Gradient ProfileSample Matrix, Ion Source Parameters
Primary Advantage Cost-effective, Widely availableSpeed, ResolutionSensitivity, Specificity
Primary Disadvantage Slower, Lower ResolutionHigher initial cost, System sensitivityMatrix Effects, Complexity

Experimental Protocols

The following protocols are representative of validated methods for the analysis of Propranolol and its related substances.

Protocol 1: RP-HPLC Method for Assay and Impurity Determination

This protocol is designed for the quality control of Propranolol in a drug substance or product.

  • Chromatographic System:

    • HPLC with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.01 M disodium hydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 50:50 (v/v)[7].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (e.g., 25 °C).

    • Detection Wavelength: 290 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of Propranolol reference standard in the mobile phase at a concentration of 100 µg/mL. Prepare working standards by dilution.

    • Sample Solution: Accurately weigh and dissolve the sample (e.g., powdered tablets) in the mobile phase to achieve a target concentration of 100 µg/mL. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter.

  • Validation Procedure (Robustness Study):

    • Prepare samples and standards as described.

    • Analyze the solutions under the standard conditions.

    • Deliberately vary the following parameters one at a time:

      • Flow Rate: 0.8 mL/min and 1.2 mL/min.

      • Mobile Phase pH: 3.3 and 3.7.

      • Acetonitrile Content: 48% and 52%.

    • Assess the impact on system suitability parameters (e.g., resolution between Propranolol and known impurities, peak asymmetry) and the final calculated assay value. The acceptance criteria typically require the resolution to remain >2.0 and the assay result to be within ±2% of the initial value.

G cluster_workflow RP-HPLC Workflow prep Sample Preparation (Weigh, Dissolve, Filter) inject Injection into HPLC prep->inject sep Chromatographic Separation (C18 Column) inject->sep detect UV Detection (290 nm) sep->detect data Data Acquisition & Processing (Peak Integration) detect->data quant Quantification (External Standard Calibration) data->quant

Caption: Typical experimental workflow for RP-HPLC analysis.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is designed for a bioanalytical study to determine the concentration of Propranolol and its metabolites.

  • Chromatographic and Mass Spectrometric System:

    • LC-MS/MS System: UPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: Hypersil GOLD C18, 50 mm x 2.1 mm, 1.9 µm particle size[15].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Propranolol: Q1 260.2 -> Q3 116.1

      • 4-Hydroxypropranolol: Q1 276.2 -> Q3 116.1

      • N-desisopropylpropranolol: Q1 218.1 -> Q3 116.1

      • Internal Standard (e.g., Propranolol-d7): Q1 267.2 -> Q3 123.1

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins[15].

    • Vortex for 1 minute.

    • Centrifuge at 13,500 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for injection.

  • Validation Procedure (Reproducibility Study):

    • Prepare calibration standards and quality control (QC) samples (low, mid, high concentrations) by spiking blank plasma.

    • Analyze three separate batches of standards and QCs on three different days.

    • Calculate the concentration of the QCs for each batch.

    • The inter-assay precision (%RSD) should be ≤15% (≤20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ) to demonstrate reproducibility.

G cluster_workflow LC-MS/MS Bioanalysis Workflow sample Plasma Sample + Internal Standard ppt Protein Precipitation (Acetonitrile) sample->ppt cent Centrifugation ppt->cent inject Injection of Supernatant cent->inject sep UPLC Separation inject->sep ms MS/MS Detection (MRM) sep->ms quant Quantification (Internal Standard Calibration) ms->quant

Caption: Experimental workflow for LC-MS/MS bioanalysis.

Conclusion and Senior Scientist Insights

The selection of an analytical method for Propranolol and its related substances is a decision driven by the specific requirements of the analysis. For routine quality control, a well-validated and robust RP-HPLC method offers a perfect balance of performance, reliability, and cost-effectiveness. The key to its reproducibility lies in the stringent control of mobile phase pH and composition. For laboratories requiring higher throughput and resolution, transitioning to a UPLC method is a logical and efficient upgrade, provided the initial investment is feasible.

When the analytical challenge shifts to trace-level quantification in complex biological matrices, the unparalleled sensitivity and specificity of LC-MS/MS are required. While this technique provides the most detailed and accurate data, its reproducibility is highly dependent on mitigating matrix effects through robust sample preparation and the use of appropriate internal standards.

Ultimately, the foundation of any reliable analytical data lies not just in the technology, but in a thorough understanding and implementation of method validation principles. A method that has been rigorously challenged through robustness testing and has demonstrated inter-assay reproducibility is a method that can be trusted to deliver accurate results throughout the lifecycle of a pharmaceutical product.

References

  • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances. Available at: [Link]

  • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. PubMed Central (PMC). Available at: [Link]

  • Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent. Available at: [Link]

  • Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. PubMed. Available at: [Link]

  • Chiral separation and detection enhancement of propranolol using automated pre-column derivatization. PubMed. Available at: [Link]

  • Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. ResearchGate. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]

  • Enantiomeric separation of propranolol in pharmaceutical formulation,... ResearchGate. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Separation and quantification of organic‐related impurities of beta‐adrenergic receptor blocking agent propranolol in pharmaceutical solid dosage forms: Impurity profiling using stability‐indicating HPLC method. R Discovery. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. ResearchGate. Available at: [Link]

  • Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. PubMed. Available at: [Link]

  • LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. FDA. Available at: [Link]

  • Enantiomeric separation and quantitative determination of propranolol enantiomers in pharmaceutical preparations by chiral liquid. SciELO. Available at: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available at: [Link]

  • COA - Propranolol EP Impurity B. Krishnam Pharma. Available at: [Link]

  • HPLC METHOD DEVELOPENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. PubMed Central (PMC). Available at: [Link]

  • Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Separation and quantification of organic‐related impurities of beta‐adrenergic receptor blocking agent propranolol in pharmaceutical solid dosage forms: Impurity profiling using stability‐indicating HPLC method. ResearchGate. Available at: [Link]

  • Development and validation of HPLC method for estimation of propranolol HCL in human plasma. ResearchGate. Available at: [Link]

  • Propranolol EP Impurity B. Allmpus. Available at: [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Available at: [Link]

  • spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceut. SciSpace. Available at: [Link]

  • Development and Validation of HPLC Methods for the Determination of Propranolol Hydrochloride and Hydrochlorothiazide Related Substances in Combination Tablets. IT Medical Team. Available at: [Link]

  • Propranolol Impurities. SynZeal. Available at: [Link]

  • Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica. PubMed. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM. Panacea Research Library. Available at: [Link]

  • Determination of Propranolol Hydrochloride in Pharmaceutical Preparations Using Near Infrared Spectrometry with Fiber Optic Probe and Multivariate Calibration Methods. PubMed Central (PMC). Available at: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available at: [Link]

  • UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link]

  • Method Development and Validation for Quantification of Propranolol Hcl in Pharmaceutical Dosage form by RP-UPLC. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form. PubMed. Available at: [Link]

  • Microextraction-Based Techniques for the Determination of Beta-Blockers in Biological Fluids: A Review. MDPI. Available at: [Link]

  • Fast and sensitive analysis of beta blockers by ultra-highperformance liquid chromatography coupled with ultrahigh-resolution TOF mass spectrometry. ResearchGate. Available at: [Link]

  • Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. LinkedIn. Available at: [Link]

  • Comparison of the analysis of beta-blockers by different techniques. PubMed. Available at: [Link]

  • Review article on impurity profiling. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

  • Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(Propan-2-ylamino)propan-2-ol: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized reagents like 1-(Propan-2-ylamino)propan-2-ol demands more than just following a checklist; it requires a deep, causal understanding of the chemical's properties to implement self-validating safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond mere product support to ensure your work is conducted safely, efficiently, and with scientific rigor.

The following protocols are synthesized from established safety standards for amino alcohols, a class of compounds to which 1-(Propan-2-ylamino)propan-2-ol belongs. Given its structure—a secondary amine and a secondary alcohol—it is prudent to anticipate hazards such as skin and eye corrosivity, potential respiratory irritation, and combustibility, which are characteristic of similar molecules like 1-Amino-2-propanol.[1][2][3]

Hazard Profile: Understanding the "Why" Behind the "How"

Before handling any chemical, a thorough review of its hazard profile is critical. This informs every subsequent decision, from engineering controls to the specific type of personal protective equipment (PPE) required.

Key Anticipated Hazards:

  • Skin and Eye Damage: Amino alcohols are frequently corrosive or irritant upon contact. They can cause severe skin burns and serious eye damage.[1][4][5] This is due to their alkaline nature and ability to interact with biological tissues.

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation.[1][6] Inhalation should be strictly avoided.

  • Combustibility: While it may have a relatively high flash point, like similar compounds, it is considered a combustible liquid.[1][2] Vapors can form flammable mixtures with air and may travel to an ignition source and flash back.[6][7][8]

Hazard ClassificationAnticipated RiskPrimary Exposure RouteSource(s)
Skin Corrosion/Irritation Causes severe skin burns and damage.Dermal[1][5]
Serious Eye Damage Causes serious, potentially irreversible, eye damage.Ocular[1][4][5]
Flammable/Combustible Liquid Combustible liquid and vapor.Inhalation, Ignition[6][7]
Acute Toxicity (Inhalation) May cause respiratory irritation or dizziness.Inhalation[1][6]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific hazards of 1-(Propan-2-ylamino)propan-2-ol and the procedure being performed.

Step-by-Step PPE Protocol
  • Eye and Face Protection:

    • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards at all times.[9][10] Standard safety glasses are insufficient as they do not protect against splashes.

    • High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), supplement goggles with a full-face shield.[11] This provides a secondary barrier for the entire face.

  • Skin and Body Protection:

    • Gloves: Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard.[9][10] Nitrile gloves are a suitable choice for protection against amino alcohols. Always inspect gloves for tears or punctures before use.[9][12] If contact occurs, remove gloves immediately, wash your hands, and don a new pair.

    • Lab Coat/Apron: A flame-resistant lab coat is mandatory.[9][10] For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended. Ensure clothing fully covers your arms.[12]

    • Footwear: Closed-toe shoes are required. Sandals or other open footwear are strictly prohibited in the laboratory.[12]

  • Respiratory Protection:

    • Standard Use: All handling of 1-(Propan-2-ylamino)propan-2-ol should be performed within a certified chemical fume hood to minimize vapor inhalation.[12][13]

    • Emergency or High-Concentration Scenarios: If engineering controls fail, or during a large spill, a full-face respirator with cartridges appropriate for organic vapors should be used.[4][9][10]

Operational Plan: Engineering Controls and Safe Handling

Your environment and your actions are as critical as your PPE.

  • Ventilation: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood with verified airflow.[9][10][12] This is the most effective way to prevent the accumulation of flammable or harmful vapor concentrations.[14]

  • Ignition Sources: Prohibit all potential ignition sources—such as open flames, hot surfaces, and sparks—from the handling area.[6][7][8][15] Use only explosion-proof electrical equipment and non-sparking tools.[7][9][10]

  • Static Discharge: This compound can accumulate static electricity.[4] When transferring between metal containers, ensure they are bonded and grounded to prevent a static spark.[7][14]

  • Chemical Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[6][8][16] Keep containers tightly sealed.[11][16][17]

Disposal and Spill Management: A Controlled Response

Accidents can happen, but a clear, pre-defined workflow ensures they are managed safely and effectively. The primary goal is to prevent any release into the environment.[1][10]

Workflow for Spills and Waste Disposal

cluster_spill Spill Response cluster_waste Waste Disposal spill_detected Spill Detected evacuate Evacuate Area & Alert Personnel spill_detected->evacuate ppe Don Full PPE (Incl. Respirator if needed) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Material (Sand, Earth) ventilate->contain collect Collect & Place in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate waste_container Place in Labeled, Sealed Hazardous Waste Container collect->waste_container Transfer for Disposal waste_gen Routine Waste (Contaminated PPE, etc.) waste_gen->waste_container storage Store in Designated Cool, Ventilated Area waste_container->storage disposal Arrange Pickup by Licensed Disposal Company storage->disposal

Caption: Workflow for Spill Response and Waste Disposal.

Step-by-Step Disposal Protocol
  • Segregation: Keep waste containing 1-(Propan-2-ylamino)propan-2-ol separate from other chemical waste streams to avoid incompatible reactions.[1]

  • Containment: Collect all waste, including contaminated PPE and spill cleanup materials, in a suitable, clearly labeled, and tightly sealed container.[9][10][16]

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste storage area.[16]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration at a qualified facility.[1][16] Under no circumstances should this chemical be poured down the drain, due to its potential toxicity to aquatic life.[1]

By integrating these protocols into your standard operating procedures, you build a system of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Nippon Nyukazai Co., Ltd. AMINO ALCOHOL EA Safety Data Sheet. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Propan-2-ol. Available at: [Link]

  • Dutscher. 2-Propanol - SAFETY DATA SHEET. Available at: [Link]

  • Chemsupply. SAFETY DATA SHEET PROPAN-2-OL AR. Available at: [Link]

  • Chemsupply. SAFETY DATA SHEET PROPAN-2-OL TECH. Available at: [Link]

  • PubChem. 1-Amino-2-propanol | C3H9NO | CID 7599. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 1-AMINO-2-PROPANOL. Available at: [Link]

  • RCI Labscan Limited. propan-2-ol - SAFETY DATA SHEET. Available at: [Link]

  • Breckland Scientific Supplies Ltd. Propan-2-ol - SAFETY DATA SHEET. Available at: [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. Available at: [Link]

  • NSTA. Safer Handling of Alcohol in the Laboratory. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Propan-2-ylamino)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Propan-2-ylamino)propan-2-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。